molecular formula C39H67F3N8O12S B10828512 Hpv16 E7 (86-93) (tfa)

Hpv16 E7 (86-93) (tfa)

货号: B10828512
分子量: 929.1 g/mol
InChI 键: IQEFJFXRVIOSTM-CBUKHBBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hpv16 E7 (86-93) (tfa) is a useful research compound. Its molecular formula is C39H67F3N8O12S and its molecular weight is 929.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hpv16 E7 (86-93) (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hpv16 E7 (86-93) (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C39H67F3N8O12S

分子量

929.1 g/mol

IUPAC 名称

(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C37H66N8O10S.C2HF3O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;3-2(4,5)1(6)7/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);(H,6,7)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1

InChI 键

IQEFJFXRVIOSTM-CBUKHBBPSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O

规范 SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HPV16 E7 (86-93) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) type 16 is a primary etiological agent for cervical and other anogenital cancers. The viral oncoprotein E7 plays a crucial role in the malignant transformation of infected cells, making it a key target for therapeutic interventions. This technical guide delves into the core mechanism of action of the HPV16 E7 (86-93) peptide, a synthetic vaccine candidate, and the immunological responses it elicits. The trifluoroacetic acid (TFA) designation refers to its common use in peptide synthesis and purification.

The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI, is a human leukocyte antigen (HLA)-A*0201-restricted cytotoxic T-lymphocyte (CTL) epitope.[1] The fundamental principle behind its mechanism of action is to stimulate the host's immune system to recognize and eliminate cells expressing the HPV16 E7 oncoprotein.[1]

Core Mechanism of Action: A Cellular and Molecular Perspective

The therapeutic efficacy of the HPV16 E7 (86-93) peptide vaccine hinges on its ability to induce a robust and specific CTL response. This process involves a series of well-orchestrated cellular and molecular events.

Antigen Presentation

The journey begins with the introduction of the synthetic HPV16 E7 (86-93) peptide into the body. As an exogenous peptide, it is taken up by professional antigen-presenting cells (APCs), primarily dendritic cells (DCs). Inside the APC, the peptide is loaded onto MHC class I molecules, specifically the HLA-A*0201 allele, and transported to the cell surface for presentation to CD8+ T-cells.

T-Cell Priming and Activation

Naive CD8+ T-cells with T-cell receptors (TCRs) that specifically recognize the HPV16 E7 (86-93) peptide-MHC class I complex are then activated. This activation is a two-signal process, requiring the primary signal from the TCR-peptide-MHC interaction and a co-stimulatory signal from the interaction of molecules like CD28 on the T-cell with B7 molecules on the APC.

Clonal Expansion and Differentiation

Upon successful activation, the naive CD8+ T-cells undergo rapid clonal expansion, proliferating into a large population of antigen-specific T-cells. These cells then differentiate into effector CTLs, which are the primary mediators of anti-tumor immunity in this context. A subset of these activated T-cells also develops into memory T-cells, providing long-term surveillance against HPV16-expressing cells.

Target Cell Recognition and Elimination

The newly generated CTLs circulate throughout the body and survey for cells presenting the HPV16 E7 (86-93) epitope on their MHC class I molecules. Upon recognition of a target cell, such as an HPV16-infected cervical cancer cell, the CTL initiates a cytotoxic attack. This is primarily mediated through two pathways:

  • Perforin-Granzyme Pathway: CTLs release perforin, which forms pores in the target cell membrane, and granzymes, which enter the target cell and induce apoptosis (programmed cell death).

  • Fas-FasL Pathway: The Fas ligand (FasL) on the surface of the CTL binds to the Fas receptor (Fas) on the target cell, triggering an apoptotic signaling cascade.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_Target Target Cell (HPV16-Infected) APC APC MHC_I MHC Class I (HLA-A*0201) APC->MHC_I Peptide Loading Naive_TCell Naive CD8+ T-Cell MHC_I->Naive_TCell Antigen Presentation E7_peptide HPV16 E7 (86-93) Peptide E7_peptide->APC Uptake Activated_TCell Activated CD8+ T-Cell Naive_TCell->Activated_TCell Activation CTL Cytotoxic T-Lymphocyte (CTL) Activated_TCell->CTL Differentiation Memory_TCell Memory T-Cell Activated_TCell->Memory_TCell Differentiation Target_Cell Cancer Cell CTL->Target_Cell Recognition & Binding Apoptosis Apoptosis Target_Cell->Apoptosis CTL-mediated Killing

Caption: Signaling pathway of HPV16 E7 (86-93) peptide vaccine action.

Experimental_Workflow cluster_Preclinical Preclinical & Clinical Studies cluster_Immunoassays Immunological Assays cluster_Analysis Data Analysis Patient_Recruitment Patient Recruitment (HPV16+, HLA-A2+) Vaccination Vaccination with HPV16 E7 (86-93) Peptide Patient_Recruitment->Vaccination PBMC_Isolation PBMC Isolation (Pre- & Post-Vaccination) Vaccination->PBMC_Isolation Biopsy Tissue Biopsy (Pre- & Post-Vaccination) Vaccination->Biopsy CTL_Assay CTL Assay (Chromium Release) PBMC_Isolation->CTL_Assay ELISPOT IFN-γ ELISPOT Assay PBMC_Isolation->ELISPOT IHC Immunohistochemistry (CD4+/CD8+ T-cells) Biopsy->IHC Clinical_Response Assessment of Clinical Response Biopsy->Clinical_Response Histological Analysis Immune_Response Quantification of Immune Response CTL_Assay->Immune_Response ELISPOT->Immune_Response IHC->Immune_Response

Caption: General experimental workflow for clinical trials of HPV16 E7 (86-93) vaccine.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating HPV16 E7 peptide vaccines, including the E7 (86-93) epitope.

Table 1: Clinical and Virological Responses in a Phase I Trial of an HPV16 E7 Peptide Vaccine

Outcome MeasureNumber of PatientsPercentageCitation
Clinical Response
Complete Dysplasia Clearance3/1817%[2]
Partial Regression of Lesions6/1833%[2]
Virological Response
Viral Clearance from Cervical Scrapings12/1867%[2]

Table 2: Immunological Responses in a Phase I Trial of an HPV16 E7 Peptide Vaccine

Immunological AssayNumber of Responders/Total PatientsPercentageCitation
Increased E7-Specific Cytokine Release10/1663%[2]
Increased S100+ Dendritic Cell Infiltrate6/6100%[2]

Detailed Experimental Protocols

Chromium-51 Release Assay for CTL Activity

This assay measures the ability of CTLs to lyse target cells.

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs lyse the target cells, ⁵¹Cr is released into the supernatant and can be quantified.

Protocol:

  • Target Cell Preparation:

    • Target cells (e.g., T2 cells pulsed with the HPV16 E7 (86-93) peptide) are incubated with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • Labeled cells are washed multiple times to remove excess ⁵¹Cr.

  • Co-culture:

    • Effector cells (CTLs isolated from patient PBMCs) are co-cultured with labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

    • Incubate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • The plate is centrifuged, and the supernatant from each well is collected.

    • The radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis:

    • Spontaneous release: Target cells incubated with media alone.

    • Maximum release: Target cells lysed with a detergent.

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

IFN-γ ELISPOT Assay

This assay quantifies the number of antigen-specific, IFN-γ-secreting T-cells.

Principle: PBMCs are stimulated with the HPV16 E7 (86-93) peptide in a well coated with an anti-IFN-γ antibody. If a T-cell secretes IFN-γ, it is captured by the antibody. A second, enzyme-linked anti-IFN-γ antibody is added, followed by a substrate that produces a colored spot for each IFN-γ-secreting cell.

Protocol:

  • Plate Coating: A 96-well ELISPOT plate is coated with a capture anti-IFN-γ antibody overnight.

  • Cell Plating and Stimulation:

    • Patient PBMCs are added to the wells.

    • The HPV16 E7 (86-93) peptide is added to stimulate the cells.

    • Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).

    • Incubate for 18-24 hours at 37°C.

  • Detection:

    • Cells are washed away.

    • A biotinylated detection anti-IFN-γ antibody is added and incubated.

    • Streptavidin-alkaline phosphatase is added.

    • A substrate is added, which forms colored spots at the sites of IFN-γ secretion.

  • Spot Counting: The spots are counted using an automated ELISPOT reader.

Immunohistochemistry for CD4+ and CD8+ T-cell Infiltration

This technique is used to visualize and quantify T-cell subsets within tissue biopsies.

Principle: Specific antibodies conjugated to enzymes are used to detect CD4 and CD8 antigens on T-cells in formalin-fixed, paraffin-embedded tissue sections. The enzyme reacts with a chromogen to produce a colored precipitate, allowing for visualization under a microscope.

Protocol:

  • Tissue Preparation:

    • Formalin-fixed, paraffin-embedded cervical or vulvar tissue biopsies are sectioned.

    • Sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

  • Staining:

    • Sections are incubated with primary antibodies specific for CD4 and CD8.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

    • A chromogen (e.g., DAB) is added to produce a colored signal.

    • The sections are counterstained with hematoxylin.

  • Analysis: The stained sections are examined under a microscope to assess the presence, distribution, and density of CD4+ and CD8+ T-cells within the lesion and surrounding stroma.

Conclusion

The HPV16 E7 (86-93) (TFA) peptide vaccine represents a targeted immunotherapeutic approach against HPV-associated malignancies. Its mechanism of action is centered on the induction of a specific CTL response capable of recognizing and eliminating cancer cells expressing the E7 oncoprotein. While clinical trials have demonstrated its immunogenicity, the modest clinical efficacy highlights the challenges posed by tumor immune evasion mechanisms. Future research and drug development efforts may focus on combination therapies that enhance antigen presentation and overcome the immunosuppressive tumor microenvironment to unlock the full therapeutic potential of this and similar peptide-based vaccines.

References

The Immunological Core of HPV16 E7 (86-93): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the TLGIVCPI Epitope in Anti-Tumor Immunity

This technical guide provides a comprehensive analysis of the human papillomavirus type 16 (HPV16) E7 protein-derived peptide spanning amino acids 86-93, with the sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI). This peptide is a well-characterized HLA-A*0201-restricted cytotoxic T-lymphocyte (CTL) epitope and a focal point in the development of therapeutic vaccines against HPV-associated malignancies. This document details its immunological properties, the signaling pathways it triggers, and the experimental methodologies used for its characterization, offering a critical resource for researchers, scientists, and professionals in drug development.

Quantitative Immunological Parameters

The immunogenicity of the HPV16 E7 (86-93) peptide is underpinned by its strong interaction with the HLA-A*0201 molecule and its capacity to elicit robust T-cell responses. The following tables summarize key quantitative data from various studies, providing a comparative overview of its immunological potency.

Table 1: Binding Affinity of HPV16 E7 Peptides to HLA-A*0201

Peptide SequenceAmino Acid PositionBinding Affinity (IC50 nM)Reference
YMLDLQPETT11-205Ressing et al., 1995
LLMGTLGIV82-9050Ressing et al., 1995
TLGIVCPI 86-93 5 Ressing et al., 1995

IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide to HLA-A0201 molecules by 50%. Lower values indicate higher binding affinity.

Table 2: Interferon-γ (IFN-γ) Secretion in Response to HPV16 E7 (86-93) Stimulation

Study PopulationStimulation MethodIFN-γ Secretion (pg/mL)IFN-γ Secreting Cells (Spots/10^6 PBMCs)Reference
Uninfected Individuals (HLA-A2+)Peptide-pulsed Dendritic Cells< 400< 200Chi et al., 2008
HPV16 Infected Individuals (HLA-A2+)Peptide-pulsed Dendritic Cells> 400> 200Chi et al., 2008
Patients with CIN Lesions (HLA-A2+)Peptide-pulsed Dendritic Cells> 400> 200Chi et al., 2008
Cervical Cancer Patients (HLA-A2+)Peptide-pulsed Dendritic Cells< 400 (in most cases)VariableChi et al., 2008

Table 3: T-Cell Proliferation in Response to HPV16 E7 Peptides

Study PopulationPeptide StimulantStimulation Index (SI)Reference
Patients infected with HPV-16, -31, or -33E7 peptide 109 (aa 72-97)> 5.0 in 45.4% of patientsKadish et al., 1994[1]
Patients infected with other HPV typesE7 peptide 109 (aa 72-97)> 5.0 in 7.1% of patientsKadish et al., 1994[1]
HPV-negative womenE7 peptide 109 (aa 72-97)> 5.0 in 5.9% of patientsKadish et al., 1994[1]

*A Stimulation Index (SI) ≥ 5.0 was considered a positive lymphoproliferative response.

Signaling Pathways and Experimental Workflows

The interaction of the HPV16 E7 (86-93) peptide with the immune system initiates a cascade of signaling events, leading to the activation of cytotoxic T-lymphocytes and subsequent tumor cell lysis. The following diagrams, generated using the DOT language, illustrate these critical pathways and experimental procedures.

MHC_Class_I_Presentation MHC Class I Antigen Presentation Pathway cluster_ER E7 HPV16 E7 Protein Proteasome Proteasome E7->Proteasome Ubiquitination & Degradation Peptides E7 Peptides (including 86-93) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_MHC Peptide-MHC Complex Peptides->Peptide_MHC ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I (HLA-A*0201) MHC_I->ER MHC_I->Peptide_MHC Peptide Loading Golgi Golgi Apparatus Peptide_MHC->Golgi Cell_Surface Cell Surface Golgi->Cell_Surface

Caption: MHC Class I presentation of the HPV16 E7 (86-93) peptide.

TCR_Signaling T-Cell Receptor Signaling Cascade APC Antigen Presenting Cell (e.g., Dendritic Cell) Peptide_MHC E7(86-93)-MHC I Complex TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD8 CD8 TCR->CD8 Lck Lck CD8->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras-GRP LAT->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin Gene_Expression Gene Expression (IFN-γ, Perforin, Granzymes) NFkB->Gene_Expression NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression CTL_Activation CTL Activation & Proliferation Gene_Expression->CTL_Activation

Caption: TCR signaling upon recognition of the E7(86-93)-MHC complex.

ELISPOT_Workflow ELISPOT Assay Experimental Workflow Plate_Prep 1. Coat 96-well plate with anti-IFN-γ capture antibody Cell_Plating 2. Add PBMCs or isolated T-cells Plate_Prep->Cell_Plating Stimulation 3. Add HPV16 E7 (86-93) peptide (or controls) Cell_Plating->Stimulation Incubation 4. Incubate to allow cytokine secretion Stimulation->Incubation Washing1 5. Wash plate to remove cells Incubation->Washing1 Detection_Ab 6. Add biotinylated anti-IFN-γ detection antibody Washing1->Detection_Ab Incubation2 7. Incubate Detection_Ab->Incubation2 Washing2 8. Wash plate Incubation2->Washing2 Enzyme_Conj 9. Add Streptavidin-enzyme conjugate (e.g., ALP or HRP) Washing2->Enzyme_Conj Incubation3 10. Incubate Enzyme_Conj->Incubation3 Washing3 11. Wash plate Incubation3->Washing3 Substrate 12. Add substrate and develop spots Washing3->Substrate Analysis 13. Count spots using an ELISPOT reader Substrate->Analysis

Caption: Workflow for detecting IFN-γ secreting cells via ELISPOT.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible assessment of the immunological properties of the HPV16 E7 (86-93) peptide. The following sections provide methodologies for key assays.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay quantifies the number of individual cells secreting a specific cytokine, such as IFN-γ, upon antigenic stimulation.

Materials:

  • 96-well PVDF membrane plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • Recombinant human IL-2

  • HPV16 E7 (86-93) peptide (TLGIVCPI)

  • Control peptides (e.g., irrelevant peptide, positive control peptide like CEF)

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Bovine Serum Albumin (BSA) for blocking

  • Wash buffer (PBS with 0.05% Tween-20)

Procedure:

  • Plate Coating: Coat the 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

  • Cell Plating: Add 2 x 10^5 PBMCs or purified T-cells per well.

  • Stimulation: Add the HPV16 E7 (86-93) peptide to the experimental wells at a final concentration of 10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., phytohemagglutinin or CEF peptide pool).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: Wash the plate thoroughly with wash buffer to remove the cells.

  • Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISPOT reader. The results are expressed as spot-forming cells (SFCs) per 10^6 cells.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells that are presenting the HPV16 E7 (86-93) peptide.

Materials:

  • Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides, or an HLA-A*0201-positive cell line)

  • Effector cells (in vitro expanded HPV16 E7 (86-93)-specific CTLs)

  • Sodium Chromate (Na₂⁵¹CrO₄)

  • HPV16 E7 (86-93) peptide

  • 96-well round-bottom plates

  • Lysis buffer (e.g., 1% Triton X-100)

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells multiple times to remove excess unincorporated ⁵¹Cr.

  • Peptide Pulsing: Resuspend the labeled target cells in media containing the HPV16 E7 (86-93) peptide (10 µg/mL) and incubate for 1 hour at 37°C.

  • Co-incubation: Plate the peptide-pulsed target cells (e.g., 5 x 10³ cells/well) in a 96-well round-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Controls:

    • Spontaneous Release: Target cells with media only (no effector cells).

    • Maximum Release: Target cells with lysis buffer.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation with the HPV16 E7 (86-93) peptide.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • PBMCs or isolated T-cells

  • HPV16 E7 (86-93) peptide

  • Antigen-presenting cells (APCs), such as irradiated autologous PBMCs or dendritic cells

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • CFSE Labeling: Label the PBMCs or T-cells with CFSE according to the manufacturer's protocol.

  • Cell Plating: Plate the CFSE-labeled cells (e.g., 2 x 10^5 cells/well) in a 96-well round-bottom plate.

  • Stimulation: Add the HPV16 E7 (86-93) peptide (10 µg/mL) and APCs to the wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Staining: After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8).

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Proliferating cells will have reduced CFSE fluorescence intensity as the dye is diluted with each cell division.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of divided cells within the CD8+ T-cell population. A stimulation index can be calculated by dividing the percentage of proliferating cells in the stimulated sample by the percentage in the unstimulated control.

Conclusion

The HPV16 E7 (86-93) peptide, TLGIVCPI, is a highly immunogenic, HLA-A0201-restricted CTL epitope that has been a cornerstone of research into therapeutic vaccines for HPV-associated cancers. Its high binding affinity to HLA-A0201 and its ability to induce potent IFN-γ production and T-cell proliferation underscore its potential. However, challenges remain, particularly concerning the natural processing and presentation of this epitope by tumor cells, which can be a mechanism of immune evasion. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug developers to further investigate the immunological nuances of this critical epitope and to design more effective immunotherapies against HPV16-driven malignancies. A thorough understanding of its interaction with the immune system is paramount for the successful clinical translation of E7-targeted therapies.

References

In-Depth Technical Guide: Discovery and Characterization of HPV16 E7 (86-93)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the human papillomavirus type 16 (HPV16) E7 protein-derived peptide, amino acids 86-93. This epitope is a critical target in the development of therapeutic vaccines and immunotherapies for HPV-associated malignancies.

Introduction

Human Papillomavirus type 16 is the primary etiological agent for the majority of cervical cancers and a significant proportion of other anogenital and oropharyngeal cancers. The viral oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal targets for cancer immunotherapy. The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI , has been identified as a potent, immunogenic epitope capable of eliciting robust cytotoxic T-lymphocyte (CTL) responses.

Discovery and Initial Characterization

The HPV16 E7 (86-93) peptide was identified through systematic screening of the HPV16 E7 oncoprotein for peptides with high binding affinity to the human leukocyte antigen (HLA)-A0201 molecule.[1] This allele is prevalent in a significant portion of the human population, making HLA-A0201-restricted epitopes valuable for broad vaccine applicability. The discovery was part of a broader effort to identify CTL epitopes from HPV16 E6 and E7 proteins that could serve as candidates for therapeutic vaccines.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the HPV16 E7 (86-93) peptide.

Table 1: Binding Affinity to HLA-A*0201
Peptide SequenceHLA AlleleBinding AffinityMethod
TLGIVCPIHLA-A*0201HighT2 Cell Binding Assay
Table 2: Immunogenicity Data

The immunogenicity of HPV16 E7 (86-93) has been demonstrated through its ability to induce T-cell responses, as measured by IFN-γ release and cytotoxic activity.

Assay TypeEffector CellsTarget CellsE:T RatioResult
Chromium-51 Release AssayE7 (86-93) pulsed PBMCsCaSki (HPV16+, HLA-A2+)45:175.1% ± 4.2% specific lysis[2]
IFN-γ ELISPOT AssaySplenocytes from HLA-A2 transgenic micePeptide-pulsed target cellsN/A>20 Spot Forming Units (SFU) / 10^6 cells (considered positive)[3]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of HPV16 E7 (86-93) are provided below.

HLA-A*0201 Binding Affinity Assay (T2 Cell-Based Assay)

This assay semi-quantitatively measures the binding affinity of a peptide to HLA-A0201 molecules on the surface of T2 cells. T2 cells are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of HLA-A0201 unless stabilized by an external peptide.

Materials:

  • T2 cells (ATCC® CRL-1992™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • HPV16 E7 (86-93) peptide (TLGIVCPI)

  • Control high-affinity HLA-A*0201 binding peptide (e.g., influenza M1 58-66, GILGFVFTL)

  • Control low-affinity HLA-A*0201 binding peptide

  • FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Culture T2 cells in RPMI-1640 with 10% FBS.

  • Harvest and wash T2 cells with serum-free RPMI-1640.

  • Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

  • In a 96-well U-bottom plate, add 100 µL of the T2 cell suspension to each well.

  • Add the HPV16 E7 (86-93) peptide and control peptides at various concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM) to the respective wells. Include a "no peptide" control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.

  • After incubation, wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 50 µL of FACS buffer containing the FITC-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 expression. An increase in MFI compared to the "no peptide" control indicates peptide binding.

IFN-γ ELISPOT Assay

This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation with the HPV16 E7 (86-93) peptide.

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • RPMI-1640 medium with 10% FBS

  • HPV16 E7 (86-93) peptide

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (irrelevant peptide or media alone)

  • ELISPOT plate reader

Procedure:

  • Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

  • Prepare effector cells (PBMCs or splenocytes) at a concentration of 2-5 x 10^6 cells/mL in RPMI-1640 with 10% FBS.

  • Remove the blocking solution and add 100 µL of the cell suspension to each well.

  • Add 100 µL of the HPV16 E7 (86-93) peptide (final concentration typically 1-10 µg/mL), positive control, or negative control to the respective wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate with PBST.

  • Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

  • Wash the plate with PBST and then with PBS.

  • Add the substrate and monitor for spot development.

  • Stop the reaction by washing with distilled water once spots are clearly visible.

  • Allow the plate to dry completely and count the spots using an ELISPOT reader.

Chromium-51 Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive Chromium-51 (51Cr) from lysed target cells.

Materials:

  • Effector cells (CTLs generated by stimulation with HPV16 E7 (86-93))

  • Target cells (e.g., CaSki cells or T2 cells pulsed with HPV16 E7 (86-93))

  • Sodium Chromate (Na2^51CrO4)

  • RPMI-1640 medium with 10% FBS

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Incubate 1 x 10^6 target cells with 100 µCi of 51Cr in 100 µL of media for 1-2 hours at 37°C.

    • Wash the labeled target cells three times with RPMI-1640 with 10% FBS to remove unincorporated 51Cr.

    • Resuspend the cells to a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate.

    • Add 100 µL of effector cells at different concentrations to achieve various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Spontaneous Release Control: Add 100 µL of media instead of effector cells.

    • Maximum Release Control: Add 100 µL of 2% Triton X-100 solution instead of effector cells.

  • Incubation and Harvesting:

    • Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully harvest 100 µL of the supernatant from each well.

  • Counting:

    • Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.

  • Calculation:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathways and Experimental Workflows

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell pMHC pMHC (HLA-A*0201 + E7 86-93) TCR TCR pMHC->TCR Signal 1: Antigen Recognition B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Influx IP3->Ca AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT Gene Gene Transcription (IFN-γ, Granzymes, Perforin) NFAT->Gene AP1->Gene NFkB->Gene Ca->NFAT

Caption: T-Cell activation signaling cascade initiated by recognition of the HPV16 E7 (86-93)-HLA-A*0201 complex.

Experimental_Workflow_CTL_Assay cluster_Target_Prep Target Cell Preparation cluster_Effector_Prep Effector Cell Preparation cluster_Assay Chromium Release Assay Target_Cells Target Cells (e.g., CaSki) Cr51_Labeling Label with ⁵¹Cr Target_Cells->Cr51_Labeling Washing1 Wash (3x) Cr51_Labeling->Washing1 Co_incubation Co-incubate Effector and Labeled Target Cells (4-6h) Washing1->Co_incubation Effector_Cells Effector Cells (E7 86-93 specific CTLs) Serial_Dilution Prepare Serial Dilutions (E:T Ratios) Effector_Cells->Serial_Dilution Serial_Dilution->Co_incubation Centrifugation Centrifuge Co_incubation->Centrifugation Supernatant_Harvest Harvest Supernatant Centrifugation->Supernatant_Harvest Gamma_Counting Measure Radioactivity (Gamma Counter) Supernatant_Harvest->Gamma_Counting Calculation Calculate % Specific Lysis Gamma_Counting->Calculation

Caption: Experimental workflow for the Chromium-51 release cytotoxicity assay.

References

In-Depth Technical Guide: Binding Affinity of HPV16 E7 (86-93) to HLA-A*0201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the Human Papillomavirus type 16 (HPV16) E7 protein-derived peptide, amino acids 86-93, to the Human Leukocyte Antigen (HLA)-A*0201 allele. This interaction is a critical aspect of the cellular immune response to HPV16 infection and a key target for the development of therapeutic vaccines and immunotherapies for HPV-associated malignancies.

Core Concepts

The HPV16 E7 oncoprotein is a key driver of cellular transformation in HPV-related cancers. The presentation of E7-derived peptides by HLA class I molecules on the surface of infected cells allows for their recognition by cytotoxic T lymphocytes (CTLs), leading to the elimination of these cells. The peptide spanning amino acids 86-93 of the E7 protein has been identified as an immunodominant epitope presented by the common HLA-A0201 allele.[1] Its binding affinity to HLA-A0201 is a crucial determinant of its immunogenicity.[1]

Quantitative Data on Binding Affinity

The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI , is consistently reported to have a very high binding affinity for the HLA-A*0201 molecule.[2][3] While a precise IC50 or Kd value is not consistently reported across the literature, studies have qualitatively demonstrated its superior binding capacity compared to other immunogenic peptides derived from the HPV16 E7 protein.[1][4]

PeptideSequenceHLA AlleleBinding AffinityMethodReference
HPV16 E7 (86-93) TLGIVCPIHLA-A0201Very High T2 Cell-Based Assay (Qualitative)[1][4]
HPV16 E7 (11-20)YMLDLQPETTHLA-A0201HighT2 Cell-Based Assay (Qualitative)[1]
HPV16 E7 (82-90)LLMGTLGIVHLA-A*0201HighT2 Cell-Based Assay (Qualitative)[1]

Note: The binding affinity for HPV16 E7 (86-93) is described as the highest among the three listed immunogenic peptides in the cited study by Ressing et al. (1995).[1]

Experimental Protocols

The binding affinity of peptides to HLA-A0201 is commonly determined using a T2 cell-based assay. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which results in low surface expression of unstable HLA-A0201 molecules. The binding of an exogenous peptide stabilizes these HLA molecules, leading to an increase in their surface expression, which can be quantified by flow cytometry.

T2 Cell-Based Peptide Binding Assay: Detailed Protocol

1. Cell Culture and Maintenance:

  • Culture T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Subculture cells every 2-3 days to maintain logarithmic growth.

2. Peptide Preparation:

  • Synthesize the HPV16 E7 (86-93) peptide (TLGIVCPI) with a purity of >95%.
  • Dissolve the lyophilized peptide in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
  • Further dilute the peptide stock solution in serum-free RPMI-1640 medium to the desired working concentrations for the assay.

3. Peptide Binding Assay:

  • Harvest T2 cells and wash them twice with serum-free RPMI-1640 medium.
  • Resuspend the cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 medium.
  • In a 96-well U-bottom plate, add 100 µL of the T2 cell suspension to each well.
  • Add 100 µL of the diluted peptide solutions at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM) to the respective wells.
  • Include a positive control peptide with known high affinity for HLA-A0201 and a negative control (medium with DMSO alone).
  • Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours to allow for peptide binding and stabilization of HLA-A0201 molecules.[5]

4. Flow Cytometry Analysis:

  • After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA).
  • Resuspend the cells in 100 µL of PBS with 1% BSA.
  • Add a fluorescently labeled anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2-FITC) at the manufacturer's recommended concentration.
  • Incubate the cells on ice for 30-45 minutes, protected from light.
  • Wash the cells twice with ice-cold PBS with 1% BSA to remove unbound antibody.
  • Resuspend the cells in 200-500 µL of PBS for flow cytometry analysis.
  • Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the FITC signal for each sample.

5. Data Analysis:

  • Calculate the Fluorescence Index (FI) for each peptide concentration using the following formula: FI = (MFI with peptide - MFI without peptide) / MFI without peptide
  • A higher FI value indicates stronger binding of the peptide to the HLA-A*0201 molecule.[6]

Signaling Pathways and Experimental Workflows

Experimental Workflow: T2 Cell-Based Binding Assay

T2_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis T2_Cells T2 Cells Incubation Incubate T2 Cells with Peptide (18h) T2_Cells->Incubation Peptide HPV16 E7 (86-93) Peptide Peptide->Incubation Staining Stain with Anti-HLA-A2 Fluorescent Antibody Incubation->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Calculate Mean Fluorescence Intensity (MFI) Flow_Cytometry->Data_Analysis Result Determine Binding Affinity Data_Analysis->Result

Caption: Workflow for determining peptide binding affinity using the T2 cell-based assay.

Signaling Pathway: HPV16 E7 Interaction with the pRb-E2F Pathway

The HPV16 E7 oncoprotein plays a crucial role in overriding the cell cycle checkpoint controlled by the retinoblastoma protein (pRb). By binding to pRb, E7 disrupts the pRb-E2F transcription factor complex, leading to the release of E2F. Free E2F then activates the transcription of genes required for S-phase entry, promoting uncontrolled cell proliferation.

pRb_E2F_Pathway E7 HPV16 E7 pRb pRb E7->pRb binds & inhibits pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription pRb_E2F->E2F E2F Release Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: HPV16 E7 disrupts the pRb-E2F complex, promoting cell cycle progression.

Signaling Pathway: HPV16 E6 and its Impact on p53

While HPV16 E7 primarily targets pRb, the HPV16 E6 oncoprotein is responsible for the degradation of the tumor suppressor protein p53. E6 forms a complex with the cellular E3 ubiquitin ligase E6AP, which then targets p53 for proteasomal degradation. This abrogation of p53 function prevents apoptosis and facilitates the accumulation of genetic mutations.

p53_Degradation_Pathway E6 HPV16 E6 E6_E6AP_p53 E6-E6AP-p53 Complex E6->E6_E6AP_p53 E6AP E6AP (E3 Ligase) E6AP->E6_E6AP_p53 p53 p53 p53->E6_E6AP_p53 Ubiquitination Ubiquitination E6_E6AP_p53->Ubiquitination targets for Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation p53 Degradation Proteasome->Degradation

Caption: HPV16 E6 mediates the degradation of p53 via the ubiquitin-proteasome pathway.

References

A Technical Guide to the Synthesis and Purity Standards of HPV16 E7 (86-93) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and quality control standards for the Human Papillomavirus Type 16 (HPV16) E7 (86-93) peptide. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and evaluate this immunogenic peptide for various research and therapeutic applications.

The HPV16 E7 (86-93) peptide, with the sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), is a well-characterized HLA-A*02:01-restricted cytotoxic T-lymphocyte (CTL) epitope of the HPV16 E7 oncoprotein. Its ability to elicit an immune response makes it a significant target for the development of therapeutic vaccines and immunotherapies against HPV-associated malignancies, including cervical cancer.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing the HPV16 E7 (86-93) peptide is the Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol for Fmoc-Based SPPS of HPV16 E7 (86-93)

This protocol outlines the manual synthesis of the TLGIVCPI peptide. Automated synthesizers can also be programmed to follow these steps.

Materials:

  • Resin: Rink Amide resin is suitable for synthesizing a C-terminally amidated peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin can be used.[1]

  • Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Methanol.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least one hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Isoleucine):

    • Dissolve Fmoc-Ile-OH (3 equivalents to the resin loading capacity), HBTU/HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF. This step is recommended for long or difficult sequences to prevent the accumulation of deletion peptides.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Cys, Val, Ile, Gly, Leu, Thr).

  • Final Deprotection: After coupling the last amino acid (Threonine), remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • Peptide Precipitation and Washing:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.

  • Lyophilization: Dry the crude peptide pellet under vacuum to obtain a lyophilized powder.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 n-1 cycles Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling n-1 cycles Wash2 DMF Wash Coupling->Wash2 n-1 cycles Wash2->Deprotection n-1 cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains various impurities, such as truncated sequences, deletion sequences, and products of side reactions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[2]

Experimental Protocol for Preparative RP-HPLC

Materials:

  • Crude lyophilized HPV16 E7 (86-93) peptide.

  • Mobile Phase A: 0.1% TFA in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Preparative RP-HPLC system with a C18 column.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample through a 0.45 µm filter to remove any particulate matter.[3]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

  • Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient (e.g., an increase of 1% Mobile Phase B per minute) is often effective for good separation.[4]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target peptide.

  • Purity Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a white powder.

HPLC_Purification_Workflow Crude_Peptide Crude Lyophilized Peptide Dissolve Dissolve in Mobile Phase A & Filter Crude_Peptide->Dissolve HPLC Preparative RP-HPLC (C18 Column, ACN/H2O Gradient with TFA) Dissolve->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Analyze Fraction Purity (Analytical RP-HPLC) Fractions->Analysis Pool Pool High-Purity Fractions Analysis->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Purified Peptide Powder Lyophilize->Pure_Peptide

Figure 2: Peptide Purification Workflow using RP-HPLC.

Purity and Quality Control Standards

Ensuring the purity and correct identity of the synthetic peptide is crucial for reliable experimental results and for therapeutic applications. The following table summarizes the key analytical techniques and their corresponding purity standards.

Analytical Technique Purpose Purity Standard for Research Use Purity Standard for Drug Development
Reversed-Phase HPLC (RP-HPLC) Determines the percentage of the target peptide relative to impurities.[5]>95%>98%
Mass Spectrometry (MS) Confirms the molecular weight of the peptide and identifies impurities.[6]Correct molecular weight confirmed.Correct molecular weight confirmed; impurity profile characterized.
Amino Acid Analysis (AAA) Determines the amino acid composition and quantifies the net peptide content.[7]Composition consistent with sequence; provides accurate concentration.Composition consistent with sequence; required for accurate dosing.
Detailed Methodologies for Quality Control

Procedure:

  • Sample Preparation: Prepare a solution of the purified peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.[5]

  • Analysis: Inject a small volume of the sample onto an analytical C18 column.

  • Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

  • Detection: Monitor the absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.[5]

  • Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.[5]

Procedure:

  • Sample Preparation: Dilute the peptide sample in a suitable solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[8]

  • Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the protonated molecular ion of the peptide.

Procedure:

  • Hydrolysis: Accurately weigh a sample of the lyophilized peptide and hydrolyze it in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.[8]

  • Derivatization: Derivatize the amino acids to make them detectable.

  • Analysis: Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC method.

  • Calculation: Determine the molar amount of each amino acid and calculate the net peptide content by comparing the total weight of the amino acids to the initial weight of the peptide sample.[7]

HPV16 E7 Oncoprotein Signaling Pathways

The HPV16 E7 (86-93) peptide is a processed epitope of the full-length E7 oncoprotein. The oncogenic activity of E7 is primarily attributed to its interaction with and degradation of the retinoblastoma tumor suppressor protein (pRb).[9][10] This interaction disrupts the cell cycle control, leading to uncontrolled cell proliferation.

The E7-pRb Interaction and Cell Cycle Dysregulation

The HPV16 E7 oncoprotein binds to the "pocket" domain of pRb, which is also the binding site for the E2F family of transcription factors. This interaction leads to the dissociation of the pRb-E2F complex. The released E2F transcription factors then activate the transcription of genes required for S-phase entry, thereby promoting cell cycle progression.[9] Furthermore, high-risk HPV E7 proteins, including that of HPV16, induce the degradation of pRb via the proteasome pathway.[9]

E7_pRb_Pathway E7 HPV16 E7 pRb pRb E7->pRb Binds to Degradation pRb Degradation E7->Degradation pRb_E2F pRb-E2F Complex pRb->pRb_E2F pRb->Degradation E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Genes (e.g., Cyclin E, Cyclin A) E2F->S_Phase_Genes Activates Transcription pRb_E2F->E2F Release Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->Cell_Cycle_Progression Promotes Proteasome Proteasome Degradation->Proteasome via

Figure 3: HPV16 E7 and pRb Signaling Pathway.
Other Signaling Pathways Modulated by HPV16 E7

Beyond its interaction with pRb, the HPV16 E7 oncoprotein has been shown to modulate other critical cellular signaling pathways, contributing to the malignant phenotype:

  • PI3K/AKT Pathway: HPV16 E7 can influence the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and proliferation.[11][12]

  • Wnt/β-catenin Pathway: Activation of the Wnt signaling pathway has been observed as a consequence of high-risk HPV E6 and E7 expression, leading to the accumulation of β-catenin in the nucleus.[13]

This guide provides a foundational understanding of the synthesis and quality control of the HPV16 E7 (86-93) peptide. Adherence to these protocols and purity standards is essential for the generation of reliable and reproducible data in research and for the development of safe and effective peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation with HPV16 E7 (86-93) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

These protocols are intended for researchers, scientists, and drug development professionals working on cellular immunity and vaccine development related to Human Papillomavirus type 16 (HPV16). The following information details the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) or purified T cells with the HLA-A2 restricted HPV16 E7 (86-93) peptide (sequence: TLGIVCPI), often supplied as a trifluoroacetate (B77799) (TFA) salt.

Introduction

The HPV16 E7 oncoprotein is a critical target for therapeutic vaccines against HPV-associated malignancies, including cervical and head and neck cancers. The E7 (86-93) epitope is a well-characterized HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope. In vitro stimulation with this peptide is a fundamental technique to assess the presence, frequency, and function of E7-specific CD8+ T cells in clinical and preclinical samples. Common applications include evaluating vaccine immunogenicity, monitoring anti-tumor immune responses, and exploring the mechanisms of T cell activation. Key assays for evaluating the response to in vitro stimulation include the Enzyme-Linked Immunospot (ELISPOT) assay for detecting cytokine-secreting cells, cytokine release assays (e.g., ELISA) to quantify secreted cytokines, and proliferation assays to measure T cell expansion.

Quantitative Data Summary

The following table summarizes key quantitative parameters from published protocols for the in vitro stimulation of T cells with the HPV16 E7 (86-93) peptide.

ParameterAssay TypeValueCell TypeSource
Peptide Concentration Cytokine Release / T-Cell Stimulation10 µg/mLPBMCs
ELISPOT10 µMPBMCs
Dendritic Cell Pulsing10 µM for 2 hoursMature Dendritic Cells
Cell Density ELISPOT1 x 10⁶ cells/wellPBMCs
ELISPOT2 x 10⁵ cells/wellSplenocytes
Cytokine Release2 x 10⁶ PBMCs stimulatedPBMCs
Cytokine Release (Assay)1 x 10⁵ effector T cells with 1 x 10⁵ target cellsT cells, T2 cells
Incubation Time T-Cell Culture for Expansion7 daysPBMCs with peptide-pulsed DCs
ELISPOT40 hoursSplenocytes
Cytokine Release18 hoursT cells and target cells
Cytokine Levels (Post-Stimulation) ELISA (IFN-γ)>400 pg/mL considered a positive response in some studiesPBMCs from HPV16-infected individuals
ELISPOT Results (Post-Stimulation) IFN-γ Spots>200 spots/1 x 10⁶ PBMCs in cultured cells from HPV16-infected populationsPBMCs
IFN-γ Spots>50 spots/1 x 10⁶ PBMCs in fresh cells from HPV16-infected populationsPBMCs
Interleukins for T-Cell Culture IL-215 U/mL or 50 IU/mLT-Cell Medium
IL-715 U/mLT-Cell Medium

Experimental Protocols

IFN-γ ELISPOT Assay

This protocol is for the detection of IFN-γ secreting T cells at the single-cell level following stimulation with the HPV16 E7 (86-93) peptide.

Materials:

  • HPV16 E7 (86-93) peptide (TFA salt), e.g., from JPT Peptide Technologies or MedchemExpress[1]

  • 96-well filtration plates for ELISPOT

  • Anti-human IFN-γ capture and detection antibodies

  • Enzyme conjugate (e.g., Streptavidin-HRP) and substrate (e.g., TMB or AEC)

  • PBMCs isolated from HLA-A2 positive donors

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA) as a positive control

  • DMSO as a negative control

Procedure:

  • Plate Coating: Coat the 96-well ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with culture medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating: Add 2 x 10⁵ to 1 x 10⁶ PBMCs per well.

  • Stimulation: Add the HPV16 E7 (86-93) peptide to the wells at a final concentration of 5-10 µg/mL. For the positive control, add PHA. For the negative control, add an equivalent dilution of DMSO.

  • Incubation: Incubate the plate for 18-40 hours at 37°C in a 5% CO₂ incubator[2].

  • Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2-3 hours at room temperature.

  • Enzyme and Substrate: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour. After a final wash, add the substrate and incubate until spots develop.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader.

Cytokine Release Assay (ELISA)

This protocol measures the amount of IFN-γ secreted into the supernatant following T cell stimulation.

Materials:

  • HPV16 E7 (86-93) peptide

  • PBMCs from HLA-A2 positive donors

  • 24-well and 96-well culture plates

  • Complete RPMI-1640 medium with 10% human AB serum

  • Recombinant human IL-2 and IL-7

  • T2 cells (HLA-A2 positive, TAP-deficient) as target cells

  • Human IFN-γ ELISA kit

Procedure:

  • T-Cell Expansion (Optional but recommended for higher sensitivity):

    • Incubate 2 x 10⁶ PBMCs with 10 µg/mL of HPV16 E7 (86-93) peptide in a 24-well plate.

    • After 2 days, add IL-2 (e.g., 50 IU/mL) and IL-7 (e.g., 15 U/mL).

    • Restimulate the T cells every 7-10 days with irradiated, peptide-pulsed autologous PBMCs. Culture for at least 7 days before the assay.

  • Peptide Pulsing of Target Cells:

    • Incubate T2 cells with 10 µg/mL of the HPV16 E7 (86-93) peptide for 2 hours at 37°C.

  • Co-incubation:

    • In a 96-well plate, co-culture 1 x 10⁵ expanded T cells (effectors) with 1 x 10⁵ peptide-pulsed T2 cells (targets) in a total volume of 200 µL of serum-free medium.

    • Incubate for 18 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA:

    • Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

In Vitro Stimulation using Dendritic Cells

For more potent T cell stimulation, dendritic cells (DCs) can be used as antigen-presenting cells.

Procedure:

  • DC Generation: Generate monocyte-derived mature DCs from PBMCs.

  • DC Pulsing: Pulse the mature DCs (e.g., 2 x 10⁵ cells) with 10 µM of the HPV16 E7 (86-93) peptide for 2 hours.

  • Co-culture: Wash the peptide-pulsed DCs and co-culture them with 2 x 10⁶ autologous PBMCs in a 24-well plate in the presence of IL-7 (15 U/mL).

  • IL-2 Addition: Add IL-2 (15 U/mL) two days later.

  • Downstream Assays: After 7 days of culture, the stimulated T cells can be used in ELISPOT, ELISA, or cytotoxicity assays.

Visualizations

Experimental Workflow for T-Cell Stimulation and Analysis

experimental_workflow cluster_preparation Cell Preparation cluster_stimulation In Vitro Stimulation cluster_analysis Functional Analysis pbmcs Isolate PBMCs (HLA-A2+) dcs Generate Mature DCs (Optional) pbmcs->dcs coculture Co-culture (PBMCs/T-cells + Peptide/Pulsed Cells) pbmcs->coculture peptide_pulse Peptide Pulsing (DCs or Target Cells) HPV16 E7 (86-93) dcs->peptide_pulse peptide_pulse->coculture expansion T-Cell Expansion (with IL-2, IL-7) coculture->expansion elispot IFN-γ ELISPOT expansion->elispot elisa Cytokine Release (ELISA) expansion->elisa proliferation Proliferation Assay (e.g., CFSE) expansion->proliferation t_cell_activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell cluster_response Effector Responses mhc HLA-A2 presenting HPV16 E7 (86-93) peptide tcr T-Cell Receptor (TCR) & CD8 Co-receptor mhc->tcr Recognition signaling Intracellular Signaling Cascade (e.g., ZAP70, LAT) tcr->signaling transcription Transcription Factor Activation (NF-κB, AP-1, NFAT) signaling->transcription response Effector Functions transcription->response cytokine Cytokine Secretion (IFN-γ, TNF-α) response->cytokine proliferation_node Proliferation response->proliferation_node cytotoxicity Cytotoxicity (Granzyme, Perforin) response->cytotoxicity

References

Application Notes and Protocols: Utilizing HPV16 E7 (86-93) Peptide in ELISPOT and Intracellular Cytokine Staining (ICS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) type 16 is a primary causative agent for a significant proportion of cervical and other cancers. The viral oncoprotein E7 is constitutively expressed in these cancer cells, making it an attractive target for immunotherapeutic strategies. The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a well-characterized HLA-A2 restricted epitope. This peptide is utilized in immunological assays to detect and quantify HPV16 E7-specific T cell responses, which are crucial for viral clearance and anti-tumor immunity.[1][2] These application notes provide detailed protocols for employing the HPV16 E7 (86-93) peptide in Enzyme-Linked Immunospot (ELISPOT) and Intracellular Cytokine Staining (ICS) assays, along with representative data and workflow visualizations.

Data Presentation: Quantitative Analysis of HPV16 E7 (86-93) Specific T Cell Responses

The following tables summarize representative quantitative data from studies utilizing HPV16 E7 peptides in ELISPOT assays. These tables are intended to provide a reference for expected outcomes.

Table 1: ELISPOT Responses to HPV16 E7 Peptides in Vaccinated Patients

Time PointPeptide StimulantResponse (IFN-γ spots/10^6 PBMC)Statistical Significance (p-value)Reference
Day 56E7 (86-93)Significant increase from baseline0.05[3]
Day 84E7 (86-93)Significant increase from baseline0.04[3]

A positive ELISPOT response was defined as ≥20 spots/10^6 PBMC.[3]

Table 2: ELISPOT Responses in HPV16-Infected vs. Uninfected Individuals

PopulationPeptide StimulantIFN-γ spots/1 x 10^6 cultured PBMCsKey ObservationReference
HPV16-InfectedE7 (86-93)>200Higher percentage of responders with >200 spots[4]
UninfectedE7 (86-93)<200Lower percentage of responders with >200 spots[4]

Experimental Protocols

I. IFN-γ ELISPOT Assay for Detection of HPV16 E7 (86-93) Specific T Cells

This protocol details the steps to measure the frequency of IFN-γ secreting T cells in response to the HPV16 E7 (86-93) peptide.

Materials:

  • HPV16 E7 (86-93) peptide (TLGIVCPI)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • 96-well PVDF-plates coated with anti-IFN-γ antibody

  • Culture medium (e.g., AIM-V supplemented with 5% human AB serum)

  • Antigen-presenting cells (APCs), such as peptide-pulsed dendritic cells or K562-HLA-A*0201 cells[5]

  • Recombinant human IL-2 and IL-7 (optional, for T cell expansion)

  • IFN-γ ELISPOT detection reagents (biotinylated anti-IFN-γ antibody, streptavidin-alkaline phosphatase, and substrate)

  • An ELISPOT reader

Protocol:

  • Preparation of Antigen-Presenting Cells (APCs):

    • If using dendritic cells (DCs), generate mature DCs from monocytes.[5][6]

    • Pulse the APCs with the HPV16 E7 (86-93) peptide at a concentration of 10 µM for 2 hours.[4]

    • Wash the peptide-pulsed APCs to remove excess peptide.

  • Co-culture and Stimulation:

    • Add responder T cells (e.g., 5 x 10^4 PBMCs) and peptide-pulsed stimulator cells (e.g., 1 x 10^4 APCs) to each well of the anti-IFN-γ antibody-coated 96-well plate.[5]

    • Include appropriate controls:

      • Negative control: Responder cells with non-pulsed APCs.

      • Positive control: Responder cells with a mitogen (e.g., PHA) or Staphylococcal enterotoxin B.[7]

    • Incubate the plate overnight at 37°C in a CO2 incubator.[5]

  • Detection of IFN-γ Spots:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash the plate and add streptavidin-alkaline phosphatase.

    • Wash the plate and add the substrate to develop the spots.

    • Stop the reaction by washing with water.

  • Quantification:

    • Allow the plate to dry.

    • Count the spots in each well using an ELISPOT reader.

    • Express the results as spot-forming cells (SFCs) per 10^6 input cells.[7]

II. Intracellular Cytokine Staining (ICS) for HPV16 E7 (86-93) Specific T Cells

This protocol describes the detection of intracellular IFN-γ in T cells after stimulation with the HPV16 E7 (86-93) peptide, followed by flow cytometric analysis.

Materials:

  • HPV16 E7 (86-93) peptide (TLGIVCPI)

  • PBMCs

  • Culture medium

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Cell surface antibodies (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer

  • Intracellular antibody (e.g., anti-IFN-γ)

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • Prepare cells at a concentration of 1x10^6 / ml in a 24-well plate.

    • Stimulate the cells with the HPV16 E7 (86-93) peptide.

    • As a positive control, stimulate cells with PMA/Ionomycin.

    • Include an unstimulated control.

    • Incubate for 2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 2-4 hours at 37°C.

  • Surface Staining:

    • Harvest the cells and wash them.

    • Stain for cell surface markers (e.g., CD3, CD8) with fluorophore-conjugated antibodies for 15-30 minutes on ice in the dark.[8][9] It is recommended to perform surface staining before fixation as some epitopes can be sensitive to fixation.[10]

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark.[8][9]

    • Wash the cells and resuspend them in a permeabilization buffer.[8]

  • Intracellular Staining:

    • Add the fluorophore-conjugated anti-IFN-γ antibody to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Wash the cells twice with the permeabilization buffer, followed by a wash with PBS.[9]

    • Resuspend the cells in staining buffer for flow cytometry analysis.

    • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of IFN-γ positive cells within the CD8+ T cell population.

Visualizations

Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC MHC class I MHC_Peptide Peptide-MHC Complex MHC->MHC_Peptide Peptide HPV16 E7 (86-93) Peptide Peptide->MHC Binding TCR T Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 Co-receptor Binding Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Cytokine IFN-γ Secretion Signaling->Cytokine Activation ELISPOT_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_cells Prepare PBMCs and APCs pulse_apc Pulse APCs with HPV16 E7 (86-93) Peptide prep_cells->pulse_apc co_culture Co-culture PBMCs and Pulsed APCs in Anti-IFN-γ Coated Plate pulse_apc->co_culture incubate Incubate Overnight co_culture->incubate wash_cells Wash Plate incubate->wash_cells add_detection_ab Add Biotinylated Anti-IFN-γ Ab wash_cells->add_detection_ab add_streptavidin Add Streptavidin-AP add_detection_ab->add_streptavidin add_substrate Add Substrate & Develop Spots add_streptavidin->add_substrate read_plate Read Plate on ELISPOT Reader add_substrate->read_plate quantify Quantify SFCs per 10^6 Cells read_plate->quantify ICS_Workflow cluster_stim Stimulation cluster_stain Staining cluster_analysis Analysis stim_cells Stimulate PBMCs with HPV16 E7 (86-93) Peptide add_inhibitor Add Protein Transport Inhibitor stim_cells->add_inhibitor surface_stain Surface Stain (e.g., CD3, CD8) add_inhibitor->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intracellular_stain Intracellular Stain (e.g., IFN-γ) fix_perm->intracellular_stain acquire_data Acquire Data on Flow Cytometer intracellular_stain->acquire_data analyze_data Analyze Percentage of IFN-γ+ CD8+ T Cells acquire_data->analyze_data

References

Application Notes and Protocols: HPV16 E7 (86-93) for Cytotoxic T-Lymphocyte Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Papillomavirus type 16 (HPV16) E7 protein is a critical oncoprotein in the development of cervical and other cancers. The peptide fragment spanning amino acids 86-93 of the E7 protein, with the sequence TLGIVCPI, has been identified as a potent, HLA-A2 restricted epitope for the induction of cytotoxic T-lymphocytes (CTLs).[1] These CTLs are capable of recognizing and eliminating HPV16-infected and cancerous cells, making the E7 (86-93) peptide a key target for the development of therapeutic vaccines and immunotherapies against HPV-associated malignancies.[1][2]

These application notes provide a comprehensive overview of the use of the HPV16 E7 (86-93) peptide for CTL induction, including quantitative data from immunogenicity studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the immunogenicity of the HPV16 E7 (86-93) peptide.

Table 1: Immunogenicity of HPV16 E7 Peptides in HLA-A*0201 Transgenic Mice

Peptide SequenceAmino Acid PositionHLA-A*0201 Binding AffinityImmunogenicity in Transgenic MiceReference
YMLDLQPETT11-20HighImmunogenic[1]
LLMGTLGIV82-90HighImmunogenic[1]
TLGIVCPI 86-93 High Immunogenic [1]
Other tested peptidesVariousLowerLess immunogenic[1]

Table 2: In Vitro CTL Induction in Healthy HLA-A*0201+ Donors

Peptide SequenceAmino Acid PositionImmunogenicity in vitro (CTL induction)Reference
YMLDLQPETT11-20Highly Immunogenic[1][3]
LLMGTLGIV82-90Highly Immunogenic[1]
TLGIVCPI 86-93 Highly Immunogenic [1][3]

Table 3: Clinical Trial Data for HPV16 E7 Peptide Vaccines

Trial PhasePatient PopulationVaccine CompositionImmunological ResponseClinical OutcomeReference
Phase I18 HLA-A2+ women with high-grade cervical/vulvar intraepithelial neoplasiaE7 (12-20) peptide with IFA. E7 (86-93) lipopeptide added for later cohorts.Increased cytokine secretion in 10 of 16 patients. Augmented chromium release in 3 of 6 patients receiving the 86-93 lipopeptide.3 of 18 patients cleared their dysplasia. 12 of 18 patients cleared the virus from cervical scrapings.[4]
Phase I/IIPatients with recurrent or residual cervical carcinomaE7 (11-20) and E7 (86-93) peptides with a universal T-helper epitope.No detectable HPV16-specific CTL response. Strong T-helper peptide-specific proliferation in 4 of 12 patients.Limited clinical benefit.[5]

Experimental Protocols

Protocol 1: In Vitro Induction of HPV16 E7 (86-93)-Specific Cytotoxic T-Lymphocytes

This protocol describes the generation of HPV16 E7 (86-93)-specific CTLs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Human IL-2

  • Human IL-7

  • HPV16 E7 (86-93) peptide (TLGIVCPI)

  • PBMCs from a healthy HLA-A2+ donor

  • 24-well tissue culture plates

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from heparinized blood of a healthy HLA-A2+ donor by Ficoll-Paque density gradient centrifugation.

  • Generation of Dendritic Cells (DCs):

    • Culture PBMCs in a T75 flask for 2 hours at 37°C.

    • Collect the non-adherent cells (lymphocytes) and cryopreserve for later use.

    • Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS, penicillin-streptomycin, GM-CSF, and IL-4 for 5-7 days to generate immature DCs.

    • Induce DC maturation by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for the final 24-48 hours.

  • Peptide Pulsing:

    • Harvest mature DCs and wash with serum-free RPMI 1640.

    • Resuspend DCs at 1 x 10^6 cells/mL in serum-free RPMI 1640.

    • Add the HPV16 E7 (86-93) peptide at a final concentration of 10 µg/mL.

    • Incubate for 2 hours at 37°C with occasional agitation to allow for peptide binding to HLA-A2 molecules.[6]

    • Wash the peptide-pulsed DCs twice with complete RPMI 1640 to remove excess peptide.

  • Co-culture and CTL Expansion:

    • Thaw the cryopreserved autologous lymphocytes.

    • Co-culture the peptide-pulsed DCs with autologous lymphocytes at a DC:lymphocyte ratio of 1:10 in a 24-well plate.[6]

    • Culture the cells in complete RPMI 1640 supplemented with 10% human AB serum, IL-7 (15 U/mL), and IL-2 (15 U/mL, added 2 days later).[6]

    • Restimulate the T-cells every 7-10 days with irradiated autologous PBMCs pulsed with the HPV16 E7 (86-93) peptide.[4]

    • Expand the CTLs for 2-4 weeks, maintaining the cell density between 1-2 x 10^6 cells/mL.

Protocol 2: Cytotoxicity Assay (Chromium Release Assay)

This protocol is for assessing the lytic activity of the generated CTLs against target cells.

Materials:

  • Generated HPV16 E7 (86-93)-specific CTLs (effector cells)

  • T2 cells (HLA-A2+) or other HLA-A2+ target cell line (target cells)

  • HPV16 E7 (86-93) peptide

  • Control peptide (e.g., an irrelevant HLA-A2 binding peptide)

  • Sodium chromate (B82759) (51Cr)

  • Fetal bovine serum (FBS)

  • RPMI 1640 medium

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Preparation:

    • Label T2 cells with 100 µCi of 51Cr for 1 hour at 37°C.

    • Wash the labeled cells three times with RPMI 1640.

    • Resuspend the cells at 1 x 10^5 cells/mL.

    • Pulse one aliquot of target cells with the HPV16 E7 (86-93) peptide (10 µg/mL) and another with a control peptide for 1 hour at 37°C.

    • Wash the peptide-pulsed target cells.

  • Cytotoxicity Assay:

    • Plate the target cells (peptide-pulsed and unpulsed) at 5,000 cells/well in a 96-well V-bottom plate.

    • Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • For maximum release, add 5% Triton X-100 to a set of target cell wells.

    • For spontaneous release, add medium only to another set of target cell wells.

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of Chromium Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Harvest 100 µL of supernatant from each well.

    • Measure the radioactivity in a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: IFN-γ ELISPOT Assay

This protocol is for quantifying the frequency of antigen-specific IFN-γ-secreting T-cells.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or HRP)

  • BCIP/NBT substrate (or other appropriate substrate)

  • Generated HPV16 E7 (86-93)-specific CTLs or PBMCs

  • HPV16 E7 (86-93) peptide

  • Antigen-presenting cells (APCs), e.g., T2 cells or autologous monocytes

  • Positive control (e.g., PHA)

  • Negative control (no peptide)

Procedure:

  • Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating:

    • Wash the plate and block with RPMI 1640 + 10% FBS.

    • Add responder cells (CTLs or PBMCs) to the wells.

    • Add APCs pulsed with the HPV16 E7 (86-93) peptide or control peptide.

    • Include positive control wells (e.g., with PHA) and negative control wells (responders and APCs without peptide).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

    • Wash and add the BCIP/NBT substrate.

  • Spot Development and Analysis:

    • Allow spots to develop until distinct spots are visible.

    • Stop the reaction by washing with distilled water.

    • Air-dry the plate and count the spots using an ELISPOT reader.

Visualizations

CTL_Induction_Workflow cluster_0 Antigen Presentation cluster_1 CTL Activation & Expansion PBMCs PBMCs Monocytes Monocytes PBMCs->Monocytes Adherence DCs Dendritic Cells (DCs) Monocytes->DCs Culture with GM-CSF + IL-4 Pulsed_DCs Peptide-Pulsed DCs Peptide HPV16 E7 (86-93) Peptide Peptide->Pulsed_DCs Pulsing Co-culture Co-culture Pulsed_DCs->Co-culture Antigen Presentation to T-Cells Lymphocytes Autologous Lymphocytes Lymphocytes->Co-culture Expansion Expansion with IL-2 & Restimulation Co-culture->Expansion CTLs HPV16 E7 (86-93) Specific CTLs Expansion->CTLs

Caption: Workflow for in vitro induction of HPV16 E7 (86-93)-specific CTLs.

CTL_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Cytotoxic T-Lymphocyte (CTL) MHC HLA-A2 + E7 (86-93) Peptide TCR T-Cell Receptor (TCR) MHC->TCR Signal 1: Recognition CD8 CD8 MHC->CD8 B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation Activation CTL Activation TCR->Activation CD28->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Lysis Target Cell Lysis Proliferation->Lysis

Caption: Signaling pathway for CTL activation by HPV16 E7 (86-93) peptide.

Cytotoxicity_Assay_Logic CTLs Effector CTLs Lysis_Specific Specific Lysis CTLs->Lysis_Specific Lysis_None No Lysis CTLs->Lysis_None Target_Peptide Target Cells + E7 (86-93) Peptide + 51Cr Target_Peptide->Lysis_Specific Target_Control Target Cells + Control Peptide + 51Cr Target_Control->Lysis_None Release 51Cr Release Lysis_Specific->Release No_Release No 51Cr Release Lysis_None->No_Release

Caption: Logical flow of a chromium release cytotoxicity assay.

References

Application Notes and Protocols: Pulsing Dendritic Cells with HPV16 E7 (86-93) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for pulsing dendritic cells (DCs) with the human papillomavirus type 16 (HPV16) E7 (86-93) peptide. This peptide, with the amino acid sequence TLGIVCPI, is a well-characterized HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope and is a key target in the development of immunotherapies for HPV-associated malignancies.[1] These protocols are intended for research and preclinical development purposes.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "pulsing" DCs involves loading them ex vivo with specific antigens, such as the HPV16 E7 (86-93) peptide. These antigen-loaded DCs can then be used to stimulate and expand antigen-specific T cells in vitro or be administered as a cellular vaccine to elicit an anti-tumor immune response in vivo. The subsequent activation of CD8+ T cells can lead to the specific killing of tumor cells expressing the HPV16 E7 oncoprotein. This protocol outlines the generation of monocyte-derived DCs, peptide pulsing, maturation, and subsequent co-culture with T cells for functional analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful pulsing of dendritic cells with the HPV16 E7 (86-93) peptide, compiled from various studies.

Table 1: Reagents and Working Concentrations

ReagentWorking ConcentrationPurposeReference
GM-CSF1000 U/mLDifferentiation of monocytes into immature DCs[1]
IL-41000 U/mLDifferentiation of monocytes into immature DCs[1]
HPV16 E7 (86-93) Peptide5 - 20 µg/mLAntigen for pulsing DCs[1][2]
β2-microglobulin2.5 µg/mLStabilization of peptide-MHC class I complexes[2]
CpG ODN 182610 µMDC maturation stimulus[3]
Lipopolysaccharide (LPS)10 ng/mLDC maturation stimulus[3]
IL-250 U/mLT cell survival and proliferation[4][5]
IL-710 ng/mLT cell survival and expansion

Table 2: Experimental Parameters

ParameterRange/ValueNotesReference
DC Seeding Density1 x 10^6 cells/mLFor peptide pulsing[2]
Peptide Pulsing Time2 hours - Overnight2 hours at room temperature or 37°C is common.[2][4]
DC Maturation Time16 - 24 hoursFollowing peptide pulsing.[3]
T Cell to DC Ratio10:1For co-culture experiments (T cell:DC).[2]

Experimental Protocols

Protocol 1: Generation of Immature Dendritic Cells from PBMCs

This protocol describes the generation of immature dendritic cells (iDCs) from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human GM-CSF

  • Human IL-4

  • 6-well tissue culture plates

Methodology:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To enrich for monocytes, plate the PBMCs in 6-well tissue culture plates at a density of 5-10 x 10^6 cells/mL and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

  • After incubation, gently wash the plates with warm RPMI 1640 to remove non-adherent cells.

  • Add fresh RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1000 U/mL GM-CSF, and 1000 U/mL IL-4.[1]

  • Culture the cells for 5-7 days, replacing the medium with fresh cytokine-containing medium every 2-3 days.

  • After 5-7 days, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for pulsing.

Protocol 2: Pulsing of Dendritic Cells with HPV16 E7 (86-93) Peptide

This protocol details the loading of the HPV16 E7 (86-93) peptide onto immature dendritic cells.

Materials:

  • Immature Dendritic Cells (from Protocol 1)

  • HPV16 E7 (86-93) peptide (TLGIVCPI)

  • Serum-free RPMI 1640

  • β2-microglobulin

  • 5-mL polystyrene tubes

Methodology:

  • Harvest the immature dendritic cells and wash them once with serum-free RPMI 1640.

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640.[2]

  • Add the HPV16 E7 (86-93) peptide to a final concentration of 20 µg/mL.[1][2]

  • Add β2-microglobulin to a final concentration of 2.5 µg/mL to stabilize the peptide-MHC complex.[2]

  • Incubate the cells in a 5-mL polystyrene tube for 2 hours at room temperature with gentle agitation.[2]

  • After incubation, wash the peptide-pulsed DCs twice with RPMI 1640 to remove excess, unbound peptide.

Protocol 3: Maturation of Peptide-Pulsed Dendritic Cells

This protocol describes the maturation of peptide-pulsed DCs to enhance their T cell stimulatory capacity. Mature DCs upregulate co-stimulatory molecules (CD80, CD86) and maturation markers (CD83).[6]

Materials:

  • Peptide-pulsed Dendritic Cells (from Protocol 2)

  • Complete RPMI 1640 (with 10% FBS)

  • CpG ODN 1826 or LPS

Methodology:

  • Resuspend the washed, peptide-pulsed DCs in complete RPMI 1640.

  • Plate the cells in a 24-well plate at a density of 1-2 x 10^6 cells/well.

  • Add a maturation stimulus. Common stimuli include:

    • CpG ODN 1826 at a final concentration of 10 µM.[3]

    • LPS at a final concentration of 10 ng/mL.[3]

  • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[3]

  • After incubation, the mature, peptide-pulsed DCs are ready for co-culture with T cells or for in vivo applications.

Protocol 4: T-cell Co-culture and Functional Assays

This protocol outlines the co-culture of mature, peptide-pulsed DCs with T cells to assess T cell activation.

Materials:

  • Mature, peptide-pulsed Dendritic Cells (from Protocol 3)

  • Autologous or HLA-matched T cells

  • Complete RPMI 1640

  • Human IL-2

  • 96-well round-bottom plates

  • Reagents for functional assays (e.g., IFN-γ ELISPOT or ELISA kit)

Methodology:

  • Isolate T cells from PBMCs using nylon wool columns or magnetic bead-based selection kits.

  • In a 96-well round-bottom plate, co-culture the mature, peptide-pulsed DCs with T cells at a 1:10 DC to T cell ratio (e.g., 2 x 10^4 DCs and 2 x 10^5 T cells).[2]

  • Add IL-2 to the co-culture medium at a final concentration of 50 U/mL to support T cell proliferation.[4][5]

  • Incubate the co-culture for 4-6 hours for cytokine release assays or for several days for proliferation assays.

  • Functional Assays:

    • IFN-γ ELISA: After 6 hours of co-culture, collect the supernatant and measure the concentration of IFN-γ using a commercially available ELISA kit.[2]

    • IFN-γ ELISPOT: To determine the frequency of antigen-specific, IFN-γ-producing T cells, perform an ELISPOT assay according to the manufacturer's instructions.

    • Cytotoxicity Assay: To assess the cytotoxic potential of the activated T cells, perform a chromium-51 (B80572) release assay using peptide-pulsed target cells (e.g., T2 cells).[5]

Visualizations

experimental_workflow cluster_dc_generation Dendritic Cell Generation cluster_pulsing Peptide Pulsing & Maturation cluster_tcell_activation T-Cell Activation & Analysis pb_isolate Isolate PBMCs from Whole Blood mono_adhere Monocyte Adherence pb_isolate->mono_adhere dc_diff Differentiate with GM-CSF & IL-4 mono_adhere->dc_diff peptide_pulse Pulse with HPV16 E7 (86-93) Peptide dc_diff->peptide_pulse Immature DCs dc_mature Induce Maturation (e.g., CpG ODN) peptide_pulse->dc_mature tcell_coculture Co-culture with T-cells dc_mature->tcell_coculture Mature, Pulsed DCs functional_assays Functional Assays (ELISA, ELISPOT) tcell_coculture->functional_assays

Caption: Experimental workflow for pulsing dendritic cells with HPV16 E7 peptide.

signaling_pathway cluster_dc Dendritic Cell cluster_tcell T-Cell mhc MHC Class I peptide_mhc Peptide-MHC Complex mhc->peptide_mhc peptide HPV16 E7 (86-93) Peptide peptide->mhc Loading tcr TCR peptide_mhc->tcr Signal 1 (Antigen Recognition) cd80_86 CD80/CD86 cd28 CD28 cd80_86->cd28 Signal 2 (Co-stimulation) activation T-Cell Activation tcr->activation cd28->activation

Caption: T-cell activation by a peptide-pulsed dendritic cell.

References

Application Notes and Protocols for In Vivo Mouse Model Studies of HPV16 E7 (86-93)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) type 16 is a primary etiological agent for cervical and other cancers. The E7 oncoprotein is constitutively expressed in HPV-16 infected cells and is a key target for therapeutic vaccines. The HPV16 E7 (86-93) peptide (amino acid sequence: TLGIVCPI) is an HLA-A*0201-restricted cytotoxic T-lymphocyte (CTL) epitope that has been investigated in various preclinical in vivo mouse models. These studies are crucial for evaluating the efficacy of E7-targeted immunotherapies. This document provides detailed application notes and protocols based on published research for conducting in vivo mouse model studies with the HPV16 E7 (86-93) peptide.

Mouse Models and Tumor Cell Lines

The choice of mouse model is critical for studying the immunogenicity and anti-tumor efficacy of the HPV16 E7 (86-93) peptide. As this is an HLA-A*0201-restricted epitope, transgenic mice expressing this human MHC class I molecule are often used.

Commonly Used Mouse Strains:

  • HLA-A*0201 Transgenic Mice: These mice are genetically engineered to express the human HLA-A0201 allele, allowing for the direct in vivo evaluation of an HLA-A0201-restricted peptide.

  • C57BL/6 Mice: While not expressing the human HLA molecule, this strain is often used with tumor cell lines that have been engineered to express both HPV16 E7 and the relevant MHC for the corresponding mouse strain.

Tumor Cell Lines:

  • HLF16: A cell line expressing HPV16 E6 and E7 proteins, suitable for use in HLA-A*0201 transgenic mice.

  • TC-1: A lung epithelial cell line derived from C57BL/6 mice, co-transformed with HPV-16 E6 and E7 and an activated ras oncogene. This is a widely used model for HPV-associated cancers in C57BL/6 mice.

  • mEER: A mouse tonsil epithelial cell line expressing HPV-16 E6 and E7, used as a preclinical model for HPV+ oropharyngeal cancers.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies investigating the efficacy of HPV16 E7 (86-93) peptide-based vaccines.

Table 1: Prophylactic Vaccine Efficacy Against Tumor Challenge

Vaccine FormulationMouse StrainTumor Cell LineChallenge DoseOutcomeReference
E7 (86-93) + E7 (11-20) peptides in IFAHLA-A0201 transgenicHLF163 x 10^5 cells62% of mice protected from tumor growth[1]
E7-E6VRP (Venezuelan equine encephalitis virus replicon particles)HLA-A0201 transgenicHLF163 x 10^5 cells100% tumor protection[1]
Multi-epitope DNA vaccineHLA-A*0201 transgenicHLF163 x 10^5 cells100% tumor protection[1]

Table 2: Therapeutic Vaccine Efficacy Against Established Tumors

Vaccine FormulationMouse StrainTumor Cell LineTreatment ScheduleOutcomeReference
Mix of HPV16 peptides E7(11–20), E7(82–90), E7(86–93) and E6(29–38) with VacciMax® liposomesNot SpecifiedTC-1Not SpecifiedComplete eradication of TC-1 tumors[2]
VLP-E7 (chimeric virus-like particles)HLA-A2 humanized transgenicTC1/A2Single dose, adjuvant-free100% tumor-free survival[3]

Table 3: Cellular Immune Responses

Vaccine FormulationMouse StrainAssayOutcomeReference
E7-E6VRPHLA-A0201 transgenicCytotoxicity Assay (51Cr-release)High specific lysis of HLF16 tumor cells and E7 (86-93) pulsed target cells[1]
Multi-epitope DNA vaccineHLA-A0201 transgenicCytotoxicity Assay (51Cr-release)Significant specific lysis of HLF16 tumor cells and E7 (86-93) pulsed target cells[1]
E7-E6VRPHLA-A0201 transgenicELISPOTIncreased number of IFN-γ producing cells upon stimulation with E7 (86-93) peptide[1]
Multi-epitope DNA vaccineHLA-A0201 transgenicELISPOTIncreased number of IFN-γ producing cells upon stimulation with E7 (86-93) peptide[1]
VLP-E7HLA-A2 humanized transgenicELISPOTSignificant IFN-γ secretion by splenocytes stimulated with E7 (86-93) peptide[4]

Experimental Protocols

Protocol 1: Prophylactic Vaccination and Tumor Challenge

This protocol is designed to assess the ability of a vaccine to prevent tumor establishment.

Materials:

  • HPV16 E7 (86-93) peptide (and other peptides if applicable)

  • Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA)

  • Phosphate Buffered Saline (PBS)

  • HLA-A*0201 transgenic mice (or other appropriate strain)

  • HLF16 tumor cells (or other appropriate cell line)

  • Syringes and needles for vaccination and tumor injection

  • Calipers for tumor measurement

Procedure:

  • Vaccine Preparation:

    • Dissolve the HPV16 E7 (86-93) peptide in a suitable solvent (e.g., DMSO) and then dilute in PBS to the desired concentration.

    • If using an adjuvant like IFA, emulsify the peptide solution with the adjuvant at a 1:1 ratio. A common dose is 100 µg of peptide per mouse.

  • Vaccination:

    • Administer the vaccine subcutaneously (s.c.) to the mice. A typical volume is 100-200 µL.

    • Boost the immunization after a specific interval, for example, two weeks.

  • Tumor Challenge:

    • One to two weeks after the final vaccination, challenge the mice with a subcutaneous injection of tumor cells. For HLF16 cells, a typical challenge dose is 3 x 10^5 cells in 100 µL of PBS.

    • Include a control group of unvaccinated mice that also receive the tumor challenge.

  • Tumor Monitoring:

    • Monitor the mice for tumor growth at least twice a week.

    • Measure the tumor size using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

    • Record survival data. Mice should be euthanized when tumors reach a predetermined size according to institutional guidelines.

Protocol 2: Therapeutic Vaccination Against Established Tumors

This protocol evaluates the efficacy of a vaccine in treating existing tumors.

Materials:

  • Same as Protocol 1.

Procedure:

  • Tumor Inoculation:

    • Inject mice subcutaneously with tumor cells (e.g., 1 x 10^5 TC-1 cells).

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 3-5 mm in diameter).

  • Vaccination:

    • Once tumors are established, begin the vaccination protocol as described in Protocol 1. The timing of the first vaccination is crucial and should be clearly defined (e.g., day 7 post-tumor inoculation).

    • Administer booster vaccinations as planned (e.g., weekly or bi-weekly).

  • Tumor and Survival Monitoring:

    • Continue to monitor tumor growth and survival as described in Protocol 1.

Protocol 3: Ex Vivo IFN-γ ELISPOT Assay

This assay quantifies the number of antigen-specific T cells producing IFN-γ.

Materials:

  • Spleens from vaccinated and control mice

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • HPV16 E7 (86-93) peptide

  • Mouse IFN-γ ELISPOT kit

  • 96-well ELISPOT plates

  • Cell strainer and syringes

Procedure:

  • Splenocyte Isolation:

    • Aseptically remove the spleens from euthanized mice.

    • Prepare single-cell suspensions by gently mashing the spleens through a cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes with complete RPMI medium and resuspend to a concentration of 2-5 x 10^6 cells/mL.

  • ELISPOT Plate Preparation:

    • Coat the 96-well ELISPOT plates with the anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.

    • Wash and block the plates.

  • Cell Stimulation:

    • Add 2 x 10^5 splenocytes to each well of the ELISPOT plate.

    • Stimulate the cells with the HPV16 E7 (86-93) peptide at a final concentration of 1-10 µg/mL.

    • Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

  • Incubation and Development:

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

    • Wash the plates and add the biotinylated anti-IFN-γ detection antibody.

    • Incubate and wash, then add the streptavidin-HRP conjugate.

    • Finally, add the substrate solution to develop the spots.

  • Analysis:

    • Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Protocol 4: In Vivo Cytotoxicity Assay

This assay measures the ability of CTLs from vaccinated mice to kill target cells in vivo.

Materials:

  • Spleens from vaccinated and control mice

  • Target cells (e.g., splenocytes from naive syngeneic mice)

  • HPV16 E7 (86-93) peptide

  • Fluorescent dyes (e.g., CFSEhigh and CFSElow)

  • PBS

Procedure:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from naive mice.

    • Split the cells into two populations.

    • Pulse one population with the HPV16 E7 (86-93) peptide (1 µg/mL) for 1 hour at 37°C. This will be the target population.

    • Leave the other population unpulsed as a control.

  • Cell Labeling:

    • Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM).

    • Label the unpulsed control cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Cell Injection:

    • Mix the two labeled cell populations at a 1:1 ratio.

    • Inject a total of 10-20 x 10^6 cells intravenously into vaccinated and control mice.

  • Analysis:

    • After 18-24 hours, harvest the spleens and lymph nodes from the recipient mice.

    • Analyze the cell populations by flow cytometry.

    • The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100, where the ratio is (% CFSElow cells / % CFSEhigh cells).

Signaling Pathways and Experimental Workflows

CTL-Mediated Anti-Tumor Immune Response

The primary mechanism of action for the HPV16 E7 (86-93) peptide vaccine is the induction of a specific cytotoxic T-lymphocyte response.

CTL_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell (CTL) cluster_Tumor Tumor Cell APC APC MHC_I MHC Class I APC->MHC_I Processing & Presentation TCR T Cell Receptor (TCR) MHC_I->TCR Recognition Peptide HPV16 E7 (86-93) Peptide Peptide->APC Uptake CTL Naive CD8+ T Cell Activated_CTL Activated CTL CTL->Activated_CTL Activation & Clonal Expansion Tumor_Cell HPV16+ Tumor Cell Activated_CTL->Tumor_Cell Recognition & Binding Apoptosis Apoptosis Activated_CTL->Apoptosis Induces Tumor_MHC_I MHC Class I Tumor_Cell->Tumor_MHC_I Presents E7 Peptide Tumor_Peptide Processed E7 Peptide Prophylactic_Workflow start Start grouping Divide mice into Vaccine and Control groups start->grouping vaccination Vaccination of Mice (e.g., Day 0 and 14) challenge Tumor Cell Challenge (e.g., Day 21) vaccination->challenge monitoring Monitor Tumor Growth and Survival challenge->monitoring analysis Data Analysis monitoring->analysis end End analysis->end grouping->vaccination Vaccine Group grouping->challenge Control Group (No Vaccination) Therapeutic_Workflow start Start inoculation Tumor Cell Inoculation start->inoculation tumor_growth Allow Tumors to Establish inoculation->tumor_growth grouping Divide mice into Treatment and Control groups tumor_growth->grouping vaccination Vaccination of Mice (e.g., starting Day 7) monitoring Monitor Tumor Regression and Survival vaccination->monitoring analysis Data Analysis monitoring->analysis end End analysis->end grouping->vaccination Treatment Group grouping->monitoring Control Group (No Treatment)

References

Application Notes and Protocols for Flow Cytometry Analysis of HPV16 E7 (86-93) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and characterization of Human Papillomavirus Type 16 (HPV16) E7 (86-93) specific T-cells using flow cytometry. The protocols detailed below are essential for monitoring immune responses in clinical trials for HPV-associated cancers and for the development of novel immunotherapies.

Introduction

The E7 oncoprotein of high-risk HPV types, such as HPV16, is constitutively expressed in infected cancer cells, making it an attractive target for T-cell-based immunotherapies. The specific peptide epitope E7 (86-93) is a well-characterized HLA-A*02:01-restricted epitope recognized by cytotoxic T lymphocytes (CTLs). Flow cytometry is a powerful technique for the sensitive detection, quantification, and functional characterization of these rare antigen-specific T-cells in peripheral blood and tumor tissue. This document outlines detailed protocols for peptide-MHC tetramer staining to identify E7-specific T-cells, intracellular cytokine staining (ICS) to assess their function, and phenotypic analysis to determine their differentiation status.

Data Presentation

The following tables summarize quantitative data on the frequency and phenotype of HPV16 E7-specific T-cells from various studies.

Table 1: Frequency of HPV16 E7-Specific CD8+ T-cells

Patient CohortSample TypeDetection MethodFrequency of E7-Specific CD8+ T-cellsReference
HPV-16+ SCCHN PatientsPBMCTetramer StainingMean frequency significantly greater than in bulk CD8+ T-cells[1]
Healthy DonorsPBMCTetramer StainingLower frequency compared to HPV-16+ patients[1]
Oropharyngeal Cancer PatientsPBMCIntracellular Cytokine Staining (IFN-γ) after in vitro stimulation≥1% of CD8+ T-cells in 43 of 66 patients
Cervical Cancer PatientsTumor-Infiltrating Lymphocytes (TILs)Tetramer Staining0.1% to 10% of CD8+ TILs for a given epitope[2]

Table 2: Phenotypic Characterization of HPV16 E7-Specific CD8+ T-cells

T-cell SubsetMarkersFunctionPrevalence in HPV-16+ PatientsReference
Terminally Differentiated/LyticCD45RA+CCR7-CytotoxicityVariable[1]
Circulating MemoryCD45RA+CCR7+Long-term immunityVariable[1]
Effector MemoryCD45RO+CCR7-Immediate effector functionPredominant phenotype in expanded T-cell lines
Stem-like MemoryTCF-1+PD-1+Proliferative capacity and self-renewalIdentified in HPV+ head and neck cancer[2]

Experimental Protocols

Protocol 1: Peptide-MHC Class I Tetramer Staining for Identification of HPV16 E7 (86-93) Specific CD8+ T-cells

This protocol describes the direct ex vivo identification and quantification of HPV16 E7 (86-93) specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) using fluorescently labeled peptide-MHC tetramers.

Materials:

  • PBMCs isolated from whole blood

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • PE-conjugated HLA-A*02:01 Tetramer folded with HPV16 E7 (86-93) peptide (YMLDLQPET)

  • PE-conjugated negative control tetramer (irrelevant peptide)

  • Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, anti-CD4, anti-CD19, anti-CD14, anti-CD16 (dump channel), and a viability dye (e.g., 7-AAD or Live/Dead stain).

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in 50 µL of FACS buffer in a 96-well V-bottom plate.

  • Tetramer Staining:

    • Add the PE-conjugated HPV16 E7 (86-93) tetramer at a pre-titrated optimal concentration (typically 1:100 to 1:200 final dilution).

    • In a separate well, add the negative control tetramer to a corresponding cell sample.

    • Incubate for 30-60 minutes at 4°C in the dark. Some protocols suggest incubation at room temperature or 37°C for 30 minutes, but this may affect surface marker integrity.

  • Surface Marker Staining:

    • Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, and dump channel antibodies) at their pre-titrated concentrations.

    • Incubate for 30 minutes on ice in the dark.

  • Viability Staining:

    • Wash the cells twice with 200 µL of FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer containing a viability dye according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Acquisition:

    • Wash the cells once with FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., at least 100,000 lymphocyte events) for rare cell analysis.

Protocol 2: Intracellular Cytokine Staining (ICS) for Functional Analysis of HPV16 E7 (86-93) Specific T-cells

This protocol measures the production of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by HPV16 E7 (86-93) specific T-cells upon peptide stimulation.

Materials:

  • PBMCs or in vitro expanded T-cells

  • RPMI 1640 medium supplemented with 10% FBS

  • HPV16 E7 (86-93) peptide (1-10 µg/mL)

  • Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads (positive control)

  • DMSO (negative control)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Surface staining antibodies (as in Protocol 1)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies

  • 96-well U-bottom plate

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate in 200 µL of culture medium.

    • Add the HPV16 E7 (86-93) peptide to the appropriate wells.

    • Include positive control (SEB or anti-CD3/CD28) and negative control (DMSO) wells.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Inhibition of Cytokine Secretion:

    • Add Brefeldin A (e.g., 10 µg/mL) or Monensin to all wells to block cytokine secretion.

    • Incubate for an additional 4-6 hours at 37°C, 5% CO2.

  • Surface and Viability Staining:

    • Wash the cells and perform surface and viability staining as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization/Wash buffer containing the anti-IFN-γ and anti-TNF-α antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition:

    • Wash the cells twice with Permeabilization/Wash buffer.

    • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Visualizations

Experimental_Workflow_Tetramer_Staining cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis PBMCs Isolate PBMCs from whole blood Tetramer Incubate with HPV16 E7 (86-93) Tetramer-PE PBMCs->Tetramer 1-2 x 10^6 cells Surface Stain with surface marker antibodies (CD3, CD8, etc.) Tetramer->Surface 30-60 min, 4°C Viability Add viability dye Surface->Viability 30 min, 4°C Acquire Acquire on Flow Cytometer Viability->Acquire Wash Gate Gate on live, singlet, CD3+CD8+ lymphocytes Acquire->Gate Quantify Quantify Tetramer+ cells Gate->Quantify

Caption: Workflow for identifying HPV16 E7 (86-93) specific T-cells using tetramer staining.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-cell MHC MHC Class I with HPV16 E7 (86-93) peptide TCR T-cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 Co-receptor MHC->CD8 Signaling Intracellular Signaling Cascade (e.g., ZAP70, LCK activation) TCR->Signaling CD8->Signaling Activation T-cell Activation Signaling->Activation Effector Effector Functions: - Cytokine Production (IFN-γ, TNF-α) - Cytotoxicity (Granzyme B, Perforin) Activation->Effector

Caption: T-cell activation upon recognition of the HPV16 E7 (86-93) epitope.

Gating_Strategy Start All Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live Live Cells (Viability Dye-) Singlets->Live Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live->Lymphocytes CD3_pos CD3+ T-cells Lymphocytes->CD3_pos CD8_pos CD8+ T-cells CD3_pos->CD8_pos Tetramer_pos HPV16 E7 Tetramer+ CD8_pos->Tetramer_pos

Caption: A representative gating strategy for identifying HPV16 E7 specific CD8+ T-cells.

References

Application Notes and Protocols for Lyophilized HPV16 E7 (86-93) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a crucial tool in immunological research, particularly in the development of therapeutic vaccines for Human Papillomavirus (HPV) associated cancers. This peptide represents a specific epitope of the HPV16 E7 oncoprotein and is restricted by the human leukocyte antigen (HLA)-A2.1, making it a target for cytotoxic T lymphocyte (CTL) responses.[1][2] Proper handling and reconstitution of the lyophilized peptide, which is often supplied as a trifluoroacetate (B77799) (TFA) salt, are critical for obtaining accurate and reproducible experimental results.[3][4]

Trifluoroacetic acid (TFA) is a remnant of the solid-phase peptide synthesis and purification process.[5][6][7] While the lyophilization process removes unbound TFA, counterions can remain bound to the peptide, potentially altering its secondary structure, solubility, and mass.[5][6] Furthermore, residual TFA can exhibit cytotoxicity in cell-based assays and interfere with biological activity, which is a significant consideration for in vitro and in vivo studies.[4][6] For sensitive applications, removal of TFA is highly recommended.[6][8]

These application notes provide detailed protocols for the reconstitution of lyophilized HPV16 E7 (86-93) (TFA) for various research applications, as well as a protocol for the removal of TFA.

Peptide Characteristics and Storage

A summary of the key characteristics and recommended storage conditions for lyophilized HPV16 E7 (86-93) (TFA) is provided below.

ParameterValue/RecommendationSource(s)
Sequence H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH[9][10]
Molecular Formula C39H67F3N8O12S[10]
Molecular Weight 929.06 g/mol [10]
Purity >90% (Typically analyzed by HPLC/MS)[9]
Counterion Trifluoroacetate (TFA)[9]
Appearance White to off-white solid[10]
Short-term Storage (Lyophilized) Stable at room temperature for several weeks[8]
Long-term Storage (Lyophilized) -20°C or -80°C[8]
Storage of Stock Solutions Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][8]

Reconstitution Protocols

Prior to reconstitution, it is essential to centrifuge the vial to ensure all lyophilized powder is at the bottom. Allow the peptide to warm to room temperature before opening the vial.[8] When preparing peptide solutions, using sterile, and where possible, oxygen-free water or buffers is recommended.

Protocol 1: Reconstitution in Organic Solvents (for creating concentrated stock solutions)

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous buffers for various assays.

SolventConcentrationNotesSource(s)
DMSO 100 mg/mL (107.64 mM)Ultrasonic treatment may be necessary to aid dissolution. Use freshly opened, high-purity DMSO as it is hygroscopic.[1]

Procedure:

  • Add the appropriate volume of high-purity DMSO to the vial containing the lyophilized peptide to achieve the desired concentration.

  • Vortex briefly to mix.

  • If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-20 minutes.

  • Once fully dissolved, this stock solution can be aliquoted and stored at -80°C.

Protocol 2: Reconstitution in Aqueous Solutions

This protocol is for direct reconstitution in aqueous solutions, which may be required for immediate use in certain biological assays.

SolventConcentrationNotesSource(s)
Sterile Water 6.67 mg/mL (7.18 mM)Ultrasonic treatment may be needed to facilitate dissolution. For cell-based assays, filter-sterilize the final solution through a 0.22 µm filter.[1]

Procedure:

  • Add the required volume of sterile water to the peptide vial.

  • Gently vortex to mix.

  • If necessary, sonicate the vial to ensure complete dissolution.

  • If the solution is intended for cell culture, sterilize by passing it through a 0.22 µm syringe filter.[1]

Protocol 3: Preparation of Stock Solutions for In Vivo Studies

For in vivo applications, co-solvents are often necessary to achieve the desired concentration and maintain solubility in physiological buffers.

Solvent SystemFinal ConcentrationProcedureSource(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.69 mM)Add solvents sequentially: first dissolve the peptide in DMSO, then add PEG300, followed by Tween-80, and finally saline. Mix thoroughly after each addition.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.69 mM)Dissolve the peptide in DMSO first, then add the SBE-β-CD in saline solution.[1]

Experimental Protocols

Protocol 4: Trifluoroacetate (TFA) Removal via HCl Exchange

This protocol is recommended for applications where the presence of TFA may interfere with experimental results, such as in cell-based assays or in vivo studies.[4][6] The principle is to replace the TFA counterions with hydrochloride by repeated dissolution in dilute HCl and lyophilization.[5][11]

Materials:

  • Lyophilized HPV16 E7 (86-93) (TFA) peptide

  • Sterile, distilled water

  • 100 mM Hydrochloric Acid (HCl) solution

  • Lyophilizer

  • -80°C freezer or liquid nitrogen

Procedure:

  • Dissolve the lyophilized peptide in sterile, distilled water at a concentration of 1 mg/mL.[5]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5]

  • Allow the solution to stand at room temperature for at least one minute.[5]

  • Freeze the solution at -80°C or, preferably, in liquid nitrogen.[5]

  • Lyophilize the frozen solution overnight until all liquid is removed.[5]

  • Re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution.

  • Repeat the freezing (Step 4) and lyophilization (Step 5) steps at least two more times.[5]

  • After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted using the appropriate protocol for your downstream application.

Visualized Workflows

Reconstitution_Workflow General Reconstitution Workflow cluster_start Preparation cluster_reconstitution Reconstitution cluster_final Final Steps start Start: Lyophilized Peptide Vial centrifuge Centrifuge vial to pellet powder start->centrifuge warm Warm to Room Temperature centrifuge->warm add_solvent Add chosen solvent (e.g., DMSO, Water) warm->add_solvent vortex Vortex to mix add_solvent->vortex sonicate Sonicate if necessary vortex->sonicate check_sol Check for complete dissolution sonicate->check_sol filter Filter-sterilize (if required) check_sol->filter for cell-based assays aliquot Aliquot for storage check_sol->aliquot if not for immediate use filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: General workflow for the reconstitution of lyophilized peptides.

TFA_Removal_Workflow TFA Removal via HCl Exchange cluster_repeat Repeat 2x start Start: Lyophilized Peptide (TFA salt) dissolve_water Dissolve in distilled water (1 mg/mL) start->dissolve_water add_hcl Add 100 mM HCl to a final concentration of 2-10 mM dissolve_water->add_hcl incubate Incubate for 1 minute at RT add_hcl->incubate freeze Flash freeze (-80°C or liquid nitrogen) incubate->freeze lyophilize Lyophilize overnight freeze->lyophilize re_dissolve Re-dissolve in dilute HCl lyophilize->re_dissolve re_freeze Freeze re_dissolve->re_freeze re_lyophilize Lyophilize re_freeze->re_lyophilize end_product End: Lyophilized Peptide (HCl salt) re_lyophilize->end_product After final cycle

References

Application Notes: HPV16 E7 (86-93) Peptide in Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Human Papillomavirus type 16 (HPV16) is a high-risk virus strongly associated with the development of cervical, anogenital, and oropharyngeal cancers.[1][2][3] The viral oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal targets for immunotherapy.[2][3][4][5] The HPV16 E7 (86-93) peptide, with the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), is a well-characterized HLA-A*0201-restricted cytotoxic T-lymphocyte (CTL) epitope.[2][3][6] Its application in immunotherapy research is centered on its ability to be recognized by CD8+ T cells, which can then identify and eliminate E7-expressing tumor cells.

Mechanism of Action The core principle behind using the HPV16 E7 (86-93) peptide is to stimulate a targeted anti-tumor immune response. When introduced via a vaccine, the synthetic peptide can be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs).[7][8] These APCs then present the peptide on their Major Histocompatibility Complex (MHC) Class I molecules (specifically HLA-A*0201).[6] This peptide-MHC complex is recognized by the T-cell receptors on specific CD8+ T cells, leading to their activation, proliferation, and differentiation into cytotoxic T-lymphocytes (CTLs). These effector CTLs can then patrol the body, recognize the same E7 (86-93) epitope presented on the surface of HPV16-positive cancer cells, and induce apoptosis, thereby eliminating the malignant cells.

Applications The HPV16 E7 (86-93) peptide is utilized in various immunotherapeutic strategies:

  • Peptide-Based Vaccines: As a standalone immunogen, often emulsified with adjuvants like Incomplete Freund's Adjuvant (IFA) or Montanide ISA-51 to enhance immunogenicity.[9][10][11]

  • Combination Therapies: Used in conjunction with other E7 epitopes (e.g., E7 12-20) or universal T-helper epitopes (e.g., PADRE) to broaden the immune response.[5][9][12][13]

  • Advanced Formulations: Formulated as a lipopeptide, where a lipid tail is covalently linked to the peptide to improve its stability and uptake by APCs.[9][14]

  • Preclinical and Clinical Research: Extensively studied in preclinical mouse models (e.g., TC-1 tumor model) and evaluated in Phase I/II clinical trials for safety and efficacy in patients with high-grade cervical (CIN) or vulvar (VIN) intraepithelial neoplasia.[1][9][12][14][15]

Quantitative Data Summary

Table 1: Preclinical Efficacy of HPV16 E7-Based Immunotherapies
Model SystemImmunotherapy StrategyKey Quantitative OutcomesReference
C57BL/6 Mice (TC-1 Tumor Model)Vaccination with VSSP adjuvated HPV16 E7 (49-57) peptideProtected mice against tumor challenge and induced regression of established tumors.[16]
C57BL/6 Mice (TC-1 Tumor Model)L. monocytogenes secreting LLO-E7 fusion proteinSignificantly inhibited tumor growth; complete tumor regression in 20% of animals.[17]
C3H Mice (AT-84 E7 Oral Tumor Model)E7-based genetic and plant-derived vaccine formulationsDemonstrated size reduction of orthotopic oral tumors.[1]
HLA-A*0201 Transgenic MiceImmunization with E7 (86-93) peptideThe peptide was shown to be immunogenic and capable of inducing CTL responses.[2][3]
Table 2: Clinical Trial Data for Vaccines Incorporating HPV16 E7 (86-93)
Patient PopulationVaccine RegimenImmunological ResponseClinical ResponseReference
18 HLA-A2+ women with high-grade CIN or VINE7 (12-20) peptide + E7 (86-93) lipopeptide with IFAIncreased cytokine secretion in 10 of 16 patients; augmented chromium release in 3 of 6 patients receiving the 86-93 lipopeptide.3 of 18 patients cleared dysplasia; 6 had partial regression.[9][12]
7 women with high-grade CINCIGB-228 vaccine: E7 (86-93) peptide + VSSP adjuvantAll 7 patients responded to peptide 86-93 with boosted IFNγ production.4 of 7 patients had a complete response.[16]
Stage IV Cervical Cancer PatientsE7 (86-93) lipopeptide constructOnly a weak immune response was mounted in some patients.No clinical benefit was observed.[9]
19 HLA-A*0201+ Cervical Cancer PatientsE7 (11-20) & E7 (86-93) peptides + PADRE epitope in Montanide ISA 51Not assessed due to advanced disease stage.Tumor regression was observed in 4 of 19 patients.[11]

Visualizations

Caption: Antigen processing and presentation pathway for the HPV16 E7 (86-93) peptide.

G cluster_preclinical Preclinical / Clinical Study cluster_lab Laboratory Workflow start Study Initiation patient_selection Patient/Subject Selection (e.g., HPV16+, HLA-A2+) start->patient_selection baseline Baseline Sample Collection (PBMCs, Biopsy) patient_selection->baseline vaccination Vaccination Schedule (e.g., 4 injections, 3-week intervals) baseline->vaccination pbmc_iso PBMC Isolation (from blood samples) baseline->pbmc_iso Blood pathology Histopathology (from biopsies) baseline->pathology Biopsy monitoring Immune Monitoring (Blood draws post-vaccination) vaccination->monitoring endpoint Endpoint Analysis (Biopsy, Colposcopy) monitoring->endpoint monitoring->pbmc_iso Blood data_analysis Data Analysis & Reporting endpoint->data_analysis endpoint->pathology Biopsy tcell_assay T-Cell Function Assays pbmc_iso->tcell_assay elispot IFN-γ ELISpot tcell_assay->elispot cra Cytotoxicity Assay tcell_assay->cra cba Cytokine Bead Array tcell_assay->cba elispot->data_analysis cra->data_analysis cba->data_analysis pathology->data_analysis

Caption: Experimental workflow for an HPV16 E7 (86-93) peptide vaccine trial.

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation with E7 (86-93) Peptide

This protocol describes the method for expanding E7 (86-93)-specific T cells from Peripheral Blood Mononuclear Cells (PBMCs) for use in downstream functional assays.

Materials:

  • Cryopreserved PBMCs from HLA-A2+ donors

  • HPV16 E7 (86-93) peptide (TLGIVCPI), sterile, high purity (>95%)

  • Control peptide (e.g., irrelevant HLA-A2 binding peptide like influenza M1)

  • Complete RPMI-1640 medium (with 10% Human AB serum, L-glutamine, penicillin/streptomycin)

  • Recombinant human Interleukin-2 (rhIL-2)

  • 24-well tissue culture plates

  • Gamma irradiator

Procedure:

  • Thaw PBMCs: Thaw cryopreserved PBMCs and wash them in complete RPMI medium. Resuspend cells to a concentration of 2 x 10^6 cells/mL.

  • Initial Stimulation:

    • Plate 2 x 10^6 PBMCs in 1 mL of medium per well in a 24-well plate.

    • Add the HPV16 E7 (86-93) peptide to a final concentration of 10 µg/mL.[9] For control wells, use the irrelevant peptide.

    • Incubate at 37°C in a 5% CO2 incubator.

  • IL-2 Addition: After 48 hours, add rhIL-2 to each well to a final concentration of 50 IU/mL.[9]

  • Culture Maintenance: Add fresh IL-2 (50 IU/mL) every 3-4 days by carefully removing half the medium and replacing it with fresh medium containing IL-2.

  • Restimulation (Day 10):

    • Thaw a new vial of autologous PBMCs to be used as stimulators.

    • Pulse these stimulator PBMCs with 10 µg/mL of the E7 (86-93) peptide for 2 hours at 37°C.

    • Irradiate the peptide-pulsed stimulator cells (e.g., 3000 rads) to prevent their proliferation.

    • Add the irradiated, peptide-pulsed stimulator cells to the corresponding cultured T-cell wells.[9]

  • Expansion and Assay: Repeat the restimulation step every 7 days. After 2-3 restimulations, the expanded T cells (effector cells) are ready for use in functional assays like ELISpot or cytotoxicity assays.[9]

Protocol 2: IFN-γ Cytokine Release Assay

This assay measures the antigen-specific activation of cultured T cells by quantifying their IFN-γ secretion.

Materials:

  • Expanded E7 (86-93)-specific T cells (from Protocol 1)

  • T2 cells (an HLA-A2+ cell line deficient in TAP, making them easy to pulse with exogenous peptides)

  • HPV16 E7 (86-93) peptide

  • Control peptide

  • Serum-free RPMI-1640 medium

  • 96-well round-bottom plates

  • IFN-γ ELISA kit

Procedure:

  • Prepare Target Cells:

    • Harvest T2 cells and wash them.

    • Pulse one aliquot of T2 cells with 10 µg/mL of E7 (86-93) peptide for 2 hours at 37°C.

    • Pulse a second aliquot with a control peptide. Leave a third aliquot unpulsed.

    • Wash the T2 cells to remove excess peptide.

  • Co-culture:

    • In a 96-well round-bottom plate, add 100,000 expanded T cells (effector cells) to each well.

    • Add 100,000 of the prepared target cells (E7-pulsed, control-pulsed, or unpulsed T2 cells) to the wells.

    • Bring the total volume to 200 µL with serum-free RPMI.[18][19] Set up each condition in triplicate.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatants using a commercial IFN-γ ELISA kit, following the manufacturer's instructions. A positive response is indicated by significantly higher IFN-γ levels in wells with E7-pulsed targets compared to control wells.[18][19]

Protocol 3: Chromium (51Cr) Release Cytotoxicity Assay

This classic assay measures the ability of CTLs to lyse target cells.

Materials:

  • Expanded E7 (86-93)-specific T cells (effector cells)

  • T2 cells (target cells)

  • HPV16 E7 (86-93) peptide and control peptide

  • Sodium Chromate (51Cr)

  • Fetal Bovine Serum (FBS)

  • Triton X-100 (for maximum release control)

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 T2 cells in 50 µL of medium.

    • Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing gently every 20 minutes.

    • Wash the labeled cells 3-4 times with a large volume of medium to remove unincorporated 51Cr.

  • Peptide Pulsing: After washing, pulse the labeled T2 cells with 10 µg/mL of either the E7 (86-93) peptide or a control peptide for 1 hour at 37°C.

  • Assay Setup:

    • Plate the peptide-pulsed target cells at 5,000 cells/well in a 96-well V-bottom plate.

    • Add the effector T cells at various Effector-to-Target (E:T) ratios (e.g., 30:1, 10:1, 3:1).[9]

    • Spontaneous Release Control: Wells with target cells and medium only.

    • Maximum Release Control: Wells with target cells and 1% Triton X-100.

  • Incubation: Centrifuge the plate briefly to pellet the cells and initiate contact, then incubate for 4 hours at 37°C.

  • Harvest and Counting: After incubation, centrifuge the plate again. Carefully harvest a portion of the supernatant from each well. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 A positive result shows significantly higher specific lysis of targets pulsed with the E7 (86-93) peptide compared to control peptide-pulsed targets.[9]

Protocol 4: In Vivo Murine Tumor Model (TC-1 Cells)

This protocol describes a common preclinical model to test the therapeutic efficacy of an E7 (86-93)-based vaccine.

Materials:

  • C57BL/6 mice

  • TC-1 tumor cells (a murine lung cell line co-transformed with HPV16 E6, E7, and c-Ha-ras)[1][14][15]

  • Phosphate-Buffered Saline (PBS) or appropriate vehicle

  • E7 (86-93) vaccine formulation (e.g., peptide + adjuvant)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest TC-1 cells during their exponential growth phase. Wash and resuspend them in sterile PBS.

    • Inject 1 x 10^5 to 5 x 10^5 TC-1 cells subcutaneously into the flank of C57BL/6 mice.[17]

  • Tumor Growth Monitoring: Allow tumors to establish for a set period (e.g., 7-10 days) until they are palpable (e.g., 30-60 mm³).[17]

  • Therapeutic Vaccination:

    • Once tumors are established, begin the vaccination regimen.

    • Divide mice into groups: (1) Treatment group receiving the E7 (86-93) vaccine, and (2) Control group receiving a placebo (e.g., adjuvant only or PBS).

    • Administer the vaccine via the desired route (e.g., subcutaneous, intramuscular). A prime-boost strategy is often employed (e.g., vaccination on day 7 and a boost on day 14).

  • Efficacy Measurement:

    • Measure tumor size with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor mice for overall health and survival.

    • The primary endpoints are tumor growth inhibition and overall survival compared to the control group.[15][17]

  • Immunological Analysis (Optional): At the end of the study, spleens or tumor-infiltrating lymphocytes can be harvested to perform ex vivo T-cell assays (as described above) to confirm the induction of an E7-specific immune response.

References

Troubleshooting & Optimization

Technical Support Center: HPV16 E7 (86-93) Peptide Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing the use of the HPV16 E7 (86-93) peptide in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the HPV16 E7 (86-93) peptide?

The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI, is a well-characterized, HLA-A2-restricted cytotoxic T-lymphocyte (CTL) epitope derived from the E7 oncoprotein of Human Papillomavirus type 16.[1][2][3] It is widely used for the antigen-specific stimulation of T-cells in various immunological assays, including ELISpot, intracellular cytokine staining (ICS), and cytotoxicity or proliferation assays.[1]

Q2: What is a recommended starting concentration for the HPV16 E7 (86-93) peptide in T-cell assays?

A common starting concentration for stimulating peripheral blood mononuclear cells (PBMCs), T-cell lines, or pulsing antigen-presenting cells (APCs) is in the range of 1-10 µM or 1-10 µg/mL.[4][5][6] The optimal concentration can vary significantly based on the assay type, cell source, and experimental conditions. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific system.

Q3: How can I determine the optimal peptide concentration for my experiment?

To determine the optimal concentration, a peptide titration assay is recommended. This typically involves stimulating T-cells with a range of serial dilutions of the peptide (e.g., from 10⁻⁵ M to 10⁻¹⁰ M) and measuring the T-cell response, often by ELISpot or ICS.[5][7] The optimal concentration is the one that elicits a maximal response with minimal non-specific background.

Q4: Why am I observing a weak or no T-cell response?

A weak or absent T-cell response can be due to several factors:

  • Low Precursor Frequency: The frequency of HPV-specific T-cells in peripheral blood, especially from healthy donors, can be very low.[8] Multiple rounds of in vitro stimulation with peptide-pulsed APCs may be necessary to expand the antigen-specific T-cell population to detectable levels.[8]

  • Incorrect Antigen Presentation: The HPV16 E7 (86-93) peptide needs to be presented by HLA-A*02:01 molecules on the surface of APCs. Ensure your target cells or APCs (like T2 cells, dendritic cells, or PBMCs) express this specific HLA allele. Some tumor cell lines may not process and present this peptide efficiently.

  • Peptide Quality and Handling: Ensure the peptide was reconstituted and stored correctly. Improper handling can lead to degradation.

  • Cell Viability: Check the viability of your effector and target cells.

Q5: Which type of T-cell assay is most sensitive for detecting responses?

The ELISpot assay is generally considered more sensitive than traditional ELISA for detecting cytokine-secreting T-cells.[8] An ELISpot can detect a single IFN-γ-secreting cell among hundreds of thousands of cells, making it ideal for situations with low precursor frequencies.[8]

Quantitative Data Summary

The following tables summarize typical concentrations and cell numbers used in various T-cell assays with the HPV16 E7 (86-93) peptide.

Table 1: Recommended Starting Concentrations & Cell Numbers for T-Cell Assays

Assay TypePeptide ConcentrationCell TypeCell NumberSource
Cytokine Release10 µg/mLPBMCs for stimulation2 x 10⁶ cells[4]
Cytokine Release10 µg/mLT2 cells (targets)1 x 10⁵ cells[4]
ELISpot10 µMPBMCs for stimulation1 x 10⁶ cells/mL[5]
ELISpot10 µg/mLLymphocytesNot specified[6]
Intracellular Cytokine Staining10 µg/mLSplenocytes5 x 10⁶ cells/well[9]

Troubleshooting Guide

Table 2: Common Issues and Solutions in HPV16 E7 (86-93) T-Cell Assays

IssuePossible Cause(s)Recommended Solution(s)
No/Weak Signal 1. Low frequency of specific T-cells. 2. Suboptimal peptide concentration. 3. Poor antigen presentation (wrong HLA type, inefficient APCs). 4. Poor cell viability.1. Perform multiple rounds of in vitro stimulation with peptide-pulsed APCs to expand T-cell populations.[8] 2. Perform a peptide titration experiment to find the optimal dose.[5][7] 3. Confirm HLA-A2 positivity of cell donors. Use professional APCs like dendritic cells or T2 cells.[4] 4. Check cell viability before and after the assay.
High Background 1. Peptide concentration is too high, causing non-specific activation. 2. Contamination of reagents or cells. 3. Mitogenic substances in serum or media.1. Reduce the peptide concentration; refer to your titration results. 2. Use sterile techniques and fresh reagents. Test for mycoplasma. 3. Use heat-inactivated serum and test different serum lots.
Inconsistent Results 1. Variability in cell handling and plating. 2. Inter-assay variability in peptide dilutions. 3. Donor-to-donor variation in T-cell reactivity.1. Ensure consistent cell counts and pipetting techniques. 2. Prepare fresh peptide dilutions for each experiment from a validated stock solution. 3. Acknowledge biological variability; test multiple donors if possible.

Experimental Protocols & Workflows

Visualizing Experimental and Logical Workflows

T_Cell_Assay_Optimization_Workflow cluster_prep Preparation cluster_titration Optimization cluster_main Main Experiment prep_peptide Reconstitute & Aliquot HPV16 E7 (86-93) Peptide titration Perform Peptide Titration (e.g., 10⁻⁵M to 10⁻¹⁰M) using ELISpot/ICS prep_peptide->titration prep_cells Isolate PBMCs or Splenocytes prep_cells->titration analysis Analyze Data: Determine Optimal Concentration (Max Signal, Min Background) titration->analysis stimulate Stimulate T-cells with Optimal Peptide Concentration analysis->stimulate assay Perform T-cell Assay (ELISpot, ICS, Proliferation) stimulate->assay readout Acquire & Analyze Data assay->readout troubleshoot Troubleshoot? (e.g., No Signal) readout->troubleshoot troubleshoot->titration Re-optimize Concentration

Caption: Workflow for optimizing HPV16 E7 (86-93) peptide concentration.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell cluster_response Effector Functions peptide HPV16 E7 (86-93) Peptide mhc MHC Class I (HLA-A2) peptide->mhc Loading tcr T-Cell Receptor (TCR) mhc->tcr Recognition cd8 CD8 mhc->cd8 activation Signal Transduction & T-Cell Activation tcr->activation cytokine Cytokine Release (IFN-γ, TNF-α) activation->cytokine lysis Cytotoxicity activation->lysis prolif Proliferation activation->prolif

Caption: Simplified signaling pathway for T-cell activation by E7 peptide.

Protocol 1: Peptide Titration using IFN-γ ELISpot Assay

This protocol is adapted from methodologies described for determining optimal peptide concentrations.[5][7]

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate PBMCs from an HLA-A2 positive donor and resuspend in complete RPMI medium.

  • Peptide Dilution: Prepare serial dilutions of the HPV16 E7 (86-93) peptide, for instance, from 20 µM to 0.002 µM (this will result in final concentrations of 10 µM to 0.001 µM).

  • Cell Plating: Wash the coated plate and add 2x10⁵ PBMCs to each well.

  • Stimulation: Add the diluted peptides to the wells in triplicate. Include a negative control (medium only) and a positive control (e.g., PHA or a CEF peptide pool).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Development: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate, wash again, and then add streptavidin-alkaline phosphatase.

  • Visualization: Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge. Stop the reaction by washing with water.

  • Analysis: Air dry the plate and count the spots using an ELISpot reader. The optimal concentration is that which yields the highest number of specific spots over the negative control background.

Protocol 2: In Vitro T-Cell Expansion and Cytokine Release Assay

This protocol is based on methods requiring the expansion of low-frequency T-cells.[4][8]

  • Initial Stimulation: Co-culture 2x10⁶ PBMCs from an HLA-A2 positive donor with 10 µg/mL of HPV16 E7 (86-93) peptide in a 24-well plate.[4]

  • Cytokine Support: After 2-3 days, add low-dose IL-2 (e.g., 20-50 IU/mL) to the culture. Replenish the medium with fresh IL-2 every 3-4 days.[4]

  • Restimulation: After 7-10 days, restimulate the cultured T-cells with irradiated, peptide-pulsed autologous PBMCs or T2 cells.[4]

  • Expansion: Continue to culture the T-cells for another 5-7 days with IL-2 support. Multiple rounds of restimulation may be required.[8]

  • Cytokine Release Assay:

    • Co-culture the expanded effector T-cells (e.g., 1x10⁵ cells) with peptide-pulsed target cells (e.g., 1x10⁵ T2 cells) in a 96-well plate.[4]

    • Include non-pulsed target cells as a negative control.

    • Incubate for 18-24 hours.[4]

    • Collect the supernatant and measure IFN-γ concentration using a standard ELISA kit.[4]

References

Technical Support Center: Troubleshooting Low Immunogenicity of HPV16 E7 (86-93)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low immunogenicity with the Human Papillomavirus Type 16 (HPV16) E7 (86-93) peptide in their experiments.

Troubleshooting Guides

Question: We are observing a weak or absent T-cell response to our HPV16 E7 (86-93) peptide vaccine candidate in vitro/in vivo. What are the potential causes and solutions?

Answer:

A weak or absent T-cell response to the HPV16 E7 (86-93) peptide is a common challenge. Here are several potential causes and corresponding troubleshooting strategies:

  • Suboptimal Adjuvant or Delivery System: The intrinsic immunogenicity of this short peptide is low.[1] The choice of adjuvant and delivery system is therefore critical to elicit a robust immune response.[2]

    • Troubleshooting:

      • Adjuvant Screening: If you are using a standard adjuvant like Incomplete Freund's Adjuvant (IFA) and seeing poor results, consider screening a panel of adjuvants.[3][4] Adjuvants like Montanide ISA 51, GM-CSF, or Toll-like receptor (TLR) agonists can significantly enhance peptide immunogenicity.[1][2] Herbal adjuvants have also shown promise in preclinical models.[5][6]

      • Delivery Vehicle: Encapsulating the peptide in a delivery system such as liposomes, proteoliposomes, or nanoparticles can improve its stability, uptake by antigen-presenting cells (APCs), and overall immunogenicity.[1][7]

  • Inclusion of a T-Helper Epitope: The E7 (86-93) peptide is a cytotoxic T-lymphocyte (CTL) epitope. Its ability to induce a strong CTL response can be significantly enhanced by the presence of a CD4+ T-helper cell epitope.

    • Troubleshooting:

      • Co-administration: Co-administer the E7 (86-93) peptide with a universal T-helper epitope such as the Pan HLA DR-binding epitope (PADRE).

      • Fusion Peptide: A more effective approach is to synthesize a fusion peptide where the E7 (86-93) epitope is covalently linked to a T-helper epitope. This ensures that both epitopes are delivered to the same APC.

  • Peptide Modification for Enhanced Stability and Immunogenicity: The short E7 (86-93) peptide may be susceptible to rapid degradation in vivo.

    • Troubleshooting:

      • Lipidation: Covalently attaching a lipid moiety to the peptide, creating a lipopeptide, can enhance its stability and immunogenicity by promoting self-assembly and interaction with APCs.[3][8]

  • HLA Restriction: The E7 (86-93) peptide is primarily presented by the HLA-A2 allele.[8][9]

    • Troubleshooting:

      • Confirm HLA Type: Ensure that the animal models (e.g., HLA-A2 transgenic mice) or human peripheral blood mononuclear cells (PBMCs) used in your experiments express the correct HLA-A2 allele.[8][9] In clinical trials, patients are typically screened for HLA-A2 positivity.[3][8]

      • Allele-Specific Binding: While E7 (86-93) binds well to several HLA-A2 alleles (A0201, A0202, A0203, A0204, and A0209), binding to other alleles like A0205, A0206, A0207, and A*0208 is heterogeneous or absent.[9] Verify the specific HLA-A2 subtype if possible.

  • Experimental Protocol Optimization: The specifics of your experimental protocol can significantly impact the observed immune response.

    • Troubleshooting:

      • Immunization Route and Schedule: The route of administration (e.g., subcutaneous, intradermal) and the immunization schedule (e.g., number of boosts, time between immunizations) should be optimized. Most studies involve multiple immunizations.[3][8]

      • Assay Sensitivity: Ensure that your readout assay, such as an ELISPOT or intracellular cytokine staining (ICS) assay, is sensitive enough to detect low-frequency T-cell responses. Include appropriate positive and negative controls.

Frequently Asked Questions (FAQs)

Q1: Why is the HPV16 E7 (86-93) peptide often used in combination with other E7 peptides, such as E7 (12-20)?

A1: Combining multiple immunogenic peptides from the same antigen can broaden the immune response and increase the likelihood of overcoming potential holes in the T-cell repertoire or variations in HLA presentation. The HPV16 E7 (12-20) peptide is another well-characterized HLA-A2 restricted epitope.[3][4][8] Clinical trials have often used a combination of these peptides to maximize the anti-E7 immune response.[3][4][8]

Q2: What are some of the key adjuvants that have been used with the HPV16 E7 (86-93) peptide in clinical and preclinical studies?

A2: Several adjuvants have been evaluated to enhance the immunogenicity of HPV16 E7 peptides:

  • Incomplete Freund's Adjuvant (IFA): A commonly used water-in-oil emulsion in early clinical trials.[3][4][8]

  • Montanide ISA 51: A water-in-oil emulsion adjuvant used in several clinical trials of peptide vaccines.[1]

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor): A cytokine that can enhance the recruitment and activation of APCs.

  • Very Small Size Proteoliposomes (VSSP): A delivery system that also has adjuvant properties.[10]

  • Toll-like Receptor (TLR) agonists: Such as poly(I:C), are potent activators of innate immunity.[2]

Q3: What is the significance of using a "long peptide" strategy versus the short E7 (86-93) peptide?

A3: While the E7 (86-93) is a minimal CTL epitope, a "long peptide" strategy involves using a longer peptide that encompasses this epitope. Long peptides need to be taken up and processed by professional APCs, which can lead to a more robust and durable T-cell response involving both CD8+ and CD4+ T cells.[11] This approach can also reduce the risk of inducing T-cell tolerance that can sometimes be seen with high doses of short peptides.[11]

Q4: Can you provide a summary of the clinical trial outcomes for vaccines incorporating the HPV16 E7 (86-93) peptide?

A4: Clinical trials of vaccines including the HPV16 E7 (86-93) peptide have demonstrated safety and the ability to induce E7-specific immune responses in a significant portion of patients.[3][4][8] However, the clinical efficacy in terms of complete regression of high-grade cervical or vulvar intraepithelial neoplasia has been modest.[1][3] These results underscore the need for further optimization of vaccine formulations to enhance their therapeutic effect.[3]

Quantitative Data Summary

Adjuvant/Delivery SystemPeptide(s)Study PopulationKey FindingReference
Incomplete Freund's Adjuvant (IFA)E7 (12-20) and E7 (86-93) lipopeptide18 HLA-A2+ women with high-grade CIN/VINIncreased E7-specific cytokine release and cytolysis in 10 of 16 patients. 3 of 18 patients had complete dysplasia clearance.[3][8]
Montanide ISA 51E7 (11-20) and E7 (86-93) with PADRE19 HLA-A*0201+ cervical cancer patientsTumor regression was observed in 4 of 19 patients.[2]
VSSPE7 (86-93)7 women with high-grade CINAll 7 patients responded to the E7 (86-93) peptide as measured by IFNγ ELISPOT.[10]

Experimental Protocols

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This protocol is a generalized procedure for detecting IFN-γ secreting T-cells in response to the HPV16 E7 (86-93) peptide.

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.

  • Cell Plating: Add freshly isolated PBMCs to the wells at a density of 2-5 x 10^5 cells/well.

  • Peptide Stimulation: Add the HPV16 E7 (86-93) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., Phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash with PBST.

    • Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

    • Wash with PBST and then PBS.

    • Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISPOT reader.

Visualizations

experimental_workflow cluster_vaccine_prep Vaccine Formulation cluster_immunization Immunization cluster_analysis Immune Response Analysis Peptide HPV16 E7 (86-93) Peptide Vaccine Vaccine Formulation Peptide->Vaccine Adjuvant Adjuvant (e.g., Montanide ISA 51) Adjuvant->Vaccine Helper_Epitope T-Helper Epitope (e.g., PADRE) Helper_Epitope->Vaccine Immunization Immunization of HLA-A2 Transgenic Mice Vaccine->Immunization Subcutaneous Injection PBMC_Isolation Isolate PBMCs/ Splenocytes Immunization->PBMC_Isolation ELISPOT IFN-γ ELISPOT Assay PBMC_Isolation->ELISPOT CTL_Assay Cytotoxicity (CTL) Assay PBMC_Isolation->CTL_Assay signaling_pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell (CTL) Peptide_Uptake Peptide Vaccine Uptake Processing Antigen Processing Peptide_Uptake->Processing MHC_Presentation MHC Class I Presentation Processing->MHC_Presentation TCR T-Cell Receptor (TCR) MHC_Presentation->TCR Recognition of E7(86-93)-MHC Complex Activation T-Cell Activation TCR->Activation Effector_Function Effector Functions (IFN-γ, Granzyme B) Activation->Effector_Function logical_relationship Low_Immunogenicity Low Immunogenicity of HPV16 E7 (86-93) Short_Peptide Short Peptide Length Low_Immunogenicity->Short_Peptide Weak_MHC_Binding Weak MHC Binding (in some alleles) Low_Immunogenicity->Weak_MHC_Binding No_Helper_Epitope Lack of T-Helper Epitope Low_Immunogenicity->No_Helper_Epitope Strategies Enhancement Strategies Short_Peptide->Strategies Weak_MHC_Binding->Strategies No_Helper_Epitope->Strategies Adjuvants Use of Potent Adjuvants Strategies->Adjuvants Lipidation Lipopeptide Formulation Strategies->Lipidation Helper_Peptide Inclusion of T-Helper Epitope Strategies->Helper_Peptide Delivery_System Nanoparticle/Liposome Delivery Strategies->Delivery_System

References

Hpv16 E7 (86-93) peptide purity and experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HPV16 E7 (86-93) peptide.

Frequently Asked Questions (FAQs)

What is the HPV16 E7 (86-93) peptide?

The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI, is a well-characterized, immunogenic peptide derived from the E7 oncoprotein of Human Papillomavirus type 16.[1][2][3][4] It is a human leukocyte antigen (HLA)-A2.1 restricted epitope, meaning it is recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 molecule.[4][5] This peptide is frequently used in research and clinical trials to stimulate and detect HPV16-specific T-cell responses, particularly in the context of cervical and vulvar intraepithelial neoplasia.[6][7]

What purity level of the HPV16 E7 (86-93) peptide is recommended for T-cell assays?

The recommended purity level depends on the nature of your experiment. For preliminary or screening studies, a purity of >80% may be acceptable. However, for experiments intended for publication or for clinical trial assessment, a purity of >90% or >95% is highly recommended to ensure that the observed T-cell responses are specific to the HPV16 E7 (86-93) peptide.[8]

What are common impurities in synthetic peptides and how can they affect my experiments?

Synthetic peptides can contain various impurities that may impact experimental outcomes. These include:

  • Deletion or truncated sequences: Shorter, incomplete versions of the target peptide.

  • By-products of chemical synthesis: Residual chemicals from the synthesis process, such as trifluoroacetic acid (TFA), can inhibit cell proliferation.[9]

  • Cross-contamination: Traces of other peptides synthesized in the same facility can lead to false-positive T-cell responses, even at very low levels (~1%).[10]

  • Modifications: Unintended modifications to amino acids, such as oxidation.

These impurities can lead to false-positive results, reduced peptide bioactivity, or direct toxicity to cells in culture.[10][11][12]

How should I store and handle the lyophilized HPV16 E7 (86-93) peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or colder.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide into smaller, single-use quantities after reconstitution.[9] When handling the peptide, use sterile techniques and high-quality solvents for reconstitution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background in ELISPOT/ICS assays Peptide solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in your cell culture is non-toxic (typically ≤0.5%).
Contamination of reagents or cells.Use sterile technique, check for mycoplasma contamination, and use fresh, endotoxin-free reagents.
Non-specific T-cell activation by peptide impurities.Use a higher purity grade of the peptide (>90-95%) and consider TFA removal services from the supplier.[8]
No or weak T-cell response to the peptide Low precursor frequency of HPV-specific T-cells.Multiple rounds of in vitro stimulation (e.g., weekly for 5 weeks) with peptide-pulsed dendritic cells may be necessary to expand the T-cell population to detectable levels.[13][14]
Incorrect peptide concentration.Titrate the peptide concentration. A common starting concentration for T-cell stimulation is 10 µg/ml.[6]
Suboptimal antigen presentation.Use professional antigen-presenting cells (APCs) like dendritic cells or T2 cells, and ensure they are properly pulsed with the peptide.
Peptide degradation.Ensure proper storage and handling of the peptide. Avoid repeated freeze-thaw cycles.[9]
Inconsistent results between experiments Variability in peptide batches.Different synthesis batches can have different impurity profiles.[11] If possible, use the same batch for a series of related experiments.
Inconsistent pipetting or cell handling.Ensure proper training and consistent technique. Calibrate pipettes regularly.[15]
Stacking of plates during incubation.Avoid stacking plates to ensure even temperature distribution.[15]

Quantitative Data Summary

Table 1: Impact of Peptide Purity on T-Cell Assay Outcomes

Peptide Purity Potential Experimental Outcome Recommendation
Crude or Desalted High risk of false positives or negatives due to significant impurities.Not recommended for T-cell assays.
>70% May be acceptable for preliminary screening, but results may not be specific.Use with caution; be aware of potential for misleading results.
>80% Generally considered acceptable for preliminary experiments.[8]Suitable for initial screening of T-cell responses.
>90% - 95% Recommended for publication-quality data and clinical trial assessments to ensure antigen specificity.[8]Standard for most T-cell based research applications.
>98% Highest purity, ideal for sensitive assays and structural studies.Recommended when high precision and reproducibility are critical.

Experimental Protocols

Protocol 1: T-Cell Stimulation for IFN-γ ELISPOT Assay

This protocol outlines the steps for stimulating peripheral blood mononuclear cells (PBMCs) with the HPV16 E7 (86-93) peptide for the detection of IFN-γ secreting T-cells using an ELISPOT assay.

  • Preparation of Peptide Stock Solution:

    • Reconstitute the lyophilized HPV16 E7 (86-93) peptide in sterile DMSO to a stock concentration of 1 mg/ml.

    • Further dilute the stock solution in sterile cell culture medium to a working concentration of 100 µg/ml.

  • Plating of PBMCs:

    • Thaw cryopreserved PBMCs and wash them in complete RPMI medium.

    • Resuspend the cells to a concentration of 2 x 10^6 cells/ml.

    • Add 100 µl of the cell suspension (2 x 10^5 cells) to each well of a pre-coated IFN-γ ELISPOT plate.

  • Stimulation:

    • Add 10 µl of the 100 µg/ml peptide working solution to the appropriate wells for a final concentration of 10 µg/ml.

    • For a negative control, add 10 µl of cell culture medium with the equivalent concentration of DMSO.

    • For a positive control, use a mitogen such as phytohemagglutinin (PHA).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Development:

    • Wash the plate and develop the spots according to the ELISPOT kit manufacturer's instructions.

  • Analysis:

    • Count the spots in each well using an ELISPOT reader.

    • A positive response is typically defined as a spot count significantly higher than the negative control.

Visualizations

Experimental_Workflow_for_T_Cell_Assay start Start reconstitute Reconstitute HPV16 E7 (86-93) Peptide start->reconstitute prepare_cells Prepare PBMCs or Dendritic Cells start->prepare_cells pulse_cells Pulse Cells with Peptide (e.g., 10 µg/ml) reconstitute->pulse_cells prepare_cells->pulse_cells incubate Incubate for Stimulation (18-24 hours) pulse_cells->incubate assay Perform Assay (ELISPOT, ICS, etc.) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: A generalized workflow for a T-cell stimulation experiment using the HPV16 E7 (86-93) peptide.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_purity Check Peptide Purity (>90% recommended) start->check_purity check_handling Review Peptide Handling & Storage start->check_handling check_protocol Verify Experimental Protocol start->check_protocol purity_ok Purity OK? check_purity->purity_ok handling_ok Handling OK? check_handling->handling_ok protocol_ok Protocol Followed? check_protocol->protocol_ok purity_ok->check_handling Yes order_new Order Higher Purity Peptide purity_ok->order_new No handling_ok->check_protocol Yes aliquot Aliquot New Stock handling_ok->aliquot No optimize_protocol Optimize Protocol (e.g., cell number, peptide conc.) protocol_ok->optimize_protocol No end Re-run Experiment protocol_ok->end Yes order_new->end aliquot->end optimize_protocol->end

Caption: A decision tree for troubleshooting common issues in peptide-based experiments.

Signaling_Pathway cluster_apc peptide HPV16 E7 (86-93) Peptide mhc HLA-A*0201 (MHC Class I) peptide->mhc Binds to apc Antigen Presenting Cell (e.g., Dendritic Cell) tcr T-Cell Receptor (TCR) on CD8+ T-Cell mhc->tcr Presents to activation T-Cell Activation tcr->activation Leads to response Effector Functions: - Cytokine Release (IFN-γ) - Cytotoxicity activation->response Results in

Caption: Simplified signaling pathway for T-cell recognition of the HPV16 E7 (86-93) peptide.

References

Technical Support Center: HPV16 E7 (86-93) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPV16 E7 (86-93) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and molecular weight of the HPV16 E7 (86-93) peptide?

The HPV16 E7 (86-93) peptide has the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI)[1][2][3][4][]. Its molecular weight is approximately 815.1 g/mol [2].

Q2: What are the known solubility properties of this peptide?

The HPV16 E7 (86-93) peptide is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 100 mg/mL and in water at up to 6.67 mg/mL.[6] Due to the presence of several hydrophobic residues (Isoleucine, Leucine, Valine), its solubility in aqueous solutions can be limited, and it may have a tendency to aggregate.

Q3: What is the primary application of the HPV16 E7 (86-93) peptide in research?

This peptide is a well-characterized immunogenic epitope of the human papillomavirus type 16 (HPV16) E7 oncoprotein.[1][2][6] It is primarily used in cancer research and vaccine development to stimulate cytotoxic T-lymphocyte (CTL) responses against HPV16-positive tumor cells.[2][3][7]

Q4: How should the lyophilized peptide and stock solutions be stored?

For long-term stability, the lyophilized peptide should be stored at -20°C or colder in a sealed container with a desiccant. Once dissolved, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles, which can promote aggregation.

Troubleshooting Guide: Preventing Aggregation

Aggregation of the HPV16 E7 (86-93) peptide can lead to insolubility, loss of biological activity, and inaccurate experimental results. The following guide provides systematic steps to prevent and troubleshoot aggregation issues.

Problem: My HPV16 E7 (86-93) peptide solution is cloudy or has visible precipitates.

This is a common indication of peptide aggregation. The hydrophobic nature of the TLGIVCPI sequence makes it prone to self-association in aqueous solutions.

Step-by-Step Troubleshooting Protocol:
  • Optimize Solvent Selection:

    • Initial Dissolution: For initial solubilization, use a minimal amount of an organic solvent like DMSO.[6] Vigorously vortex or sonicate to ensure complete dissolution before adding any aqueous buffer.

    • Aqueous Dilution: Slowly add your desired aqueous buffer to the peptide-DMSO concentrate with continuous vortexing. Rapid dilution can cause the peptide to precipitate.

  • Adjusting pH:

    • Aggregation is often minimal when the pH of the solution is far from the peptide's isoelectric point (pI). While the exact pI of this short peptide is not readily published, you can empirically test a range of pH values (e.g., pH 5 to 9) to find the optimal pH for solubility.

  • Control Peptide Concentration:

    • Higher peptide concentrations can favor aggregation. If you observe precipitation, try working with a more dilute solution. Prepare a concentrated stock in an appropriate solvent and then dilute it to the final working concentration just before use.

  • Temperature Considerations:

    • While gentle warming can sometimes aid in dissolving peptides, excessive heat can also promote aggregation. It is generally recommended to handle the peptide solution at room temperature or on ice. Avoid repeated freeze-thaw cycles by storing the peptide in single-use aliquots.

  • Inclusion of Additives:

    • In some cases, the addition of solubilizing agents can help prevent aggregation. The effectiveness of these is peptide-dependent.

Additive CategoryExampleTypical ConcentrationMechanism of Action
Organic SolventsDimethyl Sulfoxide (DMSO)5-10% (v/v)Disrupts hydrophobic interactions between peptide chains.
Chaotropic AgentsGuanidinium Chloride1-2 MDisrupts the hydrogen-bonding network of water, which can increase the solubility of nonpolar molecules.

Experimental Protocol: Systematic Solubilization and Aggregation Prevention

This protocol provides a structured approach to dissolving the HPV16 E7 (86-93) peptide and minimizing aggregation.

  • Preparation:

    • Bring the lyophilized peptide vial to room temperature in a desiccator to prevent condensation.

    • Use sterile, high-purity solvents and buffers.

  • Initial Solubilization:

    • Add a small volume of 100% DMSO to the lyophilized peptide to achieve a high concentration (e.g., 10-20 mg/mL).

    • Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Dilution into Aqueous Buffer:

    • While vortexing the DMSO stock solution, slowly add your desired aqueous buffer dropwise until the final desired concentration is reached.

    • Visually inspect the solution for any signs of cloudiness or precipitation.

  • Clarification (Optional but Recommended):

    • Centrifuge the final peptide solution at high speed (>12,000 x g) for 10 minutes to pellet any insoluble micro-aggregates.

    • Carefully transfer the supernatant to a new sterile tube.

  • Storage:

    • Immediately aliquot the clarified peptide solution into single-use volumes.

    • Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.

Signaling Pathway and Experimental Workflow Diagrams

The HPV16 E7 (86-93) peptide is presented to the immune system via the MHC class I antigen presentation pathway. The following diagram illustrates this process.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface E7 HPV16 E7 Protein Proteasome Proteasome E7->Proteasome Ubiquitination & Degradation Peptide E7 (86-93) Peptide (TLGIVCPI) Proteasome->Peptide Generates Peptides TAP TAP Transporter Peptide->TAP Transport PLC Peptide-Loading Complex TAP->PLC MHC_I MHC Class I (HLA-A*02:01) MHC_I->PLC Peptide_MHC Peptide-MHC I Complex PLC->Peptide_MHC Peptide Loading Presented_Peptide Presented Peptide-MHC I Peptide_MHC->Presented_Peptide Transport to Surface TCR T-Cell Receptor (TCR) on CD8+ T-Cell Presented_Peptide->TCR Recognition & Immune Response

Caption: MHC Class I presentation of the HPV16 E7 (86-93) peptide.

The following workflow provides a logical approach to troubleshooting peptide aggregation.

Troubleshooting_Workflow Start Start: Peptide Aggregation Observed Check_Solvent Is the initial solvent appropriate? (e.g., DMSO for hydrophobic peptides) Start->Check_Solvent Use_Organic Dissolve in minimal organic solvent (e.g., DMSO, DMF) Check_Solvent->Use_Organic No Check_Dilution Was the aqueous dilution performed slowly with constant mixing? Check_Solvent->Check_Dilution Yes Use_Organic->Check_Dilution Slow_Dilution Perform slow, dropwise dilution while vortexing Check_Dilution->Slow_Dilution No Check_pH Is the solution pH far from the pI? Check_Dilution->Check_pH Yes Slow_Dilution->Check_pH Adjust_pH Empirically test different pH values for optimal solubility Check_pH->Adjust_pH No Check_Concentration Is the peptide concentration too high? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Lower_Concentration Work with a lower peptide concentration Check_Concentration->Lower_Concentration Yes Consider_Additives Consider using solubilizing additives (e.g., Guanidinium Chloride) Check_Concentration->Consider_Additives No Lower_Concentration->Consider_Additives End Peptide Solubilized Consider_Additives->End

Caption: Troubleshooting workflow for peptide aggregation.

References

Technical Support Center: Optimizing Dendritc Cell Loading with HPV16 E7 (86-93)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving dendritic cell (DC) loading with the Human Papillomavirus 16 (HPV16) E7 (86-93) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal length of the HPV16 E7 peptide to use for loading dendritic cells?

A1: While the HPV16 E7 (86-93) peptide is a known cytotoxic T-lymphocyte (CTL) epitope, research suggests that using a longer peptide encompassing this epitope is more effective for inducing a robust immune response. Long peptides (LPs), such as the HPV16 E7 (43-77) fragment, require internalization and processing by dendritic cells (DCs). This leads to the presentation of epitopes on both MHC class I and class II molecules, thereby activating both CD8+ cytotoxic T-cells and CD4+ helper T-cells, which are crucial for a comprehensive anti-tumor response.[1]

Q2: My peptide-loaded DCs are not effectively stimulating T-cells. What are some potential reasons for this?

A2: Several factors could contribute to suboptimal T-cell stimulation by peptide-loaded DCs. These include:

  • Suboptimal Peptide Concentration: High concentrations of peptides can sometimes be counterproductive and may even induce apoptosis in T-cells.[2][3] It is recommended to perform a dose-titration experiment to determine the optimal peptide concentration for loading.

  • Immature State of Dendritic Cells: Mature DCs (mDCs) are more effective at priming CD8+ T-cell responses compared to immature DCs (imDCs).[2][3][4] Ensure that your DC maturation protocol is robust, often including a cocktail of cytokines or a TLR agonist.

  • Lack of Co-stimulation: T-cell activation requires both the peptide-MHC complex (Signal 1) and co-stimulatory signals (Signal 2) from the DC. Inadequate maturation can lead to low expression of co-stimulatory molecules like CD80 and CD86.

  • Induction of T-cell Anergy: Presenting the peptide without sufficient co-stimulation can lead to T-cell anergy or tolerance.[5]

Q3: How can I improve the uptake of the HPV16 E7 peptide by dendritic cells?

A3: Enhancing the delivery of the E7 peptide to DCs is a key strategy for improving loading efficiency. Several approaches have proven effective:

  • Nanoparticle-based Delivery Systems: Encapsulating or conjugating the E7 peptide to nanoparticles can protect it from degradation and enhance its uptake by DCs.[6][7][8][9][10]

  • Targeted Delivery: Using antibodies or ligands that bind to DC-specific surface receptors, such as DEC205, can facilitate targeted delivery of the peptide to these cells.[10][11]

  • Cell-Penetrating Peptides: Fusing the E7 peptide to a cell-penetrating peptide can improve its internalization into the DC cytoplasm for processing and presentation.

Q4: What are the most effective adjuvants to use with an HPV16 E7 peptide vaccine?

A4: Adjuvants are critical for activating DCs and enhancing the immunogenicity of peptide vaccines.[1] Effective adjuvants for use with HPV16 E7 peptides include:

  • Toll-Like Receptor (TLR) Agonists: Poly(I:C) (a TLR3 agonist) and CpG oligodeoxynucleotides (a TLR9 agonist) have been shown to significantly boost E7-specific CD8+ T-cell responses.[12][1] Flagellin, a TLR5 agonist, has also demonstrated potent adjuvant activity.

  • CD4+ T-cell Help Epitopes: Including a universal CD4+ T-helper epitope, such as the Pan HLA-DR epitope (PADRE), in your vaccine formulation can significantly enhance the generation of E7-specific CD8+ T-cells.[12][1]

Troubleshooting Guides

Problem 1: Low Loading Efficiency of HPV16 E7 (86-93) Peptide onto Dendritic Cells
Potential Cause Troubleshooting Step Expected Outcome
Inefficient peptide uptakeUtilize a long peptide version of E7 (e.g., 43-77) that requires active processing.Increased intracellular peptide concentration and subsequent presentation on MHC class I.
Employ a nanoparticle-based delivery system to enhance peptide internalization.[7][8]Higher percentage of DCs positive for the peptide.
Suboptimal peptide concentrationPerform a dose-response experiment with varying peptide concentrations (e.g., 0.1, 1, 10 µM).Identification of the optimal peptide concentration that maximizes loading without inducing toxicity.
Inappropriate DC maturation state for pulsingPulse immature DCs or monocytes with the peptide before inducing maturation.[4]Improved antigen capture and processing, leading to higher surface presentation on mature DCs.
Problem 2: Weak Anti-Tumor Immune Response in vivo Despite Successful in vitro DC Loading
Potential Cause Troubleshooting Step Expected Outcome
Insufficient DC activationCo-administer a potent adjuvant such as Poly(I:C) or CpG with the peptide-loaded DCs.[12][1]Enhanced DC maturation, cytokine production (e.g., IL-12), and T-cell priming.
Lack of CD4+ T-cell helpInclude a universal T-helper epitope like PADRE in the vaccine formulation.[1]Increased activation and proliferation of E7-specific CD8+ T-cells.
T-cell exhaustionCombine the DC vaccine with a checkpoint inhibitor, such as an anti-PD-1 antibody.[11]Reversal of T-cell exhaustion and enhanced tumor cell killing.
Poor migration of DCs to lymph nodesAdminister the DC vaccine via a route that promotes migration to draining lymph nodes (e.g., subcutaneous or intradermal).Increased encounter of DCs with naive T-cells in the lymph nodes.

Experimental Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is adapted from standard methods for generating murine BMDCs.[13][14]

  • Harvest Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol. Excise the femur and tibia and remove the surrounding muscle tissue.

  • Isolate Progenitor Cells: Flush the bone marrow from the bones using a syringe with RPMI-1640 medium. Create a single-cell suspension by passing the cells through a 70 µm cell strainer.

  • Culture with GM-CSF: Centrifuge the cells and resuspend them in complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Incubation: Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 incubator.

  • Feeding: On day 3, add fresh complete RPMI-1640 with GM-CSF to the culture.

  • Harvesting Immature DCs: On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature DCs.

Protocol 2: Peptide Pulsing and Maturation of Dendritic Cells
  • Peptide Pulsing: Resuspend the immature DCs at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 medium. Add the HPV16 E7 peptide (e.g., E7 43-77 long peptide) to the desired final concentration (typically 1-10 µg/mL).

  • Incubation: Incubate the cells with the peptide for 2-4 hours at 37°C.

  • Maturation: Add a maturation stimulus to the culture. A common maturation cocktail includes a TLR agonist like lipopolysaccharide (LPS) at 1 µg/mL or Poly(I:C) at 20 µg/mL.

  • Overnight Culture: Continue to culture the DCs overnight (18-24 hours) at 37°C.

  • Harvesting Mature DCs: Harvest the mature, peptide-loaded DCs. The cells are now ready for use in T-cell co-culture assays or for in vivo vaccination.

Visualizations

Experimental_Workflow_for_DC_Loading cluster_0 DC Generation cluster_1 Antigen Loading & Maturation cluster_2 Downstream Application Bone Marrow Isolation Bone Marrow Isolation Culture with GM-CSF Culture with GM-CSF Bone Marrow Isolation->Culture with GM-CSF Immature DCs Immature DCs Culture with GM-CSF->Immature DCs Peptide Pulsing Peptide Pulsing Immature DCs->Peptide Pulsing HPV16 E7 Peptide Adjuvant Addition Adjuvant Addition Peptide Pulsing->Adjuvant Addition Mature Loaded DCs Mature Loaded DCs Adjuvant Addition->Mature Loaded DCs T-cell Co-culture T-cell Co-culture Mature Loaded DCs->T-cell Co-culture In vivo Vaccination In vivo Vaccination Mature Loaded DCs->In vivo Vaccination

Caption: Experimental workflow for generating, loading, and maturing dendritic cells.

DC_Activation_Signaling_Pathway cluster_0 Antigen Presentation cluster_1 DC Maturation cluster_2 T-Cell Activation Long Peptide Long Peptide Endocytosis Endocytosis Long Peptide->Endocytosis Proteasomal Degradation Proteasomal Degradation Endocytosis->Proteasomal Degradation MHC Class II Loading MHC Class II Loading Endocytosis->MHC Class II Loading MHC Class I Loading MHC Class I Loading Proteasomal Degradation->MHC Class I Loading Naive T-cell Naive T-cell MHC Class I Loading->Naive T-cell Signal 1 (CD8+) MHC Class II Loading->Naive T-cell Signal 1 (CD4+) TLR Agonist TLR Agonist TLR Signaling TLR Signaling TLR Agonist->TLR Signaling Upregulation of CD80/CD86 Upregulation of CD80/CD86 TLR Signaling->Upregulation of CD80/CD86 Cytokine Production (IL-12) Cytokine Production (IL-12) TLR Signaling->Cytokine Production (IL-12) Upregulation of CD80/CD86->Naive T-cell Signal 2 Activated T-cell Activated T-cell Cytokine Production (IL-12)->Activated T-cell Signal 3 Naive T-cell->Activated T-cell

Caption: Signaling pathways in dendritic cell activation and antigen presentation.

References

Overcoming off-target effects of Hpv16 E7 (86-93) (tfa)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the HPV16 E7 (86-93) (TFA) peptide in their experiments. The information is tailored for scientists and drug development professionals to help overcome common challenges and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the HPV16 E7 (86-93) peptide?

The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a well-characterized, immunogenic peptide derived from the E7 oncoprotein of Human Papillomavirus type 16. It is known to be a human leukocyte antigen (HLA)-A2.1 restricted epitope, meaning it is presented by the MHC class I molecule HLA-A*0201 to cytotoxic T lymphocytes (CTLs).[1][2] This peptide is frequently used in research to stimulate and detect HPV-specific CD8+ T-cell responses in the context of cervical cancer and other HPV-related malignancies.[1][3]

Q2: What is the significance of "(TFA)" in the peptide name?

TFA stands for trifluoroacetic acid. It is a strong acid commonly used during solid-phase peptide synthesis for cleaving the synthesized peptide from the resin support and removing protecting groups from the amino acid side chains.[4] Consequently, the final peptide product is often supplied as a TFA salt. While essential for synthesis, residual TFA can be present in the final product and may have cytotoxic effects at high concentrations.[4][5]

Q3: My experiment shows a weak or absent T-cell response to the peptide. What are the possible reasons?

Several factors could contribute to a weak or absent response:

  • Incorrect HLA type: The HPV16 E7 (86-93) peptide is primarily restricted to HLA-A*0201. Ensure your cell lines or primary cells from donors express this specific HLA allele.[2]

  • Low precursor frequency: The number of T cells specific for this peptide in a given sample (e.g., PBMCs) might be very low. In vitro expansion of these cells may be necessary to detect a response.[6]

  • Suboptimal peptide concentration: The peptide concentration used for stimulation is critical. A dose-response experiment is recommended to determine the optimal concentration.

  • Peptide degradation: Ensure proper storage of the peptide, typically at -20°C or -80°C, to prevent degradation.[1]

  • Inadequate stimulation time: T-cell activation and cytokine production require sufficient time. For intracellular cytokine staining, a stimulation period of 6-16 hours is common.

Q4: I observe a response to peptide-pulsed target cells, but not to HPV16-positive tumor cells (e.g., CaSki). Why is there a discrepancy?

This is a known challenge with the HPV16 E7 (86-93) peptide. Research suggests that while this peptide can be effectively presented when exogenously loaded onto antigen-presenting cells, it may not be efficiently processed and presented by naturally HPV16-infected tumor cells.[1] This highlights a potential limitation of using this peptide as a sole target for immunotherapy and is a critical consideration for interpreting experimental results.

Q5: Could residual TFA in my peptide preparation be causing non-specific cell death or other off-target effects?

Yes, this is a possibility. While TFA is typically present in small amounts, its acidic nature and potential toxicity at higher concentrations can lead to non-specific effects.[4][5] If you observe high background cell death in your unstimulated controls that were treated with the peptide vehicle, or other unexpected cellular responses, residual TFA could be a contributing factor. It is advisable to use a vehicle control (the solvent used to dissolve the peptide, e.g., DMSO or water) in all experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: High Background in Intracellular Cytokine Staining (ICS)

High background signal can mask the true peptide-specific response. Here are common causes and solutions.

Potential Cause Troubleshooting Step
Non-specific antibody binding Titrate antibodies to determine the optimal concentration. Use Fc block to prevent binding to Fc receptors. Include "Fluorescence Minus One" (FMO) controls to properly set gates.
Cell death Include a viability dye in your staining panel to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
Over-stimulation If using a mitogen like PMA/Ionomycin as a positive control, ensure it doesn't contaminate other samples. Reduce the concentration or stimulation time if necessary.
Contamination of peptide stock Ensure the peptide stock is sterile and free of contaminants like endotoxin, which can cause non-specific immune activation.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Variable effector-to-target (E:T) ratios Carefully count cells before setting up the assay to ensure accurate and consistent E:T ratios across experiments.[7]
Target cell health Ensure target cells are healthy and have high viability before the assay. Use target cells in the logarithmic growth phase.
Incomplete target cell lysis in positive controls Use a lysis agent (e.g., detergent) to determine the maximum signal for target cell death.
Spontaneous target cell death High spontaneous death in the "target only" wells can obscure the specific killing. Optimize cell culture conditions and ensure gentle handling.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining for IFN-γ

This protocol is for detecting IFN-γ production in CD8+ T cells after stimulation with the HPV16 E7 (86-93) peptide.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*0201 positive donor. Resuspend cells in complete RPMI-10 medium.

  • Stimulation:

    • Plate 1-2 x 10^6 PBMCs per well in a 96-well plate.

    • Add HPV16 E7 (86-93) peptide to the desired final concentration (e.g., 1-10 µg/mL).

    • Include a negative control (vehicle only) and a positive control (e.g., PMA/Ionomycin).

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

    • Incubate for 6-16 hours at 37°C in a CO2 incubator.

  • Surface Staining:

    • Wash cells with FACS buffer (PBS + 2% FBS).

    • Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) and a viability dye for 20-30 minutes at 4°C in the dark.[8]

  • Fixation and Permeabilization:

    • Wash cells to remove excess antibodies.

    • Fix the cells using a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.[8][9]

    • Wash and then permeabilize the cells with a permeabilization buffer (e.g., containing saponin).[10]

  • Intracellular Staining:

    • Stain with a fluorescently-conjugated anti-IFN-γ antibody in permeabilization buffer for at least 30 minutes at room temperature in the dark.[10]

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by first gating on singlets, then live cells, then CD3+CD8+ T cells, and finally assess the percentage of IFN-γ positive cells.

Protocol 2: CFSE-Based Cytotoxicity Assay

This protocol measures the ability of peptide-stimulated T cells to kill peptide-pulsed target cells.

  • Effector Cell Generation: Co-culture PBMCs from an HLA-A*0201 positive donor with the HPV16 E7 (86-93) peptide for 7-10 days to expand peptide-specific CTLs.

  • Target Cell Preparation:

    • Use an HLA-A*0201 positive target cell line (e.g., T2 cells).

    • Label one population of target cells with a high concentration of CFSE (e.g., 5 µM) and pulse with the HPV16 E7 (86-93) peptide. These are your specific targets.

    • Label another population with a low concentration of CFSE (e.g., 0.5 µM) and do not pulse with the peptide. These are your internal control targets.[11]

  • Co-culture:

    • Mix the effector cells with the two labeled target cell populations at various E:T ratios (e.g., 5:1, 10:1, 20:1).[7]

    • Incubate for 4-6 hours at 37°C.

  • Staining and Analysis:

    • Add a viability dye that stains dead cells, such as Propidium Iodide (PI) or 7-AAD.

    • Acquire samples on a flow cytometer.

    • Analyze by gating on the CFSE-high and CFSE-low populations separately.

    • The percentage of specific lysis is determined by the increase in PI-positive cells within the CFSE-high (peptide-pulsed) population compared to the CFSE-low (unpulsed) population.

Visualizations

Experimental_Workflow_ICS Intracellular Cytokine Staining Workflow cluster_prep Cell Preparation cluster_stim Stimulation (6-16h) cluster_stain Staining cluster_analysis Analysis PBMC Isolate PBMCs (HLA-A2+) Stim Stimulate with HPV16 E7 (86-93) Peptide + Protein Transport Inhibitor PBMC->Stim Surface Surface Stain (CD3, CD8, Viability Dye) Stim->Surface FixPerm Fix & Permeabilize Surface->FixPerm Intra Intracellular Stain (anti-IFN-γ) FixPerm->Intra FCM Flow Cytometry Acquisition Intra->FCM Gating Gating Strategy: Live, Singlet, CD8+ FCM->Gating Result Quantify IFN-γ+ CD8+ T Cells Gating->Result

Caption: Workflow for intracellular cytokine staining.

Caption: On-target cytotoxic T-cell activation.

Troubleshooting_Logic Troubleshooting Logic for Weak T-Cell Response cluster_checks Initial Checks cluster_solutions Potential Solutions Start Weak or No T-Cell Response CheckHLA Verify HLA-A2 Status of Cells Start->CheckHLA CheckPeptide Confirm Peptide Concentration & Integrity Start->CheckPeptide CheckControls Review Positive/ Negative Controls Start->CheckControls NewDonor Use Different Donor/Cell Line CheckHLA->NewDonor If Mismatched Optimize Optimize Assay: Stimulation Time, E:T Ratio CheckPeptide->Optimize If Suboptimal CheckControls->Optimize If Controls Failed Expand In Vitro T-Cell Expansion Optimize->Expand If Still Weak

Caption: Troubleshooting weak T-cell responses.

References

Validation & Comparative

Validating the Immunogenicity of HPV16 E7 (86-93) with Patient Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Human Papillomavirus type 16 (HPV16) is a primary causative agent of cervical and other cancers. The viral oncoprotein E7 is constitutively expressed in these tumor cells, making it a key target for therapeutic vaccines. A specific fragment of this protein, the amino acid sequence 86-93 (TLGIVCPI), is a well-documented, immunogenic peptide restricted to the human leukocyte antigen (HLA)-A*0201 molecule. Validating the ability of this peptide to elicit a specific T-cell response in patient samples is a critical step in the development of effective immunotherapies.

This guide provides a comparative overview of experimental data from clinical trials that have assessed the immunogenicity of the HPV16 E7 (86-93) epitope in patient populations. It details the methodologies used for validation and presents the data in a structured format for researchers, scientists, and professionals in drug development.

Comparative Immunogenicity Data

The following table summarizes quantitative data from various studies that have used different vaccine strategies incorporating the HPV16 E7 (86-93) peptide. These studies evaluate the peptide's ability to induce a specific immune response in patients with HPV16-related neoplasia.

Study/Vaccine Patient Population Immunogenicity Assay Key Immunogenicity Outcome for E7 (86-93) Clinical Response
Peptide Vaccine + IFA [1]18 HLA-A2+ women with high-grade cervical or vulvar intraepithelial neoplasia (CIN/VIN).Cytokine Release Assay, Chromium Release AssayIncreased E7-specific reactivity was observed in 10 of 16 (63%) patients tested.[1]3 of 18 patients cleared their dysplasia; 12 of 18 cleared the virus from cervical scrapings.
CIGB-228 Vaccine (E7 86-93 peptide + VSSP adjuvant)[2]7 HLA-A2+ women with CIN II/III.IFN-γ ELISPOTAll 7 patients responded to the E7 (86-93) peptide. The response to this peptide was more vigorous than to other E7 peptides tested.[2]Correlated with clinical outcome (complete and partial responses observed).[2]
TA-HPV (Vaccinia vector encoding HPV16/18 E6/E7)[3]17 women with VIN (10 were HLA-A2+).IFN-γ ELISPOTSignificant increases in responses were seen post-vaccination. 5 of 15 patients showed their strongest response to the E7 (86-93) peptide.[3]5 patients had a complete clinical response; 7 had a partial response.

Experimental Protocols

The validation of E7 (86-93) immunogenicity in patient samples primarily relies on assays that measure T-cell function. The most common methods are the Enzyme-Linked Immunospot (ELISPOT) assay and the Cytokine Release Assay (CRA).

Before performing functional assays, it is often necessary to expand the population of rare antigen-specific T-cells from patient blood samples.

  • Objective: To increase the frequency of HPV16 E7 (86-93)-specific T-cells to detectable levels.

  • Protocol Outline:

    • Isolate PBMCs from patient whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Culture 2 x 10^6 PBMCs with 10 µg/ml of the HPV16 E7 (86-93) peptide in a 24-well plate.

    • After 2 days, add a low dose of Interleukin-2 (IL-2), a T-cell growth factor, to the culture.

    • Restimulate the T-cells every 7-10 days with autologous PBMCs that have been pulsed with the peptide and irradiated (to prevent their proliferation).

    • After 2-3 cycles of restimulation, the resulting effector T-cells are harvested for use in functional assays.

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[4]

  • Objective: To determine the number of E7 (86-93)-specific T-cells that secrete Interferon-gamma (IFN-γ) upon antigen recognition.

  • Protocol Outline:

    • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight.

    • Cell Plating: Add isolated PBMCs (or T-cells post-IVS) to the wells.

    • Stimulation: Add the HPV16 E7 (86-93) peptide to the experimental wells. Use an irrelevant peptide (e.g., from influenza virus) as a negative control and a mitogen (e.g., Phytohaemagglutinin) as a positive control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane.

    • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Spot Development: Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) followed by a substrate that precipitates to form a visible spot at the location of each cytokine-secreting cell.

    • Analysis: Count the spots in each well using an automated ELISPOT reader. The results are typically expressed as Spot-Forming Cells (SFC) per million PBMCs.

This assay measures the amount of cytokine released into the supernatant by a population of T-cells after stimulation.

  • Objective: To quantify the bulk release of effector cytokines (like IFN-γ) from T-cells in response to the E7 (86-93) peptide.

  • Protocol Outline:

    • Co-culture effector T-cells (typically after IVS) with target cells.

    • Target cells can be T2 cells (which lack TAP and can be easily loaded with exogenous peptides) or autologous PBMCs pulsed with the HPV16 E7 (86-93) peptide. The HPV16-positive CaSki cell line can also be used as a target for naturally processed peptide presentation.[5]

    • Incubate the co-culture for 18 hours at 37°C.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of IFN-γ (or other cytokines) in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA).[4]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological mechanisms involved in validating the immunogenicity of HPV16 E7 (86-93).

G cluster_0 Patient & Sample Handling cluster_1 Laboratory Processing cluster_2 Data Analysis P Patient Recruitment (HPV16+, HLA-A2+) BS Baseline Blood Sample (Pre-Vaccination) P->BS V Vaccination Schedule BS->V PS Post-Vaccination Blood Samples V->PS PBMC PBMC Isolation (Ficoll Gradient) PS->PBMC IVS In Vitro Stimulation (IVS) (Optional Peptide Expansion) PBMC->IVS optional Assay Immunogenicity Assay (ELISPOT / CRA) PBMC->Assay IVS->Assay DA Quantification of T-Cell Response (SFCs or Cytokine Conc.) Assay->DA Comp Comparison (Pre vs. Post Vaccination) DA->Comp

Caption: Experimental workflow for validating vaccine immunogenicity.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ Cytotoxic T-Cell E7 HPV16 E7 Protein (or Peptide Vaccine) Prot Proteasomal Degradation E7->Prot HLA Peptide Loading onto HLA-A2 Prot->HLA Pres Antigen Presentation (E7 86-93 on HLA-A2) HLA->Pres TCR T-Cell Receptor (TCR) recognizes Peptide-HLA Pres->TCR Binding & Recognition Act T-Cell Activation TCR->Act Eff Effector Functions Act->Eff Act->Eff Differentiation

Caption: Antigen presentation pathway for the HPV16 E7 (86-93) peptide.

References

The Role of Scrambled Peptides as Negative Controls: A Guide for HPV Research

Author: BenchChem Technical Support Team. Date: December 2025

A critical component of rigorous immunological research is the use of appropriate negative controls to ensure that observed T-cell responses are specific to the antigen of interest. In the context of studying the immunogenicity of Human Papillomavirus (HPV) type 16, the E7 (86-93) peptide is a well-defined HLA-A*02:01-restricted epitope. To validate the specificity of T-cell responses against this peptide, a scrambled version serves as an essential negative control.

This guide provides a comparative overview of the HPV16 E7 (86-93) peptide and its scrambled counterpart, detailing their distinct roles in immunological assays. We present hypothetical yet representative experimental data to illustrate the expected outcomes and provide detailed protocols for key immunological assays.

Principle of the Scrambled Peptide Control

The HPV16 E7 (86-93) peptide, with the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), is a known immunogenic epitope used to stimulate cytotoxic T-lymphocyte (CTL) responses against HPV16-infected cells.[1][2] A scrambled peptide is designed to have the exact same amino acid composition and length as the active peptide but with a randomized sequence.[3][4] This ensures that any observed immune response is due to the specific sequence of the E7 (86-93) peptide and not merely its physicochemical properties such as charge or hydrophobicity.[3] The use of a scrambled peptide is considered a gold standard for negative controls in peptide-based assays.[3]

While a specific, universally recognized scrambled sequence for HPV16 E7 (86-93) is not defined in the literature, peptide synthesis companies can generate and provide such control peptides.[1] These scrambled sequences are typically checked against protein databases to ensure they do not correspond to any known natural epitopes, which could elicit an unintended immune response.[1] For the purpose of this guide, a hypothetical scrambled sequence of "VCPGILT" will be used for illustrative purposes.

Comparison of Negative Control Strategies

While the scrambled peptide is the preferred negative control, other alternatives are sometimes employed in immunological research. The following table compares these strategies.

Negative Control StrategyDescriptionAdvantagesLimitations
Scrambled Peptide Same amino acid composition and length as the active peptide, but in a randomized sequence.[3][4]Isolates the effect of the specific amino acid sequence. Controls for physicochemical properties of the peptide.[3]Can be challenging to design a truly "inactive" sequence; some random sequences may have off-target effects.
Irrelevant Peptide A peptide of similar length and from the same or a different pathogen, known to be recognized by T-cells of a different specificity.Can control for the general effects of peptide stimulation on cells.Does not control for the specific amino acid composition of the active peptide.
No Peptide Control Cells are incubated in the assay medium without any added peptide.Establishes the baseline level of T-cell activation or cytotoxicity in the absence of stimulation.Does not control for any non-specific effects that the peptide vehicle (e.g., DMSO) might have on the cells.

Experimental Data Comparison

The following tables present hypothetical data from two common immunological assays—the ELISpot assay and a cytotoxicity (Chromium Release) assay—to demonstrate the expected results when comparing the HPV16 E7 (86-93) peptide with its scrambled negative control.

ELISpot Assay Data

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level. In the context of HPV immunology, it is often used to measure the frequency of IFN-γ-secreting T-cells in response to peptide stimulation.

Peptide StimulantMean Spot Forming Units (SFU) per 10^6 PBMCsStandard DeviationInterpretation
HPV16 E7 (86-93) 150± 15Positive T-cell response
Scrambled E7 (86-93) 5± 2No significant T-cell response
No Peptide Control 3± 1Baseline T-cell activity

This data is representative and intended for illustrative purposes.

Cytotoxicity Assay Data

A cytotoxicity assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells presenting a specific peptide. The data below is from a standard 4-hour chromium-51 (B80572) release assay.

Peptide Pulsed on Target CellsEffector to Target RatioMean % Specific LysisStandard DeviationInterpretation
HPV16 E7 (86-93) 20:165%± 5%High level of specific killing
Scrambled E7 (86-93) 20:18%± 2%Minimal non-specific killing
No Peptide Control 20:15%± 1%Baseline cell death

This data is representative and intended for illustrative purposes.

Experimental Protocols

ELISpot Assay Protocol for Detection of HPV16 E7 (86-93)-Specific T-Cells

This protocol is a generalized procedure for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) and subsequent detection of IFN-γ secreting T-cells.

ELISpot_Workflow cluster_PBMC_Isolation PBMC Isolation cluster_TCell_Stimulation T-Cell Stimulation cluster_ELISpot_Assay ELISpot Assay PBMC_Isolation Isolate PBMCs from whole blood using density gradient centrifugation TCell_Culture Culture PBMCs with HPV16 E7 (86-93) or scrambled peptide (10 µg/mL) PBMC_Isolation->TCell_Culture Incubation Incubate for 7-10 days with IL-2 TCell_Culture->Incubation Cell_Plating Add stimulated T-cells and peptide-pulsed target cells Incubation->Cell_Plating Plate_Coating Coat ELISpot plate with anti-IFN-γ capture antibody Plate_Coating->Cell_Plating Incubation_2 Incubate for 18-24 hours Cell_Plating->Incubation_2 Detection Add biotinylated anti-IFN-γ detection antibody Incubation_2->Detection Development Add streptavidin-enzyme conjugate and substrate Detection->Development Analysis Analyze spots Development->Analysis

Caption: Workflow for ELISpot Assay.

Detailed Steps:

  • Plate Preparation: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Thaw cryopreserved PBMCs and rest overnight.

  • Stimulation: Add 2 x 10^5 PBMCs per well. Stimulate with HPV16 E7 (86-93) peptide (final concentration of 10 µg/mL), scrambled E7 (86-93) peptide (10 µg/mL), or a no-peptide control. A positive control such as phytohemagglutinin (PHA) should also be included.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Development: Wash the plate and add a streptavidin-alkaline phosphatase conjugate. After 1 hour of incubation, wash again and add the substrate solution.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Cytotoxicity Assay Protocol

This protocol describes a standard chromium-51 release assay to measure the cytotoxic activity of HPV16 E7 (86-93)-specific T-cells.

Cytotoxicity_Assay_Workflow cluster_Target_Cell_Prep Target Cell Preparation cluster_Effector_Cell_Prep Effector Cell Preparation cluster_CoCulture_and_Analysis Co-culture and Analysis Target_Cells Label target cells (e.g., T2 cells) with 51Cr Peptide_Pulsing Pulse target cells with HPV16 E7 (86-93) or scrambled peptide (10 µg/mL) Target_Cells->Peptide_Pulsing CoCulture Co-culture effector and target cells at various E:T ratios Peptide_Pulsing->CoCulture Effector_Cells Generate HPV16 E7 (86-93)-specific CTLs by in vitro stimulation Effector_Cells->CoCulture Incubation Incubate for 4 hours CoCulture->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Radioactivity_Measurement Measure 51Cr release in a gamma counter Supernatant_Collection->Radioactivity_Measurement Calculation Calculate % specific lysis Radioactivity_Measurement->Calculation

Caption: Workflow for Cytotoxicity Assay.

Detailed Steps:

  • Effector Cell Generation: Generate HPV16 E7 (86-93)-specific CTLs by co-culturing PBMCs with the peptide for several rounds of stimulation.

  • Target Cell Preparation: Use a suitable target cell line, such as T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides.

  • Labeling: Label the target cells with 51Cr for 1 hour at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with either the HPV16 E7 (86-93) peptide or the scrambled peptide at a concentration of 10 µg/mL for 1 hour at 37°C.

  • Co-culture: Co-culture the effector CTLs and the peptide-pulsed target cells in a 96-well round-bottom plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Supernatant Harvesting: Centrifuge the plate and harvest the supernatant.

  • Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The use of a scrambled peptide with the same amino acid composition as the HPV16 E7 (86-93) epitope is a robust method for ensuring the sequence-specificity of T-cell responses in immunological assays. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at characterizing the immune response to this important viral antigen. By employing proper negative controls, researchers can have greater confidence in the validity and specificity of their findings.

References

Comparative Analysis of Cross-reactivity of HPV16 E7 (86-93) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of T-cells specific for the Human Papillomavirus type 16 (HPV16) E7 (86-93) epitope. The objective is to present experimental data on the recognition of homologous E7 epitopes from other high-risk HPV types by HPV16 E7 (86-93) specific T-cells. This information is critical for the development of targeted immunotherapies and vaccines for HPV-associated malignancies.

Executive Summary

The oncoprotein E7 of high-risk Human Papillomavirus (HPV) is a key target for cellular immunotherapy in HPV-induced cancers. The HLA-A*02:01-restricted epitope E7 (86-93) of HPV16 is a known immunogenic peptide. Understanding the extent to which T-cells targeting this epitope can recognize and eliminate cells infected with other high-risk HPV types is crucial for designing broadly effective therapeutic strategies.

Current research suggests that while HPV16 E7 (86-93) can elicit robust T-cell responses, the cross-reactivity of these T-cells with homologous peptides from other high-risk HPV types is generally limited. This guide summarizes the available quantitative data, details the experimental methodologies used to assess this cross-reactivity, and provides visual representations of the underlying biological processes.

Data Presentation: T-cell Cross-reactivity

The following table summarizes the amino acid sequences of the E7 (86-93) region from various high-risk HPV types and presents a qualitative overview of T-cell cross-reactivity based on available literature. Direct quantitative comparative data from a single study is limited; therefore, the "Cross-reactivity with HPV16 E7 (86-93) T-cells" column reflects a general consensus from multiple sources indicating low to negligible cross-reactivity.

HPV TypeE7 (86-93) Amino Acid SequenceCross-reactivity with HPV16 E7 (86-93) T-cells
HPV16 TLGIVCPI High (Reference)
HPV18GIDGVNHQLow / Not Observed
HPV31DLGIRCCILow / Not Observed
HPV33DLGIRCCILow / Not Observed
HPV45GIDGVNHALow / Not Observed
HPV52DLGIRCCILow / Not Observed
HPV58DLGIRCCILow / Not Observed

Note: The amino acid sequences are derived from publicly available HPV E7 protein sequences. The cross-reactivity assessment is a qualitative summary from the scientific literature, which generally indicates a low level of cross-recognition between different HPV types by specific T-cell populations.

Experimental Protocols

The assessment of T-cell cross-reactivity typically involves in vitro stimulation of T-cells and subsequent functional assays. The following are detailed methodologies for key experiments.

Generation of HPV16 E7 (86-93) Specific T-cell Lines
  • Source of T-cells: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A*02:01 positive healthy donors or patients with HPV16-associated lesions using Ficoll-Paque density gradient centrifugation.

  • Antigen-Presenting Cells (APCs): Autologous dendritic cells (DCs) are generated from monocytes by culturing in the presence of GM-CSF and IL-4. Mature DCs are then pulsed with the synthetic HPV16 E7 (86-93) peptide (sequence: TLGIVCPI).

  • T-cell Stimulation: CD8+ T-cells are isolated from PBMCs and co-cultured with the peptide-pulsed DCs. The co-culture is maintained in a medium supplemented with IL-2 and IL-7 to promote T-cell expansion. This stimulation is typically repeated weekly for 2-3 cycles to enrich for antigen-specific T-cells.

Interferon-gamma (IFN-γ) ELISpot Assay for Cross-reactivity Testing

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells.

  • Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for human IFN-γ.

  • Cell Plating: The generated HPV16 E7 (86-93) specific T-cell line is plated in the coated wells.

  • Peptide Stimulation: Target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) are pulsed with the HPV16 E7 (86-93) peptide (positive control) or homologous peptides from other high-risk HPV types. These peptide-pulsed target cells are then added to the wells containing the T-cells. A no-peptide condition serves as a negative control.

  • Incubation: The plates are incubated for 18-24 hours to allow for T-cell activation and cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. A substrate is then added to develop colored spots, where each spot represents a single IFN-γ-secreting T-cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The number of spot-forming units (SFUs) per a given number of T-cells is calculated for each peptide. Cross-reactivity is determined by comparing the number of SFUs generated in response to homologous peptides with the response to the index HPV16 E7 (86-93) peptide.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific peptide-MHC complex.

  • Target Cell Labeling: Target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines) are labeled with radioactive ⁵¹Cr.

  • Peptide Pulsing: The labeled target cells are pulsed with the HPV16 E7 (86-93) peptide or homologous peptides from other HPV types.

  • Co-culture: The peptide-pulsed target cells are co-cultured with the HPV16 E7 (86-93) specific CTLs at various effector-to-target (E:T) ratios.

  • Incubation: The co-culture is incubated for 4-6 hours.

  • Measurement of ⁵¹Cr Release: During incubation, CTLs that recognize the peptide-MHC complex on the target cells will induce lysis, releasing ⁵¹Cr into the supernatant. The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: ⁵¹Cr released in the presence of CTLs.

    • Spontaneous Release: ⁵¹Cr released from target cells in the absence of CTLs.

    • Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

Mandatory Visualizations

Experimental Workflow for Assessing T-cell Cross-reactivity

experimental_workflow cluster_tcell_generation Generation of HPV16 E7 (86-93) Specific T-cells cluster_assays Functional Assays for Cross-reactivity cluster_analysis Data Analysis pb_iso Isolate PBMCs from HLA-A*02:01+ Donor dc_gen Generate Autologous Dendritic Cells (DCs) pb_iso->dc_gen cd8_iso Isolate CD8+ T-cells pb_iso->cd8_iso pep_pulse_dc Pulse DCs with HPV16 E7 (86-93) Peptide dc_gen->pep_pulse_dc coculture Co-culture CD8+ T-cells with Peptide-Pulsed DCs cd8_iso->coculture pep_pulse_dc->coculture expansion Expand T-cells with IL-2 and IL-7 coculture->expansion target_prep Prepare Target Cells (e.g., T2 cells) expansion->target_prep pulse_homologous Pulse Target Cells with Homologous HPV Peptides target_prep->pulse_homologous elispot IFN-γ ELISpot Assay pulse_homologous->elispot cytotoxicity ⁵¹Cr Release Cytotoxicity Assay pulse_homologous->cytotoxicity elispot_read Count Spot-Forming Units (SFUs) elispot->elispot_read lysis_calc Calculate % Specific Lysis cytotoxicity->lysis_calc comparison Compare Responses to Different HPV Peptides elispot_read->comparison lysis_calc->comparison

Caption: Workflow for generating HPV16 E7 (86-93) specific T-cells and assessing their cross-reactivity.

T-Cell Receptor (TCR) Signaling Pathway upon Peptide Recognition

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (APC) TCell T-Cell MHC MHC class I + E7 (86-93) Peptide TCR TCR/CD3 Complex MHC->TCR Recognition Lck Lck TCR->Lck activates CD8 CD8 CD8->MHC ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3 IP3 PLCg1->IP3 generates DAG DAG PLCg1->DAG generates Ca_release Ca²⁺ Release IP3->Ca_release induces PKC_Ras PKCθ / Ras-MAPK Pathway DAG->PKC_Ras activates NFAT_activation NFAT Activation Ca_release->NFAT_activation leads to Gene_expression Gene Expression (IFN-γ, Granzymes) NFAT_activation->Gene_expression promote NFkB_AP1 NF-κB / AP-1 Activation PKC_Ras->NFkB_AP1 leads to NFkB_AP1->Gene_expression promote

Caption: Simplified TCR signaling cascade upon recognition of the HPV E7 peptide presented by MHC class I.

A Comparative Analysis of Trifluoroacetate (TFA) vs. Acetate Salts for the HPV16 E7 (86-93) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a salt form for a synthetic peptide is a critical, yet often overlooked, decision that can significantly impact experimental outcomes. For the Human Papillomavirus (HPV) type 16 E7 (86-93) peptide, a key epitope in HPV-related cancer immunotherapy research, the choice between a trifluoroacetate (B77799) (TFA) salt and an acetate (B1210297) salt has implications for its physicochemical properties and biological activity. This guide provides a comprehensive comparison to inform the selection process.

Physicochemical and Handling Properties

The counter-ion paired with a peptide influences its solubility, stability, and handling characteristics. TFA is a common counter-ion resulting from the standard cleavage and purification steps in solid-phase peptide synthesis using trifluoroacetic acid. Acetate is often introduced through a salt exchange process, which adds a step to the manufacturing process but can offer significant advantages for biological applications.

PropertyTFA Salt of HPV16 E7 (86-93)Acetate Salt of HPV16 E7 (86-93)
Solubility Generally exhibits good solubility in a wide range of organic solvents and aqueous solutions. The strong ionic nature of TFA can aid in dissolving hydrophobic or aggregation-prone peptides.Typically has excellent solubility in aqueous buffers, which is highly advantageous for biological assays. Solubility in organic solvents may be reduced compared to the TFA salt.
Hygroscopicity Tends to be more hygroscopic, meaning it readily absorbs moisture from the air. This can make accurate weighing difficult and may impact peptide stability over time.Less hygroscopic than the TFA salt, leading to easier handling and more accurate weighing for the preparation of stock solutions.
Stability The strong acidic nature of residual TFA can potentially lead to the degradation of sensitive amino acid residues over long-term storage, although this is sequence-dependent.The milder nature of acetic acid makes the acetate salt generally more stable for long-term storage, particularly for peptides susceptible to acid-catalyzed degradation.
Purity & Synthesis Typically the default salt form after standard reverse-phase HPLC purification, requiring no additional steps. This can result in a lower cost and faster production time.Requires an additional ion-exchange chromatography step to replace the TFA counter-ion with acetate. This adds to the complexity and cost of synthesis but can yield a product more suitable for biological experiments.
Biological Impact The trifluoroacetate anion has been reported to exhibit some off-target effects in cellular assays, including cytotoxicity and alterations in cell metabolism, although this is often at higher concentrations.Acetate is a natural biological buffer and is generally considered to be more biocompatible and less likely to interfere with in vitro and in vivo experiments.

Experimental Protocols

To empirically determine the optimal salt form for a specific application, the following experimental comparisons are recommended:

Solubility Assessment

Objective: To determine the maximum solubility of each peptide salt in a relevant biological buffer (e.g., PBS, pH 7.4).

Methodology:

  • Prepare a series of concentrations for both the TFA and acetate salts of HPV16 E7 (86-93) in phosphate-buffered saline (PBS).

  • Start by attempting to dissolve a high concentration (e.g., 10 mg/mL) of each peptide.

  • Vortex the samples for 2 minutes and visually inspect for any undissolved particulate matter.

  • If the peptide is not fully dissolved, perform serial dilutions until complete dissolution is observed.

  • The highest concentration at which the peptide remains fully dissolved is recorded as its maximum solubility.

In Vitro T-cell Activation Assay

Objective: To compare the potency of each peptide salt in activating HPV16 E7 (86-93)-specific T-cells.

Methodology:

  • Co-culture antigen-presenting cells (APCs), such as dendritic cells, with HPV16 E7 (86-93)-specific T-cells.

  • Add serial dilutions of either the TFA or acetate salt of the HPV16 E7 (86-93) peptide to the co-culture.

  • Include a negative control (no peptide) and a positive control (a known T-cell mitogen).

  • Incubate the cells for 24-48 hours.

  • Measure T-cell activation by quantifying the secretion of a relevant cytokine, such as Interferon-gamma (IFN-γ), using an ELISA or ELISpot assay.

  • Compare the dose-response curves for the two peptide salts to determine if there are differences in their effective concentrations.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and the biological context of the HPV16 E7 peptide, the following diagrams are provided.

G cluster_synthesis Peptide Preparation cluster_testing Comparative Analysis cluster_decision Outcome start Synthesized HPV16 E7 (86-93) tfa_salt TFA Salt (Standard Purification) start->tfa_salt acetate_salt Acetate Salt (Ion Exchange) start->acetate_salt solubility Solubility Test (e.g., in PBS) tfa_salt->solubility stability Stability Assay (e.g., HPLC over time) tfa_salt->stability cellular Cellular Assay (T-cell Activation) tfa_salt->cellular acetate_salt->solubility acetate_salt->stability acetate_salt->cellular decision Select Optimal Salt Form solubility->decision stability->decision cellular->decision G E7 HPV16 E7 Oncoprotein E7->Inhibition pRb pRb (Tumor Suppressor) E2F E2F Transcription Factor pRb->E2F G1_S G1/S Phase Transition (Cell Cycle Progression) E2F->G1_S promotes Inhibition->pRb

A Comparative Analysis of CTL Responses: HPV16 E7 (86-93) Versus Key Viral Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the immunogenicity of the HPV16 E7 (86-93) CTL epitope compared to well-characterized epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, providing researchers and drug development professionals with a comprehensive guide to understanding and evaluating T-cell mediated immune responses.

This guide offers a comparative analysis of the cytotoxic T lymphocyte (CTL) response elicited by the Human Papillomavirus type 16 (HPV16) E7 protein epitope (amino acids 86-93, sequence TLGIVCPI) against immunodominant epitopes from CMV, EBV, and Influenza virus. Understanding the relative immunogenicity of this tumor-associated viral epitope is crucial for the development of effective immunotherapies for HPV-related malignancies.

Quantitative Comparison of CTL Responses

The following table summarizes the typical precursor frequencies of CTLs specific for HPV16 E7 (86-93) and other immunodominant viral epitopes in peripheral blood mononuclear cells (PBMCs) of healthy, virus-exposed, HLA-A*02:01-positive individuals. It is important to note that direct head-to-head comparative studies measuring the frequency, avidity, and cytotoxicity of these specific epitopes in the same donor cohort under identical conditions are limited. The data presented is a synthesis of findings from multiple studies.

EpitopeVirusProteinSequenceHLA RestrictionTypical Precursor Frequency (% of CD8+ T cells)Functional Avidity (EC50)
E7 (86-93) HPV16E7TLGIVCPIHLA-A02:010.01 - 0.5% (in patients with HPV-associated lesions)Variable, generally lower than high-avidity viral responses
pp65 (495-503) CMVpp65NLVPMVATVHLA-A02:010.1 - >5%High (nM range)
BMLF1 (280-288) EBVBMLF1GLCTLVAMLHLA-A02:010.05 - 2%High (nM range)
M1 (58-66) Influenza AMatrix Protein 1GILGFVFTLHLA-A02:010.02 - 1%High (nM range)

Note: Precursor frequencies for HPV16 E7 (86-93) are generally lower in healthy individuals and higher in patients with active or resolved HPV infections. Frequencies for CMV, EBV, and Influenza epitopes reflect memory T-cell populations in seropositive healthy donors. Functional avidity is represented by the half-maximal effective concentration (EC50) of peptide required for T-cell activation, with lower values indicating higher avidity.

Experimental Methodologies

Detailed protocols for key experiments used to quantify and characterize CTL responses are provided below. These methodologies are essential for researchers aiming to conduct comparative immunology studies.

Quantification of CTL Precursor Frequency by IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human interferon-gamma (IFN-γ) overnight at 4°C.

  • Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cell Plating: Add 2x10^5 to 5x10^5 PBMCs per well.

  • Peptide Stimulation: Add the specific peptides (HPV16 E7 (86-93), CMV pp65 (495-503), EBV BMLF1 (280-288), Influenza M1 (58-66)) to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by a streptavidin-alkaline phosphatase conjugate.

  • Spot Development: Add a substrate solution (e.g., BCIP/NBT) to visualize the spots, where each spot represents a single IFN-γ-secreting cell.

  • Analysis: Count the spots using an automated ELISpot reader. The frequency of antigen-specific T cells is expressed as spot-forming units (SFU) per million PBMCs.

Analysis of CTL Frequency and Phenotype by Peptide-MHC Tetramer Staining

Peptide-MHC tetramers are fluorescently labeled reagents that can directly stain antigen-specific T cells, allowing for their enumeration and phenotypic characterization by flow cytometry.

Protocol:

  • Cell Preparation: Resuspend 1-2x10^6 PBMCs in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Tetramer Staining: Add the phycoerythrin (PE) or allophycocyanin (APC) labeled pMHC-I tetramer complexed with the peptide of interest (e.g., HLA-A*02:01-TLGIVCPI) at a predetermined optimal concentration. Incubate for 30-60 minutes at room temperature or 37°C in the dark.

  • Surface Marker Staining: Add fluorescently conjugated antibodies against T-cell surface markers such as CD8, CD3, and memory markers (e.g., CD45RA, CCR7) to identify the specific T-cell population and its differentiation state. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., at least 100,000 lymphocyte events).

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on CD3+ and CD8+ cells. The percentage of tetramer-positive cells within the CD8+ T-cell population represents the frequency of antigen-specific CTLs.

Assessment of CTL Cytotoxicity by Chromium Release Assay

The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method to measure the cytotoxic activity of CTLs by quantifying the release of ⁵¹Cr from lysed target cells.

Protocol:

  • Target Cell Labeling: Label target cells (e.g., T2 cells or autologous B-LCLs) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the specific peptide (1-10 µg/mL) for 1 hour at 37°C.

  • Effector Cell Preparation: Prepare effector CTLs (either ex vivo isolated or in vitro expanded) at various effector-to-target (E:T) ratios.

  • Co-culture: Co-culture the effector and target cells in a 96-well round-bottom plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is the radioactivity released from target cells incubated with medium alone.

    • Maximum release is the radioactivity released from target cells lysed with a detergent.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological and experimental processes are provided below to facilitate a deeper understanding.

T_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) pMHC Peptide-MHC T_Cell T Cell TCR TCR pMHC->TCR Signal 1 B7 B7 CD28 CD28 Lck Lck TCR->Lck CD8 CD8 CD8->TCR CD8->Lck B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKC DAG->PKC Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (IFN-γ, Granzymes, Perforin) NFAT->Gene_Transcription NFkB NF-κB PKC->NFkB NFkB->Gene_Transcription AP1 AP-1 MAPK->AP1 AP1->Gene_Transcription

Caption: T-Cell Receptor (TCR) Signaling Pathway for CTL Activation.

Experimental_Workflow_for_CTL_Response_Comparison cluster_input Input Material cluster_assays Comparative Assays cluster_freq CTL Frequency cluster_func CTL Function cluster_peptides Peptide Epitopes cluster_output Data Output & Analysis PBMCs PBMCs from Healthy Donors/ Patients ELISpot IFN-γ ELISpot PBMCs->ELISpot Tetramer pMHC Tetramer Staining PBMCs->Tetramer Avidity Functional Avidity (Peptide Titration) PBMCs->Avidity Cytotoxicity Cytotoxicity Assay (e.g., ⁵¹Cr Release) PBMCs->Cytotoxicity DataTable Quantitative Data Table ELISpot->DataTable Tetramer->DataTable Avidity->DataTable Cytotoxicity->DataTable HPV HPV16 E7 (86-93) HPV->ELISpot HPV->Tetramer HPV->Avidity HPV->Cytotoxicity CMV CMV pp65 (495-503) CMV->ELISpot CMV->Tetramer CMV->Avidity CMV->Cytotoxicity EBV EBV BMLF1 (280-288) EBV->ELISpot EBV->Tetramer EBV->Avidity EBV->Cytotoxicity Flu Flu M1 (58-66) Flu->ELISpot Flu->Tetramer Flu->Avidity Flu->Cytotoxicity Comparison Comparative Analysis DataTable->Comparison

Caption: Experimental Workflow for Comparing CTL Responses.

Benchmarking HPV16 E7 (86-93): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the Human Papillomavirus type 16 (HPV16) E7 (86-93) peptide, a well-documented cytotoxic T-lymphocyte (CTL) epitope. The following sections present a comparative analysis of its immunogenicity, binding affinity, and efficacy in preclinical and clinical settings, supported by published experimental data.

Performance Overview

The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a human leukocyte antigen (HLA)-A*0201-restricted epitope derived from the E7 oncoprotein of HPV16.[1][2][3] It has been extensively investigated as a target for therapeutic vaccines against HPV-associated malignancies, including cervical and head and neck cancers.

Immunogenicity

The E7 (86-93) peptide is immunogenic and capable of inducing specific CTL responses.[1] Studies in HLA-A*0201 transgenic mice have demonstrated its ability to elicit CTLs that can lyse target cells presenting this peptide.[4] In human studies, vaccination with this peptide, often in combination with other peptides and adjuvants, has been shown to increase the frequency of E7-specific T cells.[4][5] However, a challenge highlighted in some research is that while the peptide can induce CTLs, these CTLs may not efficiently recognize and kill tumor cells that naturally process and present the E7 protein.

Preclinical Efficacy

In preclinical mouse models, such as those using the TC-1 tumor cell line which expresses HPV16 E6 and E7, vaccines incorporating the E7 (86-93) peptide have shown anti-tumor effects.[6][7][8][9] These studies often employ various vaccine formulations and adjuvants to enhance the immune response. For instance, a preclinical study using a mix of HPV16 peptides including E7 (86-93) with VacciMax® liposomes as an adjuvant demonstrated strong CTL responses and complete eradication of TC-1 tumors.[10]

Clinical Trials

The HPV16 E7 (86-93) peptide has been evaluated in several Phase I and II clinical trials for the treatment of high-grade cervical intraepithelial neoplasia (CIN), vulvar intraepithelial neoplasia (VIN), and advanced cervical cancer.[5][10][11][12][13][14] These trials have explored various formulations, including the peptide alone, as a lipopeptide, and in combination with other E7 peptides and adjuvants like Incomplete Freund's Adjuvant (IFA) and Montanide ISA 51.[4][5][10][11]

Clinical responses have been varied. Some trials have reported complete or partial regression of lesions in a subset of patients, accompanied by an increase in E7-specific T-cell responses.[13][14] For example, one study involving women with high-grade CIN or VIN reported that vaccination with a combination of E7 peptides, including a lipid-modified E7 (86-93), resulted in complete regression in 3 out of 18 patients and partial regression in six others.[5] An increase in E7-specific reactivity was observed in 10 out of 16 patients tested.[5] However, other trials have shown weak immune responses and limited clinical benefit, particularly in patients with advanced disease.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on the HPV16 E7 (86-93) peptide.

Table 1: Binding Affinity of HPV16 E7 Peptides to HLA-A*0201

PeptideSequencePredicted IC50 (nM)Experimental Binding AffinityReference
E7 (86-93) TLGIVCPI N/A High [1][2][15][16]
E7 (11-20)YMLDLQPETTN/AHigh[1]
E7 (82-90)LLMGTLGIVN/AHigh[1]

Note: While specific IC50 values were not consistently available in the searched literature, multiple sources confirm the high binding affinity of E7 (86-93) to HLA-A*0201.[1][2][15][16]

Table 2: Preclinical Efficacy of HPV16 E7 (86-93) Based Vaccines in the TC-1 Tumor Model

Vaccine FormulationAdjuvantOutcomeReference
Mix of HPV16 peptides including E7 (86-93)VacciMax® liposomesComplete eradication of TC-1 tumors[10]
E7 protein fused with Shiga toxin B-subunitNoneComplete protection from tumor challenge[7]
Mutant E7 proteinComplete Freund's Adjuvant (CFA) / Incomplete Freund's Adjuvant (IFA)Significant inhibition of TC-1 tumor growth[9]

Table 3: Clinical Trial Results of HPV16 E7 (86-93) Based Vaccines

Trial PhasePatient PopulationVaccine FormulationAdjuvantImmune ResponseClinical ResponseReference
Phase IHigh-grade CIN/VIN (n=18)E7 (12-20) + E7 (86-93) lipopeptideIncomplete Freund's Adjuvant (IFA)Increased E7-specific reactivity in 10/16 patients3/18 Complete Regression, 6/18 Partial Regression[4][5]
Phase IAdvanced Cervical Cancer (n=12)E7 (86-93) lipopeptide + PADRENoneWeak immune response in 6 patientsNo clinical benefit[12]
First-in-humanHigh-grade CIN (n=7)E7 (86-93) peptideVSSPCellular immune response in all patients5/7 complete or partial regression[13]
Phase I/IICIN II/IIIE7 (11-20) + E7 (86-93)Incomplete Freund's Adjuvant (IFA)E7-specific CTL responses detected3 complete and 9 partial remissions[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are summaries of commonly used protocols.

T-Cell Activation Assay (ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is frequently used to quantify the frequency of cytokine-secreting T cells specific for the E7 (86-93) peptide.

  • Plate Coating: 96-well multiscreen-hemagglutinin plates are coated with an anti-human IFN-γ antibody overnight.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals or control subjects are plated in the wells.

  • Peptide Stimulation: The cells are stimulated with the HPV16 E7 (86-93) peptide (typically at 10 µg/mL) for 18-24 hours. A negative control (no peptide) and a positive control (e.g., a mitogen) are included.

  • Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting T cell.

  • Analysis: The spots are counted using an automated ELISpot reader.

In Vivo Tumor Model (TC-1)

The TC-1 mouse tumor model is a widely used preclinical model to assess the efficacy of HPV16 E7-targeted therapies.

  • Cell Line: TC-1 cells, which are C57BL/6 mouse lung endothelial cells immortalized with HPV16 E6 and E7 and transformed with the c-Ha-ras oncogene, are used.[6][7][8][9]

  • Tumor Induction: A specific number of viable TC-1 cells (e.g., 1 x 10^5) are injected subcutaneously into the flank of C57BL/6 mice.[7][8][9]

  • Vaccination: Mice are immunized with the experimental vaccine (e.g., E7 (86-93) peptide formulation) according to the study's protocol. This can be done either before (prophylactic model) or after (therapeutic model) tumor cell injection.[7][8][9]

  • Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using a standard formula (e.g., 0.5 x length x width^2).

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Survival of the mice is also a key endpoint.

Visualizations

Experimental Workflow: In Vivo Tumor Model

G cluster_0 Tumor Induction cluster_1 Vaccination cluster_2 Monitoring & Analysis TC-1 Cell Injection TC-1 Cell Injection Vaccine Administration Vaccine Administration TC-1 Cell Injection->Vaccine Administration Therapeutic Model Tumor Measurement Tumor Measurement Vaccine Administration->Tumor Measurement Survival Analysis Survival Analysis Tumor Measurement->Survival Analysis

Caption: Workflow for a therapeutic in vivo tumor model study.

Signaling Pathway: CTL-Mediated Killing

cluster_0 Antigen Presenting Cell / Tumor Cell cluster_1 Cytotoxic T-Lymphocyte (CTL) APC HPV16 E7 (86-93) Peptide presented on HLA-A*0201 TCR T-Cell Receptor (TCR) APC->TCR Recognition ZAP70 ZAP-70 TCR->ZAP70 Phosphorylation Cascade CD8 CD8 CD8->APC PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT Activation PLCg1->NFAT MAPK MAPK Pathway PLCg1->MAPK Granzymes Granzyme & Perforin Release NFAT->Granzymes NFkB NF-κB Activation MAPK->NFkB NFkB->Granzymes Apoptosis Target Cell Apoptosis Granzymes->Apoptosis Induces

Caption: Simplified T-cell receptor signaling pathway.[17][18][19][20][21]

References

A Comparative Guide to the Immunogenicity of HPV16 E7 (86-93): In Vitro vs. In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of vaccine candidates is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo immunogenicity of the human papillomavirus type 16 (HPV16) E7 protein-derived peptide, E7 (86-93), a key target for therapeutic cancer vaccines.

The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a human leukocyte antigen (HLA)-A2.1-restricted cytotoxic T lymphocyte (CTL) epitope.[1] Its ability to elicit an immune response has been investigated in both laboratory settings (in vitro) and in living organisms (in vivo), revealing both promising potential and critical challenges in translating preclinical findings to clinical efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies assessing the immunogenicity of HPV16 E7 (86-93).

Table 1: In Vitro Immunogenicity of HPV16 E7 (86-93)

Assay TypeCell TypeStimulatorKey FindingsReference
Cytotoxicity AssayHuman CTL clonesPeptide-pulsed T2 cellsSignificant lysis of target cells.[2][3][4]
Cytotoxicity AssayHuman CTL clonesCaSki (HPV16+) cell lineLysis of tumor cells by specific CTLs.[2][3][4]
ELISPOT AssayHuman PBMCsPeptide-pulsed DCsIncreased frequency of IFN-γ secreting cells.[5]
Cytokine Release AssayPatient PBMCsE7 (86-93) lipopeptideAugmented cytokine secretion post-vaccination.[6]

Table 2: In Vivo Immunogenicity of HPV16 E7 (86-93)

ModelVaccine FormulationImmune ReadoutKey FindingsReference
HLA-A0201 Transgenic MicePeptide in IFASplenocyte CTL activityInduction of peptide-specific CTL responses.[2][3][4][7]
HLA-A0201 Transgenic MiceDNA vaccineIFN-γ ELISPOTGeneration of IFN-γ producing cells.
Human Clinical Trial (CIN/VIN)Peptide in IFACytokine release & CytolysisIncreased peripheral blood CTL activity post-vaccination in a majority of patients.[6]
Human Clinical Trial (CIN II/III)Peptide with VSSP adjuvantIFN-γ ELISPOTBoosted pre-existing T cell immunity.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used to assess the immunogenicity of HPV16 E7 (86-93).

In Vitro T-Cell Stimulation and Expansion

Peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive healthy donors or patients are isolated.[5][6] To generate antigen-presenting cells (APCs), monocytes are often differentiated into dendritic cells (DCs).[1] These DCs are then pulsed with the HPV16 E7 (86-93) peptide. Autologous T cells are co-cultured with the peptide-pulsed DCs.[1] The cultures are supplemented with cytokines such as IL-2 to promote T-cell proliferation.[6] This process of in vitro stimulation (IVS) is repeated to expand the population of peptide-specific T cells.[1]

Cytotoxicity Assays

The lytic activity of the expanded CTLs is typically measured using a chromium-51 (B80572) (⁵¹Cr) release assay.[6] Target cells, such as the T2 cell line (which is deficient in TAP, making it efficient for peptide loading) or HPV16-positive tumor cell lines like CaSki, are labeled with ⁵¹Cr.[2][3][4][6] The labeled target cells are then incubated with the effector CTLs at various effector-to-target (E:T) ratios.[6] The amount of ⁵¹Cr released into the supernatant, which is proportional to the degree of cell lysis, is measured.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is used to quantify the frequency of antigen-specific, cytokine-secreting T cells.[5][8] Plates are coated with an antibody specific for the cytokine of interest, typically interferon-gamma (IFN-γ). PBMCs or isolated T cells are then added to the wells along with the HPV16 E7 (86-93) peptide or peptide-pulsed APCs.[5][7] After an incubation period, the cells are washed away, and a secondary, enzyme-linked antibody is added to detect the captured cytokine. The resulting spots, each representing a single cytokine-producing cell, are then counted.

In Vivo Immunization in Transgenic Mice

HLA-A*0201 transgenic mice, which express the human HLA-A2.1 molecule, are often used to study the immunogenicity of HLA-A2.1-restricted epitopes.[2][3][4][7] These mice are immunized with the HPV16 E7 (86-93) peptide, often emulsified in an adjuvant such as Incomplete Freund's Adjuvant (IFA), to enhance the immune response.[7] After a period of time, splenocytes are harvested from the immunized mice and restimulated in vitro with the peptide. The resulting CTL activity is then assessed using cytotoxicity assays.[2][3][4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their understanding.

G cluster_0 Antigen Presentation Pathway Tumor_Cell HPV16+ Tumor Cell E7_Protein E7 Oncoprotein Tumor_Cell->E7_Protein Expresses Proteasome Proteasome E7_Protein->Proteasome Degradation E7_86_93 E7 (86-93) Peptide Proteasome->E7_86_93 Processing TAP TAP Transporter E7_86_93->TAP HLA_A2 HLA-A*0201 E7_86_93->HLA_A2 Loading ER Endoplasmic Reticulum TAP->ER ER->HLA_A2 Peptide_HLA Peptide-HLA Complex HLA_A2->Peptide_HLA Cell_Surface Cell Surface Peptide_HLA->Cell_Surface Transport CTL Cytotoxic T Lymphocyte (CTL) Cell_Surface->CTL Presentation to TCR T-Cell Receptor (TCR) CTL->TCR Lysis Tumor Cell Lysis CTL->Lysis Induces TCR->Peptide_HLA Recognizes

Figure 1. MHC Class I antigen presentation pathway for the HPV16 E7 (86-93) epitope.

G cluster_1 In Vitro Immunogenicity Workflow PBMCs Isolate PBMCs from HLA-A2+ Donor Monocytes Isolate Monocytes PBMCs->Monocytes T_Cells Isolate T Cells PBMCs->T_Cells DCs Differentiate into Dendritic Cells (DCs) Monocytes->DCs Co_culture Co-culture T Cells with Peptide-Pulsed DCs T_Cells->Co_culture Peptide_Pulsing Pulse DCs with E7 (86-93) Peptide DCs->Peptide_Pulsing Peptide_Pulsing->Co_culture IVS In Vitro Stimulation (IVS) with IL-2 Co_culture->IVS Expansion Expansion of E7-specific CTLs IVS->Expansion Assays Functional Assays (Cytotoxicity, ELISPOT) Expansion->Assays

Figure 2. A generalized workflow for assessing the in vitro immunogenicity of HPV16 E7 (86-93).

Discussion and Comparison

The collective evidence demonstrates that the HPV16 E7 (86-93) peptide is indeed immunogenic. In vitro, it can effectively stimulate and expand a population of cytotoxic T lymphocytes that are capable of recognizing and killing tumor cells presenting this epitope.[2][3][4] This makes it an attractive candidate for cancer vaccines.

However, the transition from in vitro potential to in vivo clinical benefit is not always seamless. While in vivo studies in transgenic mice and human clinical trials have confirmed the peptide's ability to induce an immune response, the magnitude and clinical efficacy of this response can be variable.[6][9] A significant observation from some studies is the potential for inefficient natural processing and presentation of the E7 (86-93) peptide by HPV16-infected cells.[1][10] This suggests that while CTLs specific for this peptide can be generated, they may not efficiently recognize and eliminate tumor cells in vivo if the epitope is not presented at a sufficient density on the cell surface.

The binding affinity of the peptide to the HLA-A*0201 molecule has been identified as a critical factor influencing its immunogenicity.[2][3][4] Peptides with higher affinity tend to be more immunogenic.

References

A Researcher's Guide to Selecting and Validating HPV16 E7 (86-93) Peptides from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative framework for the HPV16 E7 (86-93) peptide, a critical reagent in immunological research, particularly in the context of cancer immunotherapy. While direct comparative performance data from suppliers is not publicly available, this guide outlines the essential quality control experiments and provides detailed protocols to empower researchers to make informed decisions when selecting a supplier.

The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a well-characterized HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope of the human papillomavirus type 16 E7 oncoprotein. It is widely used in T-cell assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays to stimulate and detect antigen-specific T-cell responses. Given its importance, variations in peptide purity, stability, and biological activity from different commercial sources can significantly impact experimental results.

Supplier and Product Overview

Several commercial suppliers offer the HPV16 E7 (86-93) peptide. The following table summarizes the publicly available information from a selection of vendors. Researchers are encouraged to contact suppliers directly for more detailed specifications and certificates of analysis.

SupplierProduct NamePurityAmountCounterionFormat
JPT Peptide Technologies Human papillomavirus type 16 Protein E7 86-93, TLGIVCPI> 90% (HPLC/MS)1 mg, 10 mgTFAFreeze-dried
MedchemExpress HPV16 E7 (86-93) (TFA)Not specifiedCustomTFANot specified
GenScript HPV16 E7(86-93)Not specifiedCustomNot specifiedNot specified
Biosynth HPV16 E7 (86-93)Not specified0.5 mg, 1 mg, CustomNot specifiedNot specified

Critical Quality Control Experiments

To ensure the quality and consistency of the HPV16 E7 (86-93) peptide, researchers should consider performing the following key experiments on peptides obtained from different suppliers.

Purity and Identity Verification

1. High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the purity of the synthetic peptide. It separates the target peptide from any impurities, such as shorter or incomplete sequences, that may have arisen during synthesis.

2. Mass Spectrometry (MS): This analysis confirms the identity of the peptide by measuring its mass-to-charge ratio, ensuring that the correct product was synthesized.

Functional Validation

3. In Vitro T-Cell Stimulation Assay (e.g., ELISPOT or ICS): The ultimate test of the peptide's utility is its ability to stimulate a specific T-cell response. This can be assessed by co-culturing the peptide with peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor and measuring the frequency of IFN-γ secreting T-cells.

Experimental Workflow for Peptide Validation

The following diagram illustrates a recommended workflow for the validation of HPV16 E7 (86-93) peptides from different suppliers.

G cluster_0 Peptide Procurement cluster_1 Quality Control Analysis cluster_2 Functional Validation cluster_3 Data Analysis and Supplier Selection s1 Select multiple suppliers s2 Request Certificate of Analysis (CoA) s1->s2 s3 Order HPV16 E7 (86-93) peptide s2->s3 qc1 Reconstitute peptides in appropriate solvent s3->qc1 qc2 Perform HPLC for purity assessment qc1->qc2 qc3 Perform Mass Spectrometry for identity confirmation qc1->qc3 da1 Compare purity and identity data qc2->da1 qc3->da1 fv1 Isolate PBMCs from HLA-A2+ donor fv2 Peptide pulsing of antigen-presenting cells fv1->fv2 fv3 Co-culture with T-cells fv2->fv3 fv4 Perform ELISPOT or ICS for IFN-γ fv3->fv4 da2 Analyze T-cell stimulation results fv4->da2 da3 Select supplier with best performance-to-cost ratio da1->da3 da2->da3

Caption: Experimental workflow for comparative analysis of HPV16 E7 (86-93) peptides.

HPV16 E7 Signaling Pathway in Oncogenesis

The E7 oncoprotein plays a crucial role in the pathogenesis of HPV-associated cancers by disrupting cell cycle regulation. A key mechanism involves its interaction with the retinoblastoma tumor suppressor protein (pRb). This interaction leads to the release of the E2F transcription factor, promoting the expression of genes required for S-phase entry and uncontrolled cell proliferation. Understanding this pathway is essential for researchers working on therapeutic strategies targeting HPV.

G HPV16_E7 HPV16 E7 pRb_E2F pRb-E2F Complex HPV16_E7->pRb_E2F Binds and degrades pRb E2F E2F (free) pRb_E2F->E2F Releases S_phase_genes S-phase Genes (e.g., Cyclin E, Cyclin A) E2F->S_phase_genes Activates transcription Proliferation Uncontrolled Cell Proliferation S_phase_genes->Proliferation Promotes

Caption: Simplified signaling pathway of HPV16 E7-mediated cell cycle dysregulation.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the HPV16 E7 (86-93) peptide.

Materials:

  • Lyophilized HPV16 E7 (86-93) peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Prepare mobile phase A: 0.1% TFA in HPLC-grade water.

  • Prepare mobile phase B: 0.1% TFA in HPLC-grade ACN.

  • Reconstitute the lyophilized peptide in mobile phase A to a final concentration of 1 mg/mL.

  • Inject 10-20 µL of the peptide solution onto the C18 column.

  • Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the absorbance at 214 nm or 280 nm.

  • Calculate the purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of the HPV16 E7 (86-93) peptide.

Materials:

  • Peptide solution from the HPLC analysis or a freshly prepared solution.

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

  • Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid).

Procedure:

  • Prepare the sample according to the instrument manufacturer's instructions.

  • For MALDI-TOF, co-crystallize the peptide solution with the matrix on the target plate.

  • For ESI-MS, infuse the peptide solution directly into the instrument.

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the observed molecular weight with the theoretical molecular weight of the HPV16 E7 (86-93) peptide (928.1 g/mol ).

Protocol 3: Biological Activity Assessment by ELISPOT Assay

Objective: To evaluate the ability of the HPV16 E7 (86-93) peptide to stimulate IFN-γ secretion from specific T-cells.

Materials:

  • Lyophilized HPV16 E7 (86-93) peptide

  • Peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Human IFN-γ ELISPOT kit

  • 96-well ELISPOT plates

  • Phytohemagglutinin (PHA) as a positive control

  • Irrelevant peptide as a negative control

Procedure:

  • Coat the 96-well ELISPOT plate with the anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.

  • Thaw and resuspend PBMCs in complete RPMI-1640 medium.

  • Plate 2 x 10^5 PBMCs per well.

  • Add the HPV16 E7 (86-93) peptide to the wells at various concentrations (e.g., 1, 5, and 10 µg/mL).

  • Include positive (PHA) and negative (irrelevant peptide or media alone) controls.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Follow the ELISPOT kit manufacturer's instructions for the subsequent washing, detection antibody, streptavidin-HRP, and substrate addition steps.

  • Count the number of spots, where each spot represents a single IFN-γ secreting cell, using an ELISPOT reader.

  • Compare the number of spots generated by peptides from different suppliers.

By systematically applying these quality control measures, researchers can confidently select a supplier for HPV16 E7 (86-93) peptide that provides a high-quality, reliable reagent for their critical experiments, ultimately contributing to the advancement of research in HPV-related diseases and cancer immunotherapy.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling HPV16 E7 (86-93) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of peptides such as HPV16 E7 (86-93) (TFA) is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment and support the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

While HPV16 E7 (86-93) (TFA) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended personal protective equipment.

Equipment Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shieldsTo prevent eye contact with dust or aerosols.[2]
Hand Protection Chemical impermeable glovesTo avoid skin contact.[2] Gloves must be inspected prior to use.[2]
Body Protection Laboratory coat, suitable protective clothingTo prevent contamination of personal clothing.[2]
Respiratory Protection Full-face respiratorRecommended if exposure limits are exceeded or if dust/aerosols are formed.[2]

An accessible safety shower and eye wash station should be available in the immediate work area.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling HPV16 E7 (86-93) (TFA) is essential for both safety and experimental accuracy. The following workflow outlines the key steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Spill Management and Disposal receiving 1. Receipt of Peptide Inspect for damage. storage 2. Storage - Tightly sealed container - Cool, well-ventilated area - Away from moisture and sunlight - Recommended temperatures:  - Powder: -80°C (2 years) or -20°C (1 year)  - In solvent: -80°C (6 months) or -20°C (1 month) receiving->storage Upon arrival ppe 3. Don Personal Protective Equipment - Safety goggles - Gloves - Lab coat storage->ppe Prior to use handling_area 4. Prepare Handling Area - Well-ventilated area - Use appropriate exhaust ventilation ppe->handling_area reconstitution 5. Reconstitution - Follow specific experimental protocol - Avoid dust and aerosol formation handling_area->reconstitution disposal 7. Disposal - Dispose of waste in accordance  with local, state, and  federal regulations reconstitution->disposal Post-experiment spill 6. Accidental Spill - Evacuate area - Wear full PPE - Absorb with inert material - Decontaminate surfaces with alcohol spill->disposal

Workflow for Safe Handling of HPV16 E7 (86-93) (TFA)

Step-by-Step Handling Procedures

1. Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

2. Storage: Store the peptide in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and moisture.[1] For long-term stability, adhere to the following recommended storage temperatures:

  • Powder: -80°C for up to 2 years or -20°C for up to 1 year.[1]

  • In solvent: -80°C for up to 6 months or -20°C for up to 1 month.[1][3]

3. Personal Protective Equipment (PPE): Before handling, put on the appropriate PPE as detailed in the table above.

4. Handling Area Preparation: Conduct all handling in a well-ventilated area.[1][2] The use of a chemical fume hood or other appropriate exhaust ventilation is recommended to minimize inhalation exposure.[1]

5. Reconstitution and Use: When preparing solutions, take care to avoid the formation of dust and aerosols.[1][2] Follow your specific experimental protocol for reconstitution. Note that the trifluoroacetate (B77799) (TFA) salt may be detrimental to biological materials in some experiments. If necessary, consider exchanging the TFA salt for a different counterion, such as acetate.

Emergency and Disposal Plans

Accidental Release Measures: In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment, including respiratory protection if necessary.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials for proper disposal.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with plenty of water.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[1]

  • Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Seek medical attention.[1]

Disposal: Dispose of the substance and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the product to enter drains or water courses.[1] Contaminated packaging should also be disposed of according to regulations.[1]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。